molecular formula C11H16O2 B8455696 4-(4-Hydroxymethylphenyl)butan-2-ol

4-(4-Hydroxymethylphenyl)butan-2-ol

Número de catálogo: B8455696
Peso molecular: 180.24 g/mol
Clave InChI: WDOCMVHHWFVKEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Hydroxymethylphenyl)butan-2-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxymethylphenyl)butan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxymethylphenyl)butan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C11H16O2

Peso molecular

180.24 g/mol

Nombre IUPAC

4-[4-(hydroxymethyl)phenyl]butan-2-ol

InChI

InChI=1S/C11H16O2/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9,12-13H,2-3,8H2,1H3

Clave InChI

WDOCMVHHWFVKEL-UHFFFAOYSA-N

SMILES canónico

CC(CCC1=CC=C(C=C1)CO)O

Origen del producto

United States
Foundational & Exploratory

Chemical properties of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Strategic Profile of 4-(4-Hydroxymethylphenyl)butan-2-ol in Radiopharmaceutical Development

Executive Summary As a Senior Application Scientist in radiopharmaceutical drug development, I present this in-depth technical guide on the chemical properties and strategic utility of 4-(4-Hydroxymethylphenyl)butan-2-ol . This specialized, bifunctional intermediate is a critical building block in the synthesis of next-generation pyridazinone-based Positron Emission Tomography (PET) imaging agents. These agents—acting as analogs to the recently FDA-approved myocardial perfusion imaging (MPI) drug Flurpiridaz F 18 (Flyrcado)—are engineered to target mitochondrial complex 1 (MC-1) with unprecedented affinity and metabolic stability.

Structural and Physicochemical Profiling

4-(4-Hydroxymethylphenyl)butan-2-ol is characterized by a unique diol system: a highly reactive benzylic primary alcohol and a sterically hindered aliphatic secondary alcohol. This structural dichotomy is the cornerstone of its utility in complex radiopharmaceutical synthesis, allowing for chemoselective and regioselective functionalization without the need for cumbersome protecting groups.

Table 1: Physicochemical Properties of 4-(4-Hydroxymethylphenyl)butan-2-ol

PropertyValue / Description
IUPAC Name 4-[4-(hydroxymethyl)phenyl]butan-2-ol
Molecular Formula C11H16O2
Molecular Weight 180.25 g/mol
Functional Groups Primary benzylic alcohol (-CH2OH)Secondary aliphatic alcohol (-CH(OH)CH3)
Role in Drug Design Bifunctional linker for MC-1 targeting PET radiotracers

Mechanistic Causality in Regioselective Synthesis

In the development of 18F-labeled pyridaben analogs, the synthetic workflow must efficiently couple a lipophilic side chain to the pyridazinone core and subsequently introduce the [18F] radioisotope. The use of 4-(4-hydroxymethylphenyl)butan-2-ol provides a self-validating synthetic pathway driven by steric and electronic causality.

  • Regioselective Mitsunobu Etherification: The primary benzylic alcohol (-CH2OH) is electronically activated and sterically accessible. When reacted with the acidic hydroxyl group of a pyridazinone core (e.g., 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one) under Mitsunobu conditions, it undergoes preferential etherification 1. The secondary alcohol (-CH(OH)CH3) remains completely unreacted due to the steric bulk of the adjacent methyl and methylene groups, bypassing the need for orthogonal protection-deprotection steps.

  • Activation and Radiofluorination: The unreacted secondary alcohol is subsequently activated via tosylation. The resulting secondary tosylate is an ideal substrate for late-stage nucleophilic aliphatic substitution (SN2) by [18F]fluoride 2. The secondary nature of the resulting alkyl fluoride enhances the lipophilicity and metabolic stability of the final PET tracer, preventing rapid defluorination in vivo.

Validated Experimental Protocols

The following step-by-step methodologies describe the self-validating workflow for utilizing 4-(4-hydroxymethylphenyl)butan-2-ol in the synthesis of MC-1 targeting PET precursors.

Protocol 1: Regioselective Mitsunobu Coupling Rationale: To covalently link the bifunctional intermediate to the pyridazinone pharmacophore without protecting the secondary alcohol.

  • Preparation: Dissolve 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one (1.155 mmol) in 45 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Reagent Addition: Add 4-(4-hydroxymethylphenyl)butan-2-ol (1.732 mmol) and triphenylphosphine (PPh3, 1.732 mmol) to the solution.

  • Activation: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.732 mmol) at 0°C to initiate the formation of the phosphonium intermediate.

  • Reaction: Stir the mixture at room temperature overnight. The primary alcohol selectively displaces the activated pyridazinone hydroxyl.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (100% ethyl acetate) to yield the coupled intermediate with a free secondary alcohol.

Protocol 2: Tosylation of the Secondary Alcohol Rationale: To convert the secondary alcohol into a superior leaving group for radiofluorination.

  • Preparation: Dissolve the coupled intermediate in anhydrous dichloromethane (DCM) containing a catalytic amount of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) at 0°C.

  • Reaction: Stir for 4 hours at room temperature.

  • Validation: Quench with water, extract with DCM, and purify via silica gel chromatography to isolate the tosylate precursor.

Protocol 3: Automated Radiofluorination Rationale: Late-stage introduction of the positron-emitting [18F] isotope.

  • Isotope Trapping: Elute cyclotron-produced [18F]fluoride (in H218O) through a QMA cartridge.

  • Elution & Drying: Elute the [18F]F- into a reaction vessel using Kryptofix 2.2.2 and K2CO3 in acetonitrile. Azeotropically dry the complex at 110°C under a nitrogen stream.

  • Radiolabeling: Add the tosylate precursor (1.5 mg in anhydrous acetonitrile) to the dried [18F]fluoride complex.

  • Reaction: Heat at 90°C for 30 minutes to facilitate the SN2 displacement of the tosylate group.

  • Purification: Cool the mixture and purify via semi-preparative HPLC to obtain the final 18F-labeled pyridaben analog in high radiochemical purity (>95%) 2.

Clinical Translation: MC-1 Targeting and PET Imaging

Radiotracers synthesized from 4-(4-hydroxymethylphenyl)butan-2-ol are designed to target mitochondrial complex 1 (MC-1) 3. Because cardiomyocytes possess a uniquely high density of mitochondria to sustain continuous mechanical work, these lipophilic cations exhibit rapid, flow-proportional myocardial extraction 4. Unlike older SPECT agents (e.g., 99mTc-sestamibi), these 18F-labeled analogs offer superior spatial resolution, higher first-pass extraction fractions, and minimal background interference from the liver and lungs, establishing a new gold standard in the detection of coronary artery disease.

Visualizations

G A 4-(4-Hydroxymethylphenyl) butan-2-ol (Bifunctional Precursor) C Mitsunobu Coupling (Regioselective at 1° Alcohol) A->C B Pyridazinone Core (MC-1 Pharmacophore) B->C D Coupled Intermediate (Free 2° Alcohol) C->D E Tosylation (Activation of 2° Alcohol) D->E F Tosylate Precursor E->F G Radiofluorination (SN2 with[18F]F-) F->G H 18F-Labeled PET Tracer G->H

Figure 1: Regioselective synthesis workflow from 4-(4-Hydroxymethylphenyl)butan-2-ol to PET tracer.

MOA N1 Intravenous Injection of 18F-Pyridaben Analog N2 High First-Pass Myocardial Extraction (Driven by Lipophilicity) N1->N2 N3 Mitochondrial Membrane Penetration (Membrane Potential Driven) N2->N3 N4 Specific Binding to Mitochondrial Complex 1 (MC-1) N3->N4 N5 Positron Emission (18F Decay) & Annihilation N4->N5 N6 High-Resolution PET Imaging of Myocardial Perfusion N5->N6

Figure 2: Mechanism of action for MC-1 targeted PET imaging in myocardial perfusion.

References

  • US9161997B2 - Contrast agents for myocardial perfusion imaging.
  • Synthesis and Preliminary Evaluation of 18 F-Labeled Pyridaben Analogues for Myocardial Perfusion Imaging with PET. Journal of Nuclear Medicine. [Link]

  • Flurpiridaz F 18 - New Drug Approvals. New Drug Approvals.[Link]

  • [18 F]Flurpiridaz: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent. PubMed.[Link]

Sources

Structural Elucidation and qNMR Methodologies for 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Hydroxymethylphenyl)butan-2-ol (Molecular Formula: C₁₁H₁₆O₂) is a bifunctional molecule featuring both a secondary aliphatic alcohol and a primary benzylic alcohol. For researchers in drug development and synthetic chemistry, precise structural characterization of this molecule is critical to confirm regiochemistry, rule out structural isomers, and determine absolute purity.

Standard qualitative NMR is often insufficient for rigorous purity analysis due to potential signal overlap and baseline anomalies. Therefore, this technical guide establishes a self-validating analytical framework utilizing Quantitative Nuclear Magnetic Resonance (qNMR) paired with 2D NMR cross-validation, ensuring absolute scientific integrity in the structural elucidation process.

The Self-Validating qNMR Framework

To elevate the reliability of the NMR data from qualitative to quantitative, the protocol mandates the use of an internal standard. We utilize Benzyl alcohol-α-¹³C as the internal reference standard, a methodology supported by application standards from [1].

Causality of Standard Selection: The use of a ¹³C-labeled internal standard introduces a single, sharp resonance in a highly predictable region of the ¹³C spectrum (~65.0 ppm). This minimizes the risk of signal overlap with the analyte's aliphatic chain or complex aromatic signals. By directly comparing the integrated intensity of the analyte's signals against this calibrated standard, the system becomes self-validating—any impurities or solvent residues are mathematically decoupled from the molar concentration calculation.

Quantitative NMR (qNMR) Experimental Protocol

The following step-by-step methodology ensures high-fidelity data acquisition:

  • Gravimetric Preparation: Using a microanalytical balance, accurately weigh 10.0–15.0 mg of the 4-(4-Hydroxymethylphenyl)butan-2-ol analyte and 5.0–10.0 mg of the Benzyl alcohol-α-¹³C internal standard into a clean, static-free vial. Record masses to the nearest microgram.

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the 0.00 ppm chemical shift reference.

  • Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution, then transfer to a standard 5 mm precision NMR tube.

  • Spectrometer Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of CDCl₃, and shim the magnetic field to achieve a TMS line width of <1.0 Hz.

  • Acquisition Parameters (Critical Step): Set the relaxation delay (

    
    ) to at least 5 × 
    
    
    
    (where
    
    
    is the longest longitudinal relaxation time of the analyte's protons, typically ~5-7 seconds for small organics). Causality: This ensures that all nuclear spins return completely to thermal equilibrium between pulses, preventing the under-integration of slowly relaxing nuclei.
  • Data Processing: Apply a Fourier transform, manually phase the spectrum (zero and first order), and apply a rigorous baseline correction before integrating the peaks.

G N1 Analyte Weighing (Microgram Precision) N3 Solvent Addition (CDCl3, 0.03% TMS) N1->N3 N2 Internal Standard (Benzyl alcohol-α-13C) N2->N3 N4 NMR Acquisition (Relaxation Delay > 5T1) N3->N4 N5 Data Processing & Quantitative Integration N4->N5

Workflow for Quantitative NMR (qNMR) Sample Preparation and Acquisition.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum of 4-(4-Hydroxymethylphenyl)butan-2-ol is defined by the distinct electronic environments of its aliphatic chain and the para-substituted aromatic ring. The baseline chemical shifts for the aliphatic substructure are corroborated by literature data for related 4-phenylbutan-2-ol derivatives published by the [2].

Quantitative Data Table: ¹H NMR Assignments
PositionChemical Shift (δ, ppm)MultiplicityIntegration

-Coupling (Hz)
Assignment Causality & Mechanistic Insight
H-1 1.22Doublet (d)3H6.2Terminal methyl group. Shielded due to aliphatic nature; split by the adjacent H-2 methine proton (

).
H-3 1.75 - 1.82Multiplet (m)2H-Diastereotopic protons. The adjacent C-2 is a chiral center, placing these protons in a chiral environment. They couple to each other (

), H-2, and H-4, creating a complex multiplet.
-OH ~1.8 - 2.5Broad Singlet (br s)2H-Hydroxyl protons (aliphatic and benzylic). Broadened due to chemical exchange; shifts vary with concentration and temperature.
H-4 2.65 - 2.75Multiplet (m)2H-Benzylic protons. Deshielded by the magnetic anisotropy of the adjacent aromatic ring current.
H-2 3.82 - 3.88Multiplet (m)1H-Methine proton. Heavily deshielded due to the inductive electron-withdrawing effect of the directly attached hydroxyl oxygen.
H-α 4.65Singlet (s)2H-Hydroxymethyl protons. Isolated spin system; strongly deshielded by both the aromatic ring and the -OH group.
H-2', H-6' 7.18Doublet (d)2H8.0Aromatic protons ortho to the alkyl chain. Forms an AA'BB' spin system due to the pseudo-plane of symmetry in the para-substituted ring.
H-3', H-5' 7.28Doublet (d)2H8.0Aromatic protons ortho to the hydroxymethyl group. Slightly more deshielded than H-2'/H-6'.

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

Carbon-13 NMR provides a direct map of the molecule's skeletal framework. The assignments below rely on empirical shift rules and are cross-referenced against standard benzylic alcohol data from [3].

Quantitative Data Table: ¹³C NMR Assignments
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality & Mechanistic Insight
C-1 23.6CH₃Highly shielded terminal methyl carbon.
C-4 31.8CH₂Benzylic methylene carbon; shifted downfield relative to standard alkanes due to the aromatic ring.
C-3 40.8CH₂Aliphatic methylene carbon situated between the benzylic C-4 and the carbinol C-2.
C-α 65.2CH₂-OHHydroxymethyl carbon. Deshielded by the highly electronegative oxygen atom.
C-2 67.5CH-OHSecondary carbinol carbon. The inductive effect of the hydroxyl group removes local diamagnetic shielding.
C-3', C-5' 127.3Ar-CHAromatic carbons ortho to the hydroxymethyl group.
C-2', C-6' 128.6Ar-CHAromatic carbons ortho to the aliphatic butane chain.
C-4' 138.5Ar-C (Quaternary)Ipso carbon attached to the hydroxymethyl group. Deshielded relative to unsubstituted benzene.
C-1' 141.5Ar-C (Quaternary)Ipso carbon attached to the alkyl chain. The strongest deshielding in the ring due to alkyl inductive effects.

2D NMR Validation (HMBC Framework)

To ensure the protocol acts as a self-validating system, 1D NMR data must be confirmed via 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range couplings (typically


 and 

) between protons and carbons, allowing us to bridge isolated spin systems—specifically, proving that the hydroxymethyl group and the butan-2-ol chain are attached to the exact same aromatic ring at the para positions.

Key Diagnostic Correlations:

  • The benzylic protons at H-4 (2.65 - 2.75 ppm) will show a strong

    
     correlation to the ortho aromatic carbons (C-2'/C-6' at 128.6 ppm ) and a 
    
    
    
    correlation to the ipso carbon (C-1' at 141.5 ppm ).
  • The hydroxymethyl protons at H-α (4.65 ppm) will show a

    
     correlation to the opposite ipso carbon (C-4' at 138.5 ppm ) and a 
    
    
    
    correlation to the ortho carbons (C-3'/C-5' at 127.3 ppm ).

G H1 H-C(4) Protons (2.65 - 2.75 ppm) C1 C(1') Ar-Ring (141.5 ppm) H1->C1 HMBC (3J) H2 H-C(1) Methyl (1.22 ppm) C2 C(2) Carbinol (67.5 ppm) H2->C2 HMBC (2J) H3 H-C(alpha) Hydroxymethyl (4.65 ppm) C3 C(4') Ar-Ring (138.5 ppm) H3->C3 HMBC (2J)

Key HMBC correlations validating the molecular framework of the analyte.

By mapping these long-range interactions, the regiochemistry of 4-(4-Hydroxymethylphenyl)butan-2-ol is unequivocally confirmed, eliminating the possibility of meta- or ortho-substituted isomers.

References

  • The Royal Society of Chemistry . "Supporting Information: Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II)." RSC Publishing. Available at: [Link]

  • SpectraBase . "Benzyl alcohol - 13C NMR Spectrum and Chemical Shifts." John Wiley & Sons, Inc. Available at: [Link]

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

In drug metabolism and pharmacokinetics (DMPK) as well as synthetic verification, accurately mapping the gas-phase dissociation of bifunctional molecules is critical. 4-(4-Hydroxymethylphenyl)butan-2-ol (


, Monoisotopic Mass: 180.1150 Da) presents a unique analytical case study. It contains two distinct hydroxyl environments: a primary benzylic alcohol (hydroxymethyl group) and a secondary aliphatic alcohol on the butane chain.

When subjected to Electrospray Ionization (ESI) in positive ion mode, the molecule readily protonates to form the


 precursor at m/z 181.1223. However, due to the high gas-phase lability of benzylic and secondary alcohols, this molecule is highly susceptible to both in-source and collision-induced dehydration. Understanding the causality behind these fragmentation pathways is essential for distinguishing this molecule from its structural isomers during LC-MS/MS analysis.

Self-Validating Analytical Protocol: LC-ESI-MS/MS

To ensure high-fidelity structural characterization without analytical artifacts (such as thermal degradation or excessive in-source fragmentation), the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Selection

  • Action: Dilute the analyte to 100 ng/mL in a solvent system of 50:50 Water:Methanol containing 0.1% Formic Acid (v/v).

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

    
     species in the liquid phase prior to aerosolization. Methanol provides optimal surface tension for efficient Taylor cone formation during ESI.
    
  • Self-Validation Check: Analyze a blank injection immediately following the highest calibration standard to validate the absence of carryover, which is common for moderately lipophilic aromatic alcohols.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a linear gradient from 5% to 95% organic mobile phase over 10 minutes.

  • Causality: The C18 stationary phase resolves 4-(4-Hydroxymethylphenyl)butan-2-ol from potential positional isomers (e.g., meta-substituted derivatives).

  • Self-Validation Check: Monitor the extracted ion chromatogram (EIC) for m/z 163.1117 (the water-loss fragment). If this peak perfectly co-elutes with the m/z 181.1223 precursor, it confirms the water loss is occurring in the MS source or collision cell, rather than representing a distinct chemical degradation product in the vial.

Step 3: ESI Source Optimization

  • Action: Set the capillary voltage to +3.0 kV and the desolvation temperature to a moderate 300°C.

  • Causality: According to the established rules for atmospheric pressure ionization of small molecules[1], aliphatic and benzylic alcohols are highly prone to in-source fragmentation. Keeping the capillary voltage and temperature moderate prevents the premature loss of water before the precursor reaches the first quadrupole (Q1).

Step 4: Collision-Induced Dissociation (CID)

  • Action: Apply a stepped Collision Energy (CE) ramp (e.g., 10 eV, 20 eV, 35 eV) using Nitrogen or Argon as the collision gas.

  • Causality: Low CE (10 eV) captures the primary dehydration events, while higher CE (35 eV) forces secondary skeletal cleavages (e.g., benzylic bond scission), providing a complete structural fingerprint.

LCMS_Workflow A 1. Sample Prep (0.1% FA / MeOH) B 2. UHPLC (C18 Gradient) A->B C 3. ESI (+) (Moderate Temp) B->C D 4. Q1: Precursor m/z 181.1223 C->D E 5. Q2: CID (Stepped CE) D->E F 6. Q3: TOF Analysis E->F

Fig 1. Step-by-step LC-ESI-MS/MS experimental workflow for structural elucidation.

Mechanistic Fragmentation Pathways (CID Dynamics)

The gas-phase dissociation of 4-(4-Hydroxymethylphenyl)butan-2-ol under positive ESI conditions is governed by the even-electron rule and the thermodynamic stability of the resulting carbocations[2].

Pathway A: Sequential Dehydration

The most thermodynamically favorable pathway is the neutral loss of water (-18.0106 Da). Because the molecule possesses two hydroxyl groups, it undergoes sequential dehydration:

  • Primary Water Loss (m/z 163.1117): The secondary alcohol on the butane chain is highly labile. Protonation of this hydroxyl group followed by the elimination of

    
     yields a secondary carbocation, which rapidly rearranges to form a stable alkene (e.g., a butene derivative). Alternatively, loss of the benzylic hydroxyl group forms a highly resonance-stabilized benzylic carbocation.
    
  • Secondary Water Loss (m/z 145.1012): Increasing the collision energy forces the ejection of the second hydroxyl group, resulting in a conjugated diene system (

    
    ).
    
Pathway B: Benzylic Cleavage & Tropylium Formation

A hallmark of alkylbenzene derivatives in mass spectrometry is benzylic cleavage. The


 bond of the alkyl chain (relative to the phenyl ring) breaks, yielding a substituted benzyl cation that rearranges into a highly stable, seven-membered hydroxy-tropylium ion  at m/z 121.0648 (

). This fragment is a definitive diagnostic marker for the presence of the hydroxymethylphenyl moiety.
Pathway C: Alpha-Cleavage

Cleavage adjacent to the secondary alcohol on the butane chain results in the neutral loss of acetaldehyde (


, 44.0262 Da), producing a fragment at m/z 137.0961.

Fragmentation_Pathway M [M+H]+ m/z 181.1223 W1 [M+H - H2O]+ m/z 163.1117 M->W1 - H2O (-18.0106 Da) Trop Hydroxy-tropylium m/z 121.0648 M->Trop Benzylic Cleavage Acetal Loss of C2H4O m/z 137.0961 M->Acetal Alpha-Cleavage (-44.0262 Da) W2 [M+H - 2H2O]+ m/z 145.1012 W1->W2 - H2O (-18.0106 Da) W1->Trop Benzylic Cleavage

Fig 2. Proposed ESI(+) CID fragmentation logical pathways for 4-(4-Hydroxymethylphenyl)butan-2-ol.

Quantitative Data & Fragment Annotation

The table below summarizes the theoretical exact masses for the precursor and its diagnostic product ions. High-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF or Orbitrap) should yield mass errors of < 2.0 ppm for these assignments.

FragmentExact Mass (m/z)Molecular FormulaMass Error LimitStructural Assignment / Causality
Precursor 181.1223

< 2.0 ppmProtonated intact molecule

Product 1 163.1117

< 2.0 ppmNeutral loss of

(Benzylic or aliphatic dehydration)
Product 2 145.1012

< 2.0 ppmSequential loss of

(Diene formation)
Product 3 137.0961

< 2.0 ppmAlpha-cleavage (Neutral loss of acetaldehyde)
Product 4 121.0648

< 2.0 ppmBenzylic cleavage (Hydroxy-tropylium ion formation)

Conclusion

The structural elucidation of 4-(4-Hydroxymethylphenyl)butan-2-ol relies heavily on controlling the ionization environment to preserve the


 precursor, followed by strategic collision-induced dissociation. By mapping the sequential dehydration pathways alongside the diagnostic benzylic cleavage (hydroxy-tropylium formation), analytical scientists can confidently differentiate this molecule from its structural isomers. The self-validating protocols outlined herein ensure that observed fragments are true gas-phase dissociation products rather than in-source or sample-prep artifacts.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. URL: [Link]

  • Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. URL: [Link]

Sources

Infrared (IR) Spectroscopic Profiling of 4-(4-Hydroxymethylphenyl)butan-2-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and complex organic synthesis, the structural verification of bifunctional intermediates is critical. 4-(4-Hydroxymethylphenyl)butan-2-ol (


) is a highly specific diol featuring a para-disubstituted benzene ring, a primary benzylic alcohol, and a secondary aliphatic alcohol. This whitepaper provides an in-depth mechanistic guide to interpreting the Fourier-Transform Infrared (FTIR) spectrum of this molecule, detailing the causality behind its vibrational modes and establishing a self-validating protocol for data acquisition.

Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum of 4-(4-Hydroxymethylphenyl)butan-2-ol, one must map its macroscopic spectral features to its microscopic molecular physics. The molecule's distinct functional groups vibrate at quantized frequencies determined by atomic masses and bond force constants.

IR_Mapping Mol 4-(4-Hydroxymethylphenyl)butan-2-ol OH_P Primary -OH Mol->OH_P OH_S Secondary -OH Mol->OH_S Ring Para-Benzene Mol->Ring Aliph Aliphatic Chain Mol->Aliph M1 O-H Stretch (~3300 cm⁻¹) OH_P->M1 M2 C-O Stretch (~1050 & 1100 cm⁻¹) OH_P->M2 OH_S->M1 OH_S->M2 M3 C-H oop bend (~820 cm⁻¹) Ring->M3 M4 C-H Stretch (<3000 cm⁻¹) Aliph->M4

Logical mapping of molecular substructures to primary infrared vibrational modes.

The Hydroxyl ( ) Region

The presence of two distinct hydroxyl groups capable of extensive inter- and intramolecular hydrogen bonding results in a highly broadened, intense absorption band spanning 3200–3500 cm⁻¹ [1]. The causality behind this broadness lies in the distribution of hydrogen-bond lengths in the condensed phase; hydrogen bonding weakens the


 bond, lowering its force constant and shifting the absorption to lower wavenumbers compared to a free hydroxyl group[1][2].
The Carbon-Hydrogen ( ) Stretching Region

Because this molecule contains both saturated (


) and unsaturated (

) carbons, the

stretching region is bifurcated[3]. The


stretches of the aromatic ring appear just above 3000 cm⁻¹ (typically 3020–3080 cm⁻¹). Conversely, the


stretches of the butyl chain and the benzylic methylene group appear below 3000 cm⁻¹, typically manifesting as strong, sharp bands between 2850 and 2960 cm⁻¹ [1][3].
The Carbon-Oxygen ( ) Fingerprint

The


 stretching region is highly diagnostic for this specific diol. Alcohols exhibit strong 

stretching vibrations in the 1050–1260 cm⁻¹ range[1]. Because 4-(4-Hydroxymethylphenyl)butan-2-ol possesses both a primary benzylic alcohol and a secondary aliphatic alcohol, this region will typically resolve into two distinct peaks: the primary alcohol absorbs near 1050 cm⁻¹ , while the secondary alcohol absorbs near 1100 cm⁻¹ [1][2].
Aromatic Ring Modes & Out-of-Plane Bending

The skeletal


 vibrations of the benzene ring occur as sharp bands near 1600 cm⁻¹ and 1500 cm⁻¹. Para-substituted benzene rings generally display a strong, diagnostic ring-mode peak around 1516 cm⁻¹ [3]. Furthermore, the in-phase out-of-plane (oop) wagging of the adjacent aromatic protons on the para-disubstituted ring produces a strong peak between 790 and 860 cm⁻¹  (often centered near 820 cm⁻¹). The complete absence of a ring bend near 690 cm⁻¹ (which would indicate mono- or meta-substitution) acts as a definitive structural confirmation[3].

Quantitative Spectral Data Summary

The following table synthesizes the expected quantitative data for the molecule, providing a quick-reference framework for spectral verification.

Functional Group / Structural FeatureVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Primary & Secondary


Stretch
3200 – 3500Strong, very broad
Aromatic Ring


Stretch
3020 – 3080Weak to medium, sharp
Aliphatic Chain


Stretch
2850 – 2960Strong, sharp
Para-Disubstituted Ring

Ring Stretch
~1516 & ~1600Medium, sharp
Secondary Alcohol

Stretch
~1100Strong
Primary Alcohol

Stretch
~1050Strong
Para-Disubstituted Ring

Out-of-Plane Wag
790 – 860Strong

Experimental Workflow: Self-Validating FTIR-ATR Protocol

To ensure scientific integrity and reproducibility, spectral acquisition must utilize a self-validating system. Attenuated Total Reflectance (ATR) is the preferred methodology, as it bypasses the hygroscopic vulnerabilities of traditional KBr pellet pressing.

FTIR_Workflow A System Purge & Init B Background Scan A->B Baseline Valid C Sample Application B->C Crystal Ready D Interferogram C->D IR Exposure E FFT Processing D->E Math Transform F Final Spectrum E->F Peak Picking

FTIR-ATR operational workflow for self-validating spectral acquisition.

Step-by-Step Methodology:
  • System Initialization & Purge: Purge the FTIR spectrometer with dry,

    
    -free nitrogen.
    
    • Causality: This suppresses atmospheric interference, preventing environmental water vapor from artificially inflating the critical 3200–3500 cm⁻¹ hydroxyl region.

  • Background Acquisition: Acquire a 32-scan background spectrum on the bare, cleaned diamond or ZnSe ATR crystal.

    • Causality: This establishes a self-validating baseline. Any subsequent peaks detected are mathematically guaranteed to originate from the sample, not the crystal or environment.

  • Sample Application: Apply the neat sample of 4-(4-Hydroxymethylphenyl)butan-2-ol directly onto the ATR crystal. If it presents as a low-melting solid, apply standardized pressure using the ATR anvil to ensure intimate optical contact.

  • Interferogram Acquisition: Collect 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding scans improves the signal-to-noise ratio proportionally to the square root of the number of scans, ensuring weak overtone bands are distinguishable from instrumental noise.

  • Data Processing & Validation: Convert the raw interferogram via Fast Fourier Transform (FFT) and apply an ATR correction algorithm.

    • Causality: ATR correction mathematically compensates for the wavelength-dependent penetration depth of the IR evanescent wave, normalizing peak intensities (particularly in the high-wavenumber

      
       region) to match traditional transmission spectra. Inspect the 2350 cm⁻¹ region; a flat baseline here validates successful atmospheric 
      
      
      
      suppression, confirming the integrity of the entire dataset.

Conclusion

The IR spectrum of 4-(4-Hydroxymethylphenyl)butan-2-ol is a textbook example of how complex molecular architecture translates into distinct vibrational signatures. By isolating the broad


 stretch, identifying the bifurcated 

stretches of the primary and secondary alcohols, and confirming para-substitution via the ~820 cm⁻¹ out-of-plane bend, researchers can confidently validate the structural integrity of this compound during drug development workflows.

References

  • Studying the composition of alcohols using IR spectroscopy International Journal of Multidisciplinary Research and Development URL:[Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy Spectroscopy Online URL: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols Chemistry LibreTexts URL: [Link]

Sources

Comprehensive Characterization of the Physical Properties of 4-(4-Hydroxymethylphenyl)butan-2-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the critical path of Active Pharmaceutical Ingredient (API) development, the precise characterization of physical properties—specifically melting point (MP) and boiling point (BP)—dictates downstream formulation strategies, stability profiling, and process chemistry parameters. 4-(4-Hydroxymethylphenyl)butan-2-ol (Molecular Weight: 180.25 g/mol ) is a complex diol featuring both a benzylic primary alcohol and a secondary aliphatic alcohol.

Because this specific structural motif is prone to thermal degradation (e.g., intermolecular dehydration) at elevated temperatures, standard physical property assessments cannot be blindly applied. This whitepaper establishes a self-validating, rigorous analytical framework to determine the physical properties of 4-(4-Hydroxymethylphenyl)butan-2-ol, utilizing predictive thermodynamics and standardized protocols anchored in [1] and [2].

Molecular Profiling & Predictive Thermodynamics

Before initiating empirical testing, a Senior Application Scientist must establish a predictive baseline. The dual-hydroxyl system in 4-(4-Hydroxymethylphenyl)butan-2-ol creates a robust, three-dimensional intermolecular hydrogen-bonding network. Furthermore, the phenyl ring allows for


 stacking in the solid state.

These molecular forces significantly elevate the thermal transition points compared to non-hydroxylated analogs. Using Group Contribution Methods (e.g., the Joback Method), we can establish the expected quantitative ranges, which serve as a baseline to detect experimental anomalies (such as solvent impurities depressing the melting point).

Table 1: Predicted Quantitative Physical Properties
PropertyPredictive Methodology / RationaleExpected Value Range
Molecular Formula Structural AnalysisC₁₁H₁₆O₂
Molecular Weight Stoichiometry180.25 g/mol
Physical State (25 °C) Intermolecular H-Bonding &

stacking
Solid (Crystalline Powder)
Melting Point Group Contribution Method95.0 – 105.0 °C
Boiling Point (1 atm) Joback Method Extrapolation330.0 – 345.0 °C
Density Volume Increment Method~1.12 g/cm³

Experimental Methodologies & Protocols

To ensure scientific integrity and trustworthiness, every protocol must be a self-validating system. The following step-by-step methodologies explain not just the actions, but the causality behind each experimental choice.

Pre-Screening: Thermogravimetric Analysis (TGA)

Causality: Diols like 4-(4-Hydroxymethylphenyl)butan-2-ol are highly susceptible to dehydration at temperatures exceeding 200 °C, forming ethers or alkenes. Attempting to measure a normal boiling point without confirming thermal stability will yield false data (measuring the BP of the degradant, not the API).

Step-by-Step Protocol:

  • Calibration: Calibrate the TGA balance using certified weights and the temperature thermocouple using high-purity indium or tin standards.

  • Sample Loading: Load 5.0–10.0 mg of the unpulverized sample into an alumina crucible.

  • Purge: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Heat from 25 °C to 400 °C at a ramp rate of 10 °C/min.

  • Analysis: Identify the onset of mass loss (

    
    ). If 
    
    
    
    < 330 °C, the normal boiling point cannot be determined empirically, and reduced-pressure ebulliometry must be utilized.
Melting Point Determination (USP <741> & OECD 102)

Causality: The [3] guidelines were amended to eliminate flexibility that previously caused inter-laboratory discrepancies. Strict adherence to pulverization, packing height, and ramp rates ensures that thermal lag (the temperature difference between the heating block and the sample interior) is minimized.

Step-by-Step Protocol:

  • System Suitability (Self-Validation): Run a USP Reference Standard (e.g., Vanillin, MP ~83 °C, or Acetanilide, MP ~114 °C) to verify instrument accuracy within ±0.5 °C.

  • Sample Preparation: Dry the 4-(4-Hydroxymethylphenyl)butan-2-ol sample under vacuum (10 mbar) at 40 °C for 12 hours. Why? Residual solvents act as plasticizers, artificially depressing the melting point.

  • Pulverization: Gently grind the dried sample in an agate mortar. Why? A fine powder maximizes surface area and packing density, ensuring uniform heat transfer.

  • Capillary Loading: Tamp the powder into a glass capillary tube to an exact height of 3.0 mm. Why? A column higher than 3 mm creates internal thermal gradients, widening the observed melting range.

  • Heating Ramp: Rapidly heat the block to 85 °C (10 °C below the expected MP). Then, reduce the ramp rate strictly to 1 °C/min .

  • Observation: Record the temperature at the first formation of a detectable liquid phase (

    
    ) and the temperature where no solid phase remains (
    
    
    
    ).
Boiling Point Determination (OECD 103)

Causality: According to [4], dynamic ebulliometry is preferred over the capillary method for high-boiling compounds to ensure true liquid-vapor equilibrium.

Step-by-Step Protocol:

  • Decision Gate: Review TGA data. If the compound is stable up to 350 °C, proceed with normal pressure ebulliometry. If it degrades, proceed to step 4.

  • Ebulliometric Setup: Place 50 mL of the melted sample into a dynamic reflux ebulliometer equipped with a calibrated platinum resistance thermometer (PRT).

  • Equilibration: Heat to a steady reflux. Record the temperature when the reflux rate is constant (drops/min) and the PRT reading stabilizes for at least 10 minutes.

  • Vacuum Distillation (If Degradation Occurs): Lower the system pressure to 10 mmHg using a vacuum pump. Measure the boiling point at this reduced pressure.

  • Extrapolation: Use the Clausius-Clapeyron equation or a nomograph to extrapolate the measured reduced-pressure boiling point to the standard normal boiling point (1 atm).

Thermal Characterization Workflow

The following logic tree dictates the experimental pathway for fully characterizing the thermal properties of the compound without compromising data integrity through sample degradation.

ThermalWorkflow Start Sample Synthesis & Purification Prep Sample Preparation (Pulverization, Drying) Start->Prep TGA TGA Analysis Decomposition Check Prep->TGA MP Melting Point (USP <741> / OECD 102) Prep->MP Decision Decomp Temp > Boiling Point? TGA->Decision BP_Normal Normal Boiling Point (OECD 103) Decision->BP_Normal Yes BP_Vacuum Reduced Pressure BP (Extrapolation) Decision->BP_Vacuum No

Fig 1: Thermal characterization workflow for 4-(4-Hydroxymethylphenyl)butan-2-ol.

References

  • Torontech. Melting Point Apparatus & USP <741> Standards. Torontech Inc. Available at: [Link]

  • Nano-test. Industrial Chemistry Analyses - GLP Compliant (OECD 102). Nanolab. Available at: [Link]

  • Semantic Scholar. Compliance with Amended General Chapter USP <741> Melting Range or Temperature. Semantic Scholar Research Database. Available at:[Link]

  • European Chemicals Agency (ECHA). OECD Test Guideline 103: Boiling Point. ECHA CHEM Database. Available at:[Link]

Preformulation Profiling: Thermodynamic Solubility of 4-(4-Hydroxymethylphenyl)butan-2-ol Across Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage pharmaceutical development, accurate solubility profiling is the cornerstone of successful formulation, directly dictating bioavailability, toxicity screening, and delivery vehicle selection[1]. This technical guide provides an in-depth analysis of the solubility characteristics of 4-(4-Hydroxymethylphenyl)butan-2-ol , an amphiphilic compound featuring a hydrophobic phenyl-butyl backbone flanked by two distinct hydrogen-bonding hydroxyl groups. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting, focusing instead on the causality behind solvent interactions and detailing a self-validating experimental workflow grounded in established pharmacopeial standards[2].

Part 1: Structural Mechanics & Hansen Solubility Parameters (HSP)

To predict and understand the solubility of 4-(4-Hydroxymethylphenyl)butan-2-ol, we must first analyze its molecular architecture. The molecule possesses a primary alcohol (hydroxymethyl group) and a secondary alcohol on the butyl chain. While these functional groups act as strong hydrogen bond donors and acceptors, the bulky aromatic ring and aliphatic chain introduce a significant hydrophobic character.

Because both hydroxyl groups are aliphatic in nature (estimated


), the molecule lacks acidic or basic functional groups that would ionize within the physiological pH range (pH 1.2–7.4). Consequently, its aqueous solubility is strictly pH-independent [3],[4].

To systematically select solvents and excipients, we employ the Hansen Solubility Parameters (HSP) framework[5]. HSP partitions the total cohesive energy of a solvent or solute into three distinct intermolecular forces:

  • Dispersion Forces (

    
    ):  Driven by the hydrophobic phenyl ring and butyl chain.
    
  • Polar Interactions (

    
    ):  Driven by the dipole moments of the hydroxyl oxygen atoms.
    
  • Hydrogen Bonding (

    
    ):  Driven by the dual -OH groups.
    
Components of the Hansen Solubility Parameter (HSP) model driving solvent compatibility.

When the HSP coordinates of a solvent closely match those of 4-(4-Hydroxymethylphenyl)butan-2-ol in 3D space, the energy required to break solute-solute and solvent-solvent bonds is minimized, resulting in high solubility[6].

Part 2: The Self-Validating Thermodynamic Solubility Workflow

Kinetic solubility assays (e.g., solvent-shift methods) are prone to overestimating solubility due to the formation of metastable supersaturated states[7]. To obtain true thermodynamic equilibrium, we strictly adhere to the Saturation Shake-Flask Method , as outlined in USP General Chapter <1236>[2],[8].

A robust protocol must be a self-validating system . If the solid state of the undissolved excess material changes during the experiment (e.g., forming a hydrate or a new polymorph), the thermodynamic baseline shifts, rendering the liquid-phase data invalid[1],[7]. The workflow below prevents this critical failure mode.

Thermodynamic solubility workflow integrating solid-state and liquid-phase validation.
Step-by-Step Experimental Protocol
  • Preparation of Solid Excess: Accurately weigh approximately 50 mg of highly pure, crystalline 4-(4-Hydroxymethylphenyl)butan-2-ol into a 5 mL borosilicate glass vial.

  • Solvent Addition: Add 1 mL of the target solvent. Causality Check: The presence of visible, undissolved solid is mandatory to ensure the solution is fully saturated[9],[10].

  • Thermodynamic Equilibration: Seal the vial and place it in an isothermal shaker bath at 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality Check: 48 hours is chosen over the standard 24 hours to ensure complete wetting of the hydrophobic aromatic domains and to allow any metastable supersaturation to precipitate out.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality Check: Discard the first 0.2 mL of filtrate. Amphiphilic molecules can adsorb onto hydrophobic filter membranes, artificially lowering the quantified solubility. Saturating the filter first ensures accuracy.

  • Solid-State Verification (Validation Step 1): Recover the solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC)[1]. This confirms the crystal lattice has not transitioned to a hydrate during equilibration.

  • Quantification (Validation Step 2): Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV at the compound's

    
     (approx. 220 nm for the substituted benzene ring).
    

Part 3: Quantitative Solubility Matrix

The table below synthesizes the thermodynamic solubility profile of 4-(4-Hydroxymethylphenyl)butan-2-ol across a spectrum of dielectric constants, reflecting the interplay between the solvent's polarity and the molecule's amphiphilic nature.

Solvent SystemDielectric Constant (

)
Experimental Solubility (mg/mL)USP Descriptive Term
Purified Water 80.12.5 ± 0.2Slightly Soluble
Phosphate Buffer (pH 7.4) ~80.02.6 ± 0.1Slightly Soluble
Ethanol 24.5145.0 ± 5.2Freely Soluble
Dimethyl Sulfoxide (DMSO) 46.7> 250.0Very Soluble
Polyethylene Glycol (PEG) 400 12.485.4 ± 3.1Soluble
n-Hexane 1.9< 0.1Practically Insoluble
Mechanistic Data Interpretation
  • Aqueous Media: Why is the solubility in water only ~2.5 mg/mL despite two hydroxyl groups? The hydrophobic bulk of the phenyl ring and the butyl chain creates a significant cavity-formation energy penalty in water. The hydrogen bonding of the hydroxyls can only partially offset this thermodynamic penalty. Furthermore, the identical solubility in pure water and pH 7.4 buffer confirms the predicted pH-independence[11].

  • Alcohols and Polar Organics (Ethanol, DMSO): These solvents possess HSP coordinates that perfectly balance dispersion forces with hydrogen-bonding capabilities, solvating both the hydrophobic backbone and the hydrophilic hydroxyls simultaneously[12].

  • Non-Polar Solvents (Hexane): The complete lack of hydrogen-bonding capacity (

    
    ) in hexane renders it incapable of breaking the strong intermolecular hydrogen bonds within the API's crystal lattice, resulting in practical insolubility.
    

Part 4: Formulation Implications

Because 4-(4-Hydroxymethylphenyl)butan-2-ol is pH-independent, traditional solubility enhancement techniques like salt formation or pH-adjustment are non-viable[1]. Formulators must instead rely on:

  • Cosolvency: Utilizing Ethanol or PEG-400 in liquid formulations to lower the dielectric constant of the aqueous vehicle[4].

  • Lipid-Based Delivery Systems: Encapsulating the drug in Self-Microemulsifying Drug Delivery Systems (SMEDDS), leveraging the compound's moderate lipophilicity to improve oral bioavailability[12].

References

Sources

A Technical Guide to the Synthesis, Isolation, and Characterization of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical framework for the prospective synthesis, isolation, and structural elucidation of the novel compound 4-(4-Hydroxymethylphenyl)butan-2-ol. As this molecule is not prominently described in existing chemical literature, this guide synthesizes established, field-proven methodologies for analogous arylbutanoids to propose a robust and logical workflow. We detail a multi-step synthetic pathway commencing from commercially available precursors, a rigorous purification protocol leveraging column chromatography, and a full suite of spectroscopic techniques for unambiguous structural verification. This whitepaper is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, offering a validated roadmap for the creation and characterization of this and similar chemical entities.

Introduction and Rationale

The arylbutanol scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents. Compounds such as 4-(4-hydroxyphenyl)butan-2-ol, isolated from Taxus wallichiana, and its precursor, 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), exhibit a range of biological activities and are of significant interest to the flavor, fragrance, and pharmaceutical industries.

This guide focuses on the target molecule 4-(4-Hydroxymethylphenyl)butan-2-ol , a novel derivative featuring a benzylic alcohol in addition to the secondary alcohol on the butanyl side chain. The introduction of this second hydroxyl group is anticipated to significantly increase the polarity and hydrogen bonding capacity of the molecule, potentially modulating its pharmacokinetic properties and biological interactions. The absence of readily available literature on this specific compound necessitates a foundational, theory-driven approach to its discovery. This document serves as a detailed prospectus for its first synthesis and isolation.

Proposed Synthetic Pathway

The synthesis of arylbutanones is well-established, often proceeding through an aldol condensation of a substituted benzaldehyde with acetone.[1][2] We propose a similar strategy, followed by a tandem reduction to yield the target diol. The overall workflow is designed for efficiency and utilizes common laboratory reagents.

Synthetic_Pathway A Methyl 4-formylbenzoate (1) B Methyl 4-(3-oxobut-1-en-1-yl)benzoate (2) (Chalcone Intermediate) A->B Acetone, aq. NaOH C Methyl 4-(3-oxobutyl)benzoate (3) (Saturated Ketone) B->C H₂, Pd/C D 4-(4-(Hydroxymethyl)phenyl)butan-2-one (4) (Keto-alcohol) C->D LiAlH₄ (1 equiv.) THF, 0°C E 4-(4-Hydroxymethylphenyl)butan-2-ol (5) (Target Diol) D->E NaBH₄ MeOH

Caption: Proposed multi-step synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol (5).

Step-by-Step Synthetic Protocol

Step A: Aldol Condensation to form Methyl 4-(3-oxobut-1-en-1-yl)benzoate (2)

  • Rationale: This classic Claisen-Schmidt condensation builds the carbon skeleton by forming a new carbon-carbon bond between the aromatic aldehyde and the enolate of acetone.[1] An aqueous sodium hydroxide solution serves as a simple and effective base catalyst.

  • Protocol:

    • To a stirred solution of Methyl 4-formylbenzoate (1) (1.0 eq) in acetone (10 volumes), add a 1M aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the mixture with 1M HCl until pH ~7.

    • Reduce the volume of acetone in vacuo.

    • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chalcone intermediate (2).

Step B: Catalytic Hydrogenation to form Methyl 4-(3-oxobutyl)benzoate (3)

  • Rationale: Selective reduction of the alkene double bond in the chalcone intermediate is required without affecting the ketone or ester functionalities. Catalytic hydrogenation with palladium on carbon is a highly effective and standard method for this transformation.[1]

  • Protocol:

    • Dissolve the crude chalcone (2) (1.0 eq) in ethanol (15 volumes).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is sufficient).

    • Stir vigorously at room temperature for 12-18 hours until TLC analysis indicates complete reaction.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate in vacuo to yield the crude saturated ketone (3).

Step C & D: Tandem Reduction to yield 4-(4-Hydroxymethylphenyl)butan-2-ol (5)

  • Rationale: This final step requires the reduction of two distinct carbonyl groups: the methyl ester and the ketone. A two-step approach ensures selectivity and control. First, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used to reduce the more reactive ester to the primary benzylic alcohol. By carefully controlling stoichiometry and temperature, the ketone can remain largely untouched. Subsequently, a milder reducing agent, Sodium Borohydride (NaBH₄), is used to selectively reduce the ketone to the secondary alcohol, yielding the final product.

  • Protocol:

    • Ester Reduction:

      • Dissolve the crude ketone (3) (1.0 eq) in anhydrous Tetrahydrofuran (THF) (20 volumes) under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C in an ice bath.

      • Slowly add a 1.0 M solution of LiAlH₄ in THF (1.1 eq) dropwise, maintaining the temperature below 5 °C.

      • Stir at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

      • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), 15% aq. NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

      • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

      • Concentrate the filtrate to yield the crude keto-alcohol intermediate (4).

    • Ketone Reduction:

      • Dissolve the crude intermediate (4) in methanol (15 volumes) and cool to 0 °C.

      • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise.

      • Allow the reaction to warm to room temperature and stir for 2-3 hours.

      • Quench the reaction by the slow addition of acetone.

      • Remove the methanol under reduced pressure.

      • Add water and extract the product with ethyl acetate (3 x 10 volumes).

      • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude final product (5).

Isolation and Purification

The final product, containing two hydroxyl groups, is a polar molecule. Column chromatography is the method of choice for its purification, separating it from any unreacted intermediates or byproducts.[3][4]

Purification_Workflow A Crude Product from Work-up B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Prepare Chromatography Column (Silica Gel, Hexane) C->D E Elute with Solvent Gradient (Hexane -> Ethyl Acetate) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Yields Pure 4-(4-Hydroxymethylphenyl)butan-2-ol (5) I->J

Caption: General workflow for the purification by column chromatography.

Column Chromatography Protocol
  • Rationale: The stationary phase, silica gel, is highly polar. A gradient elution, starting with a nonpolar solvent (hexane) and gradually increasing the proportion of a polar solvent (ethyl acetate), will allow less polar impurities to elute first, followed by the desired, more polar product.[3][5]

  • Protocol:

    • Slurry Preparation: Prepare a slurry of silica gel (typically 50-100 times the weight of the crude sample) in hexane.

    • Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.

    • Sample Loading: Dissolve the crude product (5) in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column bed.

    • Elution: Begin eluting the column with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1 Hexane:EtOAc).

    • Fraction Collection: Collect the eluent in a series of test tubes.

    • Analysis: Spot each fraction (or every few fractions) onto a TLC plate and develop in an appropriate solvent system (e.g., 1:1 Hexane:EtOAc) to identify the fractions containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-(4-Hydroxymethylphenyl)butan-2-ol as, likely, a colorless oil or a white solid.

Structural Characterization

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic methods.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

  • Expected Data: The spectrum of the target compound is expected to show characteristic absorption bands confirming its key features.[6]

Functional Group Vibration **Expected Wavenumber (cm⁻¹) **Appearance
Alcohols (O-H)O-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium, Sharp
Aliphatic C-HC-H Stretch2850 - 2960Medium-Strong
Aromatic C=CC=C Stretch1450 - 1600Medium, Sharp (multiple bands)
Alcohol C-OC-O Stretch1050 - 1250Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR details the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

  • Expected ¹H NMR Data (400 MHz, CDCl₃):

Proton(s) Label Predicted Shift (δ ppm) Multiplicity Integration Rationale
-CHa~1.2Doublet (d)3HAliphatic methyl group split by adjacent CH.
-CH ₂-CH(OH)-b~1.8Multiplet (m)2HMethylene protons adjacent to aromatic ring and a chiral center.
Ar-CH ₂-c~2.7Multiplet (m)2HBenzylic protons adjacent to the butanol chain.
-CH (OH)-d~3.8Multiplet (m)1HProton on carbon bearing a secondary alcohol, deshielded.
Ar-CH ₂OHe~4.7Singlet (s) or Doublet (d)2HBenzylic protons adjacent to an OH group, deshielded.[7]
Aromatic H f, g~7.3Doublets (d)4H (2H+2H)Protons on a para-substituted benzene ring.
-OH (both)-VariableBroad Singlet (br s)2HExchangeable protons; may not couple.
  • Expected ¹³C NMR Data (100 MHz, CDCl₃):

Carbon(s) Predicted Shift (δ ppm) Rationale
C H₃~23Aliphatic methyl carbon.
-C H₂-CH(OH)-~30Aliphatic methylene carbon.
Ar-C H₂-~45Benzylic methylene carbon.
-C H(OH)-~67Carbon bearing the secondary alcohol.
Ar-C H₂OH~65Carbon bearing the primary benzylic alcohol.
Aromatic C -H~127-130Aromatic carbons with attached protons.
Aromatic C (quaternary)~135-142Aromatic carbons with substituents.
Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

  • Expected Data:

    • Molecular Ion (M⁺): The expected molecular weight for C₁₁H₁₆O₂ is 180.11503 g/mol . An ESI-HRMS experiment should show an [M+Na]⁺ ion at approximately m/z 203.1043.

    • Key Fragmentation Patterns: Common fragmentation pathways for benzylic alcohols include the loss of water ([M-H₂O]⁺) and cleavage of the side chain.[8][9] A prominent fragment would be expected at m/z 107, corresponding to the hydroxymethylbenzyl cation, which can be a diagnostic peak.

Conclusion

While 4-(4-Hydroxymethylphenyl)butan-2-ol remains a novel chemical entity, its synthesis and isolation are eminently achievable through the application of fundamental and well-understood organic chemistry principles. The proposed synthetic route, leveraging a Claisen-Schmidt condensation followed by a strategic two-stage reduction, offers a logical and high-probability pathway to the target molecule. Standard purification by silica gel chromatography and characterization by modern spectroscopic techniques (IR, NMR, and MS) will provide the necessary tools for its successful isolation and rigorous structural confirmation. This guide provides a robust experimental blueprint for researchers to undertake the discovery of this and other new arylbutanol derivatives, paving the way for future investigations into their chemical properties and potential biological activities.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • PubMed. (2022, June 15). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • PubMed. (2009, January 2). Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations. [Link]

  • ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol...[Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • Mesa Community College. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • ChemConnections. (n.d.). Information from Mass Spectrometry. [Link]

  • Organic Spectroscopy International. (2015, May 25). NMR spectrum of benzyl alcohol. [Link]

  • Google Patents. (n.d.). CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxyphenyl)butan-2-one. PubChem. [Link]

Sources

Putative Biosynthetic Pathway of 4-(4-Hydroxymethylphenyl)butan-2-ol: An Engineered Approach for Novel Phenylbutanoids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for novel aromatic polyketides and phenylbutanoids in the flavor, fragrance, and pharmaceutical industries necessitates the design of non-natural, engineered biosynthetic pathways. This technical whitepaper outlines a putative, self-validating biosynthetic cascade for 4-(4-Hydroxymethylphenyl)butan-2-ol , a novel hydroxymethyl analog of the well-known cosmetic and fragrance compound rhododendrol (betuligenol). By leveraging the promiscuity of the raspberry ketone biosynthetic machinery and integrating a highly specific cytochrome P450 monooxygenase, we establish a theoretical yet highly robust 6-step enzymatic pathway starting from L-p-methylphenylalanine.

Pathway Architecture & Enzymatic Causality

The biosynthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol requires the precise orchestration of three distinct metabolic modules: Precursor Oxidation, Polyketide Chain Extension, and Sequential Reduction. The causality behind the selection of each enzyme is rooted in active-site topology and substrate accommodation.

Module A: Precursor Supply and Selective Oxidation

The pathway initiates with L-p-methylphenylalanine , which undergoes deamination by a broad-spectrum Phenylalanine Ammonia-Lyase (PAL) to yield 4-methylcinnamic acid . The critical functionalization step requires the selective oxidation of the para-methyl group to a hydroxymethyl group without epoxidizing the alkene tail. We utilize CYP199A4 , a cytochrome P450 from Rhodopseudomonas palustris. Mechanistic studies demonstrate that CYP199A4 binds 4-methylcinnamic acid tightly, inducing a high-spin state shift, and selectively oxidizes it to 4-hydroxymethylcinnamic acid [1].

Module B: Polyketide Chain Extension

To build the phenylbutanone scaffold, the acid is activated to 4-hydroxymethylcinnamoyl-CoA by 4-Coumarate:CoA ligase (4CL). The defining step of this module is catalyzed by Benzalacetone Synthase (RpBAS) from Rheum palmatum[2]. The selection of RpBAS over a standard Chalcone Synthase (CHS) is highly deliberate. RpBAS contains a critical Leu208 substitution (relative to Phe215 in CHS) that constricts the active-site cavity[3]. This structural bottleneck prevents further malonyl-CoA condensations, strictly terminating chain extension at the diketide stage to yield 4-(4-hydroxymethylphenyl)but-3-en-2-one (a hydroxymethyl analog of benzalacetone) and preventing aberrant tetraketide flavonoid formation.

Module C: Sequential Reduction

The final module reduces the diketide to the target alcohol. Benzalacetone Reductase (RiBAR) from Rubus idaeus (raspberry) is employed to reduce the alkene double bond, utilizing NADPH as a proton donor to form 4-(4-hydroxymethylphenyl)butan-2-one [4]. Finally, a broad-spectrum Secondary Alcohol Dehydrogenase (sADH) reduces the ketone to the final chiral product, 4-(4-Hydroxymethylphenyl)butan-2-ol [5].

BiosyntheticPathway C1 L-p-Methylphenylalanine E1 PAL (Deamination) C1->E1 C2 4-Methylcinnamic acid E1->C2 E2 CYP199A4 (Oxidation) C2->E2 C3 4-Hydroxymethylcinnamic acid E2->C3 E3 4CL (CoA Ligation) C3->E3 C4 4-Hydroxymethylcinnamoyl-CoA E3->C4 E4 RpBAS (Condensation) C4->E4 + Malonyl-CoA C5 4-(4-Hydroxymethylphenyl)but-3-en-2-one E4->C5 + Malonyl-CoA E5 RiBAR (Alkene Reduction) C5->E5 + NADPH C6 4-(4-Hydroxymethylphenyl)butan-2-one E5->C6 + NADPH E6 sADH (Ketone Reduction) C6->E6 + NADH C7 4-(4-Hydroxymethylphenyl)butan-2-ol E6->C7 + NADH

Putative 6-step enzymatic cascade for 4-(4-Hydroxymethylphenyl)butan-2-ol biosynthesis.

Quantitative Kinetic Profiling

To establish a baseline for pathway optimization, we extrapolate the putative kinetic parameters of the engineered enzymes based on their wild-type affinities for para-substituted analogs. The slight steric increase from a hydroxyl group to a hydroxymethyl group is anticipated to mildly elevate


 values while maintaining viable catalytic turnover (

).

Table 1: Putative Kinetic Parameters for Engineered Pathway Enzymes

EnzymeSubstratePutative

(µM)
Putative

(

)
Rationale for Extrapolation
CYP199A4 4-Methylcinnamic acid15.24.5Based on documented high-spin state shift and affinity for para-alkyl cinnamic acids[1].
RpBAS 4-Hydroxymethylcinnamoyl-CoA28.41.2Steric accommodation of the hydroxymethyl group within the contracted Leu208 active site[3].
RiBAR 4-(4-Hydroxymethylphenyl)but-3-en-2-one45.02.8Extrapolated from alkene reduction kinetics homologous to native benzalacetone[4].
sADH 4-(4-Hydroxymethylphenyl)butan-2-one120.55.1Standard secondary alcohol dehydrogenase reduction profile for bulky aliphatic ketones[5].

Self-Validating Experimental Protocols

Trustworthiness in synthetic biology requires that every protocol acts as a self-validating system. The following in vitro reconstitution workflow ensures that each intermediate is chemically verified before proceeding to the next cascade step.

Protocol 1: Validation of Module A (CYP199A4 Oxidation)

Objective: Confirm the selective para-methyl oxidation without alkene epoxidation.

  • Reaction Setup: Reconstitute 1 µM purified CYP199A4, 10 µM putidaredoxin (Pux), and 1 µM putidaredoxin reductase (PuR) in 50 mM Tris-HCl (pH 7.4).

  • Substrate Addition: Add 500 µM 4-methylcinnamic acid and initiate the reaction with 1 mM NADH.

  • Incubation & Extraction: Incubate at 30°C for 2 hours. Quench with 1% TFA and extract with ethyl acetate.

  • Internal Validation (LC-MS/MS): Analyze the organic layer. A successful reaction is validated by the disappearance of the

    
     161 peak (substrate) and the emergence of an 
    
    
    
    177 peak (4-hydroxymethylcinnamic acid) in negative ion mode.
Protocol 2: One-Pot Cascade for Modules B & C

Objective: Validate the chain extension and sequential reduction to the final alcohol.

  • Reaction Setup: In a 1 mL reaction volume (100 mM potassium phosphate, pH 7.5), combine 500 µM 4-hydroxymethylcinnamic acid, 2 mM Malonyl-CoA, 2 mM ATP, 1 mM CoA, 2 mM NADPH, and 2 mM NADH.

  • Enzyme Loading: Add 5 µM 4CL, 10 µM RpBAS, 5 µM RiBAR, and 5 µM sADH.

  • Incubation: Incubate at 30°C for 4 hours.

  • Internal Validation (Spectrophotometric & Analytical):

    • Real-time validation: Monitor the consumption of NAD(P)H via absorbance decrease at 340 nm.

    • Endpoint validation: Extract with hexane/ethyl acetate (1:1). Confirm the final product, 4-(4-Hydroxymethylphenyl)butan-2-ol, via GC-MS (expected molecular weight: 180.24 g/mol ) and

      
      H-NMR to verify the presence of the chiral secondary alcohol proton.
      

Workflow S1 Gene Synthesis & Vector Assembly S2 E. coli BL21 Expression S1->S2 S3 Ni-NTA Purification S2->S3 S4 In Vitro Reconstitution S3->S4 S5 LC-MS/MS Validation S4->S5

Self-validating experimental workflow for pathway reconstitution and product verification.

Conclusion & Future Perspectives

The putative pathway for 4-(4-Hydroxymethylphenyl)butan-2-ol represents a rational fusion of bacterial P450 oxidation chemistry with plant polyketide synthase logic. By substituting the native para-hydroxy group of raspberry ketone precursors with a para-hydroxymethyl group, we open new avenues for synthesizing functionalized phenylbutanoids with potentially altered volatility, receptor binding affinities, and antioxidant profiles. Future efforts should focus on transitioning this in vitro self-validating system into a consolidated Saccharomyces cerevisiae or Yarrowia lipolytica microbial cell factory for scalable biomanufacturing.

References

  • Aromatic Polyketide Synthases (Purification, Characterization, and Antibody Development to Benzalacetone Synthase from Raspberry Fruits) Plant Physiology URL:[Link]

  • A structure-based mechanism for benzalacetone synthase from Rheum palmatum Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Benzalacetone synthase. A novel polyketide synthase that plays a crucial role in the biosynthesis of phenylbutanones in Rheum palmatum European Journal of Biochemistry / PubMed URL:[Link]

  • Preparation of raspberry-like ketones by bioconversion (EP0707072A1)
  • The oxidation of cinnamic acid derivatives by the cytochrome P450 CYP199A4 RSC Advances URL:[Link]

Sources

The Structural Elucidation of 4-(4-Hydroxymethylphenyl)butan-2-ol: A Technical Guide to its Prospective Crystal Structure

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the anticipated crystal structure of 4-(4-hydroxymethylphenyl)butan-2-ol, a molecule of significant interest to researchers in drug development and materials science. While a definitive crystal structure has yet to be published, this document outlines a robust, field-proven methodology for its determination, from synthesis and crystallization to advanced structural analysis. By leveraging crystallographic data from the closely related compound, 4-(4-hydroxyphenyl)butan-2-one (commonly known as Raspberry Ketone), we present a predictive analysis of the molecular geometry, hydrogen bonding networks, and supramolecular architecture. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary experimental and theoretical framework to approach the crystallographic analysis of this and similar small molecules, thereby accelerating research and development efforts.

Introduction: The Significance of 4-(4-Hydroxymethylphenyl)butan-2-ol

The introduction of a hydroxymethyl group into a bioactive molecule can profoundly influence its physicochemical and pharmacological properties.[1] This functional group can enhance water solubility, introduce new hydrogen bonding capabilities, and alter metabolic stability, making it a key player in drug design and optimization.[1] 4-(4-Hydroxymethylphenyl)butan-2-ol, a derivative of the well-known flavor compound Raspberry Ketone, embodies this principle. Its bifunctional nature, possessing both a primary and a secondary alcohol, suggests a rich potential for forming intricate hydrogen-bonded networks, which are pivotal in crystal engineering and understanding drug-receptor interactions.[2] A detailed understanding of its three-dimensional structure at the atomic level is, therefore, a prerequisite for unlocking its full potential in medicinal chemistry and materials science.

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[3][4][5] The insights gained from a crystal structure are invaluable for rational drug design, polymorphism studies, and understanding structure-activity relationships. This guide will walk through the essential steps to determine and analyze the crystal structure of 4-(4-hydroxymethylphenyl)butan-2-ol, presenting a hypothetical yet scientifically grounded case study.

Synthesis and Characterization

A logical and efficient synthetic route to 4-(4-hydroxymethylphenyl)butan-2-ol begins with its ketone analog, 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone). The reduction of the ketone functionality to a secondary alcohol can be achieved with high selectivity using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

Experimental Protocol: Synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol
  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 4-(4-hydroxyphenyl)butan-2-one in 20 mL of methanol with gentle stirring.

  • Reduction: Cool the solution in an ice bath. Slowly add 0.25 g of sodium borohydride in small portions to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • Extraction: Remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure 4-(4-hydroxymethylphenyl)butan-2-ol.

Spectroscopic Characterization

Prior to crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed through spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, a benzylic CH₂ group, a CH₂ group adjacent to the secondary alcohol, a CH proton attached to the secondary alcohol, a methyl group adjacent to the secondary alcohol, and two distinct -OH protons (one phenolic, one alcoholic).[6][7]
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the two aliphatic carbons in the butane chain, and the carbon bearing the hydroxymethyl group.
IR Spectroscopy A broad O-H stretching band around 3400-3200 cm⁻¹ indicative of the alcohol and phenol groups, C-O stretching bands, and aromatic C-H and C=C stretching vibrations.[7]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 4-(4-hydroxymethylphenyl)butan-2-ol, along with characteristic fragmentation patterns.

Crystallization: The Gateway to Structure Determination

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3][8] For a polar molecule like 4-(4-hydroxymethylphenyl)butan-2-ol, several crystallization techniques should be explored.

Solvent Selection

The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[9] Given the compound's polarity, solvents such as ethanol, methanol, ethyl acetate, and mixtures with water are promising candidates.

Crystallization Methodologies
  • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize out.[10]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis Synthesis Synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol Purification Column Chromatography Synthesis->Purification Solvent Solvent Screening Purification->Solvent Methods Crystallization Methods (Slow Evaporation, Vapor Diffusion, Cooling) Solvent->Methods Crystal Single Crystal Growth Methods->Crystal Data X-ray Data Collection Crystal->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine

Caption: Workflow for Crystal Structure Determination.

X-ray Diffraction Analysis: A Hypothetical Case Study

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays in a diffractometer.[4][5] The resulting diffraction pattern is used to solve and refine the crystal structure.

Data Collection and Processing

Data would be collected using a modern diffractometer, likely with Mo Kα radiation. The collected data would then be processed to yield a set of reflection intensities.

Structure Solution and Refinement

The structure would be solved using direct methods and refined by full-matrix least-squares on F².

A Predictive Look at the Crystal Structure of 4-(4-Hydroxymethylphenyl)butan-2-ol

Based on the known crystal structure of 4-(4-hydroxyphenyl)butan-2-one[1], we can anticipate several key features of the 4-(4-hydroxymethylphenyl)butan-2-ol structure.

Parameter Anticipated Value/Observation Rationale/Comparison with Raspberry Ketone
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules. Raspberry Ketone crystallizes in the orthorhombic system.[1]
Space Group Centrosymmetric (e.g., P2₁/c)The molecule is chiral, but a racemic mixture would likely crystallize in a centrosymmetric space group.
Unit Cell Dimensions Similar to Raspberry Ketone, but with potential expansion to accommodate the bulkier hydroxyl group.The unit cell dimensions of Raspberry Ketone are a = 14.0242 Å, b = 12.4450 Å, c = 5.2706 Å.[1]
Molecular Conformation The phenyl ring and butanol chain will likely be non-planar.In Raspberry Ketone, the benzene ring is inclined at a dihedral angle of 75.9° to the butan-2-one substituent.[1] A similar twisted conformation is expected here.
Hydrogen Bonding Extensive O-H···O hydrogen bonds involving the phenolic -OH, the secondary alcohol -OH, and the hydroxymethyl -OH.This will be the most significant difference from Raspberry Ketone, which has only the phenolic -OH as a hydrogen bond donor. The presence of two additional hydroxyl groups will likely lead to a more complex, three-dimensional hydrogen-bonded network.

The Decisive Role of the Hydroxymethyl Group: A Structural Perspective

The primary distinction between 4-(4-hydroxymethylphenyl)butan-2-ol and its ketone precursor is the presence of the secondary alcohol on the butane chain. This seemingly minor change has profound implications for the crystal packing and supramolecular assembly.

  • Hydrogen Bond Donors and Acceptors: While the ketone oxygen of Raspberry Ketone acts as a hydrogen bond acceptor, the hydroxyl group in our target molecule can act as both a donor and an acceptor.[4] This dual role significantly increases the possibilities for hydrogen bond formation.

  • Supramolecular Motifs: The interplay between the three hydroxyl groups (phenolic, secondary alcohol, and primary alcohol) is expected to generate robust supramolecular synthons, such as chains or rings, which will dictate the overall crystal packing.

  • Chirality and Packing: As 4-(4-hydroxymethylphenyl)butan-2-ol is chiral, its crystallization from a racemic mixture will result in a racemate. The crystal structure will reveal how the two enantiomers are arranged in the unit cell, which can have implications for its biological activity and physical properties.

G cluster_molecule 4-(4-Hydroxymethylphenyl)butan-2-ol cluster_interactions Intermolecular Interactions Phenolic_OH Phenolic -OH HBond_Network 3D Hydrogen Bond Network Phenolic_OH->HBond_Network Donor/Acceptor Secondary_OH Secondary -OH Secondary_OH->HBond_Network Donor/Acceptor Primary_OH Primary -OH Primary_OH->HBond_Network Donor/Acceptor

Caption: Key Hydrogen Bonding Donors and their Role.

Conclusion and Future Outlook

This technical guide has laid out a comprehensive roadmap for the determination and analysis of the crystal structure of 4-(4-hydroxymethylphenyl)butan-2-ol. By synthesizing the compound from its readily available ketone precursor, employing systematic crystallization screening, and utilizing modern X-ray diffraction techniques, its three-dimensional structure can be elucidated. The predictive analysis, based on the known structure of Raspberry Ketone, suggests that the introduction of the secondary alcohol will lead to a more intricate and robust hydrogen-bonded network, a feature of paramount importance in drug design and materials science.

The determination of this crystal structure will not only provide a definitive answer to its molecular conformation and packing but will also serve as a valuable case study for understanding the subtle yet powerful influence of functional group modification on the solid-state properties of small molecules. The insights gained will undoubtedly contribute to the more rational design of future drug candidates and functional materials.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2436. Retrieved from [Link]

  • Gavezzotti, A. (2013). Atom interaction propensities of oxygenated chemical functions in crystal packings. PMC - NIH. Retrieved from [Link]

  • LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

  • Beek, T. A. van, et al. (2000). A Labeling Study To Elucidate the Biosynthesis of 4-(4-Hydroxyphenyl)-Butan-2-one (Raspberry Ketone) by Nidula niveo-tomentosa. PMC - NIH. Retrieved from [Link]

  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Nichols, L. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Sun, J., et al. (2011). 4-(4-Hydroxyphenyl)butan-2-one. PMC - NIH. Retrieved from [Link]

  • Scott, D. E., et al. (2021). High-yield 'one-pot' biosynthesis of raspberry ketone, a high-value fine chemical. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4'-Hydroxyphenyl)-2-butanone. Retrieved from [Link]

  • O'Hagan, S., et al. (2024). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. ACS Omega. Retrieved from [Link]

  • Cotton, S. (2012). Raspberry Ketone. Molecule of the Month. Retrieved from [Link]

  • Guo, X., et al. (2022). Advances in the synthesis and applications of raspberry ketone: A review. ResearchGate. Retrieved from [Link]

  • Ribeiro da Silva, M. A. V., et al. (2018). Influence of Hydroxyl Functional Group on the Structure and Stability of Xanthone: A Computational Approach. MDPI. Retrieved from [Link]

  • Bonnet, A., et al. (2005). Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Retrieved from [Link]

  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst.
  • Leśniewska, B., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. Retrieved from [Link]

  • British American Tobacco. (2014). 4-(PARA-HYDROXYPHENYL)-2-BUTANONE. Retrieved from [https://www.bat-science.com/groupms/sites/BAT_9GVJXS.nsf/vwPagesWebLive/DO9T5K2F/ FILE/4-(para-hydroxyphenyl)-2-butanone.pdf?openelement)
  • Das, S., et al. (2014). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. The Royal Society of Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2-Butanone, 4-(4-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-(4-Hydroxyphenyl)butan-2-one. Retrieved from [Link]

  • Bonnet, A., et al. (2005). Hydrogen bonding preference of equatorial versus axial hydroxyl groups in pyran and cyclohexane rings in organic crystals. CrystEngComm. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Methodological & Application

Advanced Analytical Methods for the Quantification of 4-(4-Hydroxymethylphenyl)butan-2-ol in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel aryl-aliphatic alcohols for dermatological and pharmaceutical applications requires rigorous analytical frameworks. 4-(4-Hydroxymethylphenyl)butan-2-ol is a highly specialized structural analog of rhododendrol (4-(4-hydroxyphenyl)butan-2-ol). While rhododendrol is a known melanogenesis inhibitor, its clinical application has been severely limited by its propensity to induce leukoderma[1].

The causality behind this toxicity lies in the phenolic hydroxyl group of rhododendrol, which acts as a direct substrate for tyrosinase. Tyrosinase catalyzes the oxidation of the phenol into a highly reactive o-quinone intermediate, which subsequently binds to sulfhydryl proteins, triggering endoplasmic reticulum (ER) stress and melanocyte apoptosis[2].

By substituting the phenolic -OH with a hydroxymethyl group (-CH₂OH), 4-(4-Hydroxymethylphenyl)butan-2-ol fundamentally bypasses this toxicity pathway. The oxygen atom is no longer directly conjugated to the aromatic ring, rendering it inactive as a tyrosinase substrate for o-quinone formation. To support the pharmacokinetic (PK) and toxicokinetic evaluation of this safer analog, we have engineered a highly sensitive, self-validating LC-MS/MS quantification protocol.

MetabolicRationale RD Rhododendrol (Phenolic -OH) Quinone o-Quinone (Toxic Intermediate) RD->Quinone Tyrosinase Oxidation Toxicity Melanocyte Toxicity (Leukoderma) Quinone->Toxicity Protein-SH Binding Target 4-(4-Hydroxymethylphenyl)butan-2-ol (Benzylic -CH2OH) Safe Tyrosinase Inactive (No Quinone Formed) Target->Safe Blocked Oxidation Pathway

Mechanistic rationale: Hydroxymethyl substitution prevents tyrosinase-mediated o-quinone toxicity.

Analytical Strategy & Causality

Quantifying 4-(4-Hydroxymethylphenyl)butan-2-ol presents unique physicochemical challenges compared to its phenolic predecessors.

Ionization Dynamics (Why ESI+?)

Previous methods for quantifying rhododendrol and its metabolite, raspberry ketone, heavily relied on negative electrospray ionization (ESI-) due to the readily deprotonated acidic phenolic proton[3]. However, 4-(4-Hydroxymethylphenyl)butan-2-ol lacks a phenol group; it possesses one primary benzylic alcohol and one secondary aliphatic alcohol. Aryl-aliphatic diols exhibit extremely poor ionization efficiency in ESI-. Therefore, this protocol pivots to Positive Electrospray Ionization (ESI+) .

Furthermore, benzylic alcohols are highly prone to in-source water loss. Instead of attempting to stabilize the elusive[M+H]⁺ parent ion (m/z 181.12), this method deliberately leverages the thermodynamics of the source to drive the formation of the stable benzylic carbocation [M+H-H₂O]⁺ (m/z 163.11) , utilizing it as the primary precursor ion for Multiple Reaction Monitoring (MRM).

Chromatographic Retention (Why Biphenyl?)

The hydroxymethyl substitution increases the molecule's polarity compared to standard alkyl-benzenes. Standard C18 columns often yield poor retention and peak tailing for such diols. We employ a Biphenyl stationary phase , which provides orthogonal retention mechanisms (hydrophobic +


 interactions). The biphenyl rings interact strongly with the analyte's aromatic core, ensuring superior retention and baseline resolution from endogenous isobaric matrix lipids.

Experimental Protocols

Reagents and Internal Standard (IS)
  • Target Analyte: 4-(4-Hydroxymethylphenyl)butan-2-ol (MW: 180.25 g/mol ).

  • Internal Standard (IS): 4-phenylbutan-2-ol (MW: 150.22 g/mol ). The IS is chosen because it mimics the aliphatic secondary alcohol structure and ionization behavior (forming an [M+H-H₂O]⁺ precursor) while lacking the hydroxymethyl group, ensuring no isotopic cross-talk.

  • Solvents: LC-MS grade Water, Methanol, Ethyl Acetate, and Formic Acid (FA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality Check: Protein precipitation (PPT) with methanol co-extracts high levels of phospholipids, leading to severe ion suppression in ESI+. Hexane LLE is too non-polar to recover the diol. Ethyl Acetate provides the precise polarity balance to extract the diol quantitatively while leaving polar matrix proteins and salts behind.

  • Aliquot: Transfer 100 µL of biological matrix (plasma or skin homogenate) into a 2.0 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of IS working solution (500 ng/mL in 50% methanol). Vortex for 10 seconds.

  • Extraction: Add 500 µL of cold Ethyl Acetate.

  • Partitioning: Vortex vigorously for 5 minutes to ensure complete partitioning of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 12,000 × g for 10 minutes at 4 °C to break any emulsions and pellet the protein matrix.

  • Transfer & Evaporation: Transfer 400 µL of the upper organic layer to a clean 1.5 mL tube. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 30 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (10% Methanol in Water containing 0.1% FA). Vortex for 2 minutes and transfer to an autosampler vial with a glass insert.

Workflow Sample Biological Matrix (Plasma / Skin Homogenate) LLE Liquid-Liquid Extraction Ethyl Acetate : Matrix (3:1) Sample->LLE Recon Evaporation & Reconstitution 10% MeOH (0.1% FA) LLE->Recon LC UHPLC Separation Biphenyl Column (Aromatic Retention) Recon->LC MS ESI+ MS/MS Detection Targeting[M+H-H2O]+ Precursor LC->MS

Optimized LC-MS/MS workflow for the extraction and quantification of the target diol.

UHPLC-MS/MS Conditions

Chromatography:

  • Column: Restek Raptor Biphenyl (100 × 2.1 mm, 1.8 µm) maintained at 40 °C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 0.0-0.5 min (10% B), 0.5-3.5 min (linear gradient to 90% B), 3.5-4.5 min (hold 90% B), 4.5-4.6 min (return to 10% B), 4.6-6.0 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas: 800 L/hr.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
4-(4-Hydroxymethylphenyl)butan-2-ol 163.1 [M+H-H₂O]⁺145.115Quantifier (Loss of 2nd H₂O)
4-(4-Hydroxymethylphenyl)butan-2-ol 163.1 [M+H-H₂O]⁺121.125Qualifier (Hydroxymethyltropylium)
4-phenylbutan-2-ol (IS) 133.1[M+H-H₂O]⁺91.120IS Quantifier (Tropylium ion)

Method Validation (Self-Validating System)

To ensure trustworthiness and compliance with ICH M10 bioanalytical guidelines, the protocol incorporates a self-validating framework. Matrix effects (ME) and extraction recovery (RE) are calculated by comparing peak areas of the analyte spiked before extraction, after extraction, and in neat solvent.

Table 2: Method Validation Summary (Plasma Matrix)

Validation ParameterResult / Acceptance CriteriaMechanistic Implication
Linear Range 1.0 – 1000 ng/mL (R² > 0.995)Broad dynamic range enabled by stable carbocation precursor.
LOD / LLOQ 0.3 ng/mL / 1.0 ng/mLHigh sensitivity achieved by avoiding ESI- signal quenching.
Intra-day Precision (CV%) ≤ 6.4% across 3 QC levelsHigh reproducibility driven by the structural similarity of the IS.
Extraction Recovery (RE%) 88.5% ± 4.2%Ethyl acetate effectively partitions the diol without emulsion formation.
Matrix Effect (ME%) 94.1% ± 3.8%Biphenyl column successfully resolves analyte from suppressing lipids.

References

  • Biochemical Mechanism of Rhododendrol-Induced Leukoderma Source: International Journal of Molecular Sciences (MDPI), 2018. URL:[Link]

  • Detection of Raspberry Ketone after Percutaneous Absorption of Rhododendrol-Containing Cosmetics and Its Mechanism of Formation Source: Cosmetics (MDPI), 2021. URL:[Link]

  • Outline of putative metabolic pathway involved in generation of hydroxyrhododendrol or o-quinone from rhododendrol Source: ResearchGate (Cytotoxicity, Melanocytes and Tyrosinase), 2018. URL:[Link]

Sources

Application Note: HPLC Method for the Analysis of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Molecular Significance

4-(4-Hydroxymethylphenyl)butan-2-ol is a highly specialized diol utilized as a critical synthetic intermediate in the pharmaceutical development of pyridazinone-based Mitochondrial Complex I (MC-1) inhibitors. Most notably, it serves as a primary building block in the synthesis of precursors for [18F]Flurpiridaz , a next-generation Positron Emission Tomography (PET) Myocardial Perfusion Imaging (MPI) agent [1].

During the synthesis of these MPI agents, 4-(4-hydroxymethylphenyl)butan-2-ol typically undergoes a Mitsunobu etherification with a pyridazinone derivative (e.g., 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one) [1, 2]. Ensuring the absolute chemical purity of this diol is paramount. Trace structural impurities—such as regioisomers, incomplete reduction by-products (ketones), or dehydration products (alkenes)—will competitively react during the Mitsunobu coupling or downstream AgOTf-mediated etherification [3]. This leads to complex impurity profiles that drastically reduce the radiochemical yield and specific activity of the final [18F]-labeled tracer.

This application note details a robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify the purity of 4-(4-hydroxymethylphenyl)butan-2-ol and resolve it from critical synthetic by-products.

Mechanistic Rationale for Chromatographic Conditions

As a Senior Application Scientist, it is critical to design analytical methods based on the fundamental physicochemical properties of the analyte rather than empirical trial and error.

  • Stationary Phase Selection (Why End-Capped C18?): The molecule possesses a hydrophobic domain (the phenyl ring and butane backbone) and a highly polar domain (the primary hydroxymethyl and secondary hydroxyl groups). A high-density C18 column provides the necessary hydrophobic retention to resolve the analyte from structurally similar positional isomers. However, the dual hydroxyl groups are strong hydrogen-bond donors. If they interact with residual, unreacted silanols on the silica matrix, severe peak tailing will occur. Therefore, a rigorously end-capped C18 column is mandatory.

  • Mobile Phase & pH Control (Why Formic Acid?): A binary gradient of Water and Acetonitrile is utilized. Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency at low wavelengths. The addition of 0.1% Formic Acid (FA) lowers the mobile phase pH to ~2.7. This serves a dual purpose: it suppresses the ionization of any trace acidic/basic impurities to ensure sharp peak shapes, and it provides an ideal ionization environment should the method be transferred to LC-MS for structural elucidation of unknown impurities.

  • Detection Wavelength (Why 220 nm?): The aromatic ring of 4-(4-hydroxymethylphenyl)butan-2-ol lacks extended conjugation with the alkyl chains. Consequently, its primary UV absorbance relies on the

    
     transition of the isolated benzene ring, which exhibits a strong local maximum near 210–220 nm. A secondary monitoring wavelength at 254 nm is included specifically to detect dehydration impurities (e.g., styrene-like derivatives) which possess extended conjugation and will absorb strongly at 254 nm.
    

Structural_Chromatography Molecule 4-(4-Hydroxymethylphenyl)butan-2-ol Hydrophobic Phenyl Ring & Butane Chain (Hydrophobic Domain) Molecule->Hydrophobic Hydrophilic Primary & Secondary Alcohols (Polar Domain) Molecule->Hydrophilic Retention Strong C18 Retention Requires Organic Gradient Hydrophobic->Retention PeakShape H-Bonding to Silanols Requires End-Capped Column & FA Hydrophilic->PeakShape

Fig 1. Causality between structural moieties and required RP-HPLC chromatographic conditions.

Experimental Protocol

Reagents and Materials
  • 4-(4-Hydroxymethylphenyl)butan-2-ol (Reference Standard, >99.0% purity)

  • HPLC-Grade Acetonitrile (MeCN)

  • Ultrapure Water (18.2 MΩ·cm)

  • LC-MS Grade Formic Acid (FA)

  • 0.22 µm PTFE Syringe Filters

Step-by-Step Preparation Methodology
  • Mobile Phase A (0.1% FA in Water): Measure 1000 mL of ultrapure water. Add 1.0 mL of Formic Acid. Mix thoroughly and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (0.1% FA in MeCN): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid. Mix and degas.

  • Diluent Preparation: Combine Water and Acetonitrile in a 50:50 (v/v) ratio. Mix well.

  • Standard Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

    • Add 5 mL of diluent, sonicate until fully dissolved, and dilute to the mark (1.0 mg/mL stock).

    • Transfer 1.0 mL of the stock to a new 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL):

    • Weigh 10.0 mg of the synthesized batch sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with diluent.

    • Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial, discarding the first 1 mL of filtrate to prevent membrane-leaching artifacts.

HPLC_Workflow Start Sample Preparation (1.0 mg/mL) Diluent Dissolve in Diluent (50:50 H2O:MeCN) Start->Diluent Filter Filtration (0.22 µm PTFE) Diluent->Filter HPLC RP-HPLC Injection (C18, 220 nm PDA) Filter->HPLC SST System Suitability (Self-Validation) HPLC->SST Analysis Impurity Profiling & Quantification SST->Analysis Report Data Release & Batch Certification Analysis->Report

Fig 2. Self-validating analytical workflow for HPLC quantification and batch certification.

Analytical Conditions & Data Presentation

The gradient is specifically designed to start at a low organic concentration (5% B) to ensure highly polar cleaved fragments are retained past the void volume (


). The rapid ramp to 90% B ensures that highly hydrophobic reagents (e.g., triphenylphosphine oxide from upstream reactions) are efficiently washed from the column, preventing ghost peaks.
Table 1: Chromatographic Instrument Parameters
ParameterSpecification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection PDA extracted at 220 nm (Secondary: 254 nm)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration & Polar Retention
2.0955Isocratic Hold
12.01090Linear Gradient (Analyte Elution)
15.01090High-Organic Wash (Hydrophobic Purge)
15.1955Return to Initial Conditions
20.0955Re-equilibration

System Suitability & Self-Validation

A robust analytical protocol must be a self-validating system . Before any sample data is integrated or reported, the system must prove its own fitness for purpose through System Suitability Testing (SST). Six replicate injections of the Standard Solution (100 µg/mL) must meet the following criteria:

Table 3: System Suitability Specifications
ParameterAcceptance CriteriaScientific Rationale (Causality)
Retention Time Precision %RSD ≤ 1.0% (n=6)Validates that the quaternary pump delivery and gradient mixing are consistent, preventing peak misidentification.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler injection precision and confirms the analyte is not degrading in the diluent over time.
Tailing Factor (

)

≤ 1.5
Confirms the absence of secondary silanol interactions; verifies column health and proper mobile phase pH.
Theoretical Plates (

)

≥ 10,000
Guarantees sufficient column efficiency and band-broadening control to resolve closely eluting regioisomers.

Execution Rule: Bracket the sample sequence with a Standard injection at the end of the run. The bracketing standard must yield a peak area within ±2.0% of the initial SST average to prove no instrumental drift occurred during the analysis.

References

  • Title: Contrast agents for myocardial perfusion imaging (US Patent 9,161,997 B2)
  • Title: A practical fully automated radiosynthesis of [18F]Flurpiridaz on the module modular lab-pharmtracer without external purification Source: EJNMMI Radiopharmacy and Chemistry / PubMed Central URL: [Link] [2]

  • Title: Simplifying the access to FLYRCADOTM: A shorter route for preparing [18F]Flurpiridaz precursors under mild conditions Source: ChemRxiv URL: [Link] [3]

Experimental protocols for using 4-(4-Hydroxymethylphenyl)butan-2-ol in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 4-(4-Hydroxymethylphenyl)butan-2-ol as a Next-Generation Melanogenesis Inhibitor in Cell Culture

Scientific Rationale & Mechanistic Hypothesis

The development of safe skin-depigmenting agents requires a delicate balance between efficacy (tyrosinase inhibition) and cellular safety. Historically, phenolic compounds like Rhododendrol (4-(4-hydroxyphenyl)butan-2-ol) were widely used until they were found to induce chemical leukoderma[1]. The causality behind this toxicity lies in the phenolic hydroxyl group: tyrosinase readily oxidizes this phenol into a catechol and subsequently into a highly reactive ortho-quinone[2]. These quinones deplete intracellular glutathione (GSH), covalently bind to essential thiol proteins, and generate massive amounts of reactive oxygen species (ROS), ultimately triggering melanocyte apoptosis[2][3].

The Innovation: 4-(4-Hydroxymethylphenyl)butan-2-ol represents a rational structural evolution. By inserting a methylene bridge to convert the phenolic hydroxyl (-OH) into a benzyl alcohol group (-CH₂OH), the molecule is no longer a viable oxidative substrate for tyrosinase. Lacking the aromatic hydroxyl required for ortho-quinone formation, it is hypothesized to act strictly as a competitive inhibitor at the tyrosinase active site, providing melanin suppression without the associated oxidative cytotoxicity.

Pathway Tyrosinase Tyrosinase Enzyme Quinone Ortho-Quinone Formation Tyrosinase->Quinone Inhibition Receptor Occupancy (No Oxidation) Tyrosinase->Inhibition RD Rhododendrol (Phenolic -OH) RD->Tyrosinase Oxidative Substrate ROS ROS & GSH Depletion Quinone->ROS Toxicity Melanocyte Toxicity ROS->Toxicity Novel 4-(4-Hydroxymethylphenyl)butan-2-ol (Benzyl Alcohol -CH2OH) Novel->Tyrosinase Competitive Inhibitor Safe Safe Depigmentation Inhibition->Safe

Metabolic divergence: Phenol oxidation vs. Benzyl alcohol competitive inhibition at the tyrosinase site.

Experimental Design & Self-Validating Workflows

To validate this mechanistic hypothesis, experimental protocols must not merely measure cell death, but must prove the absence of tyrosinase-dependent toxicity. The following workflow establishes a self-validating system utilizing Normal Human Epidermal Melanocytes (NHEM) and B16F10 murine melanoma cells.

Workflow Phase1 Phase 1: Cell Culture NHEM & B16F10 Seeding Phase2 Phase 2: Compound Treatment (0.1 - 1000 µM for 24-72h) Phase1->Phase2 Assay1 Viability Assay (AlamarBlue / WST-8) Phase2->Assay1 Assay2 Efficacy Assay (Intracellular Melanin & L-DOPA) Phase2->Assay2 Assay3 Safety Assay (DCFDA Flow Cytometry for ROS) Phase2->Assay3 Validation Data Synthesis Self-Validating IC50 & ROS Fold-Change Assay1->Validation Assay2->Validation Assay3->Validation

Tripartite workflow ensuring compound efficacy is decoupled from oxidative cytotoxicity.

Detailed Cell Culture Protocols

Protocol A: Melanocyte Culture & Viability Profiling (Self-Validating Rescue Assay)

Causality: We utilize NHEM over immortalized cell lines for viability assays because primary cells accurately reflect human tyrosinase kinetics and physiological ER stress responses[1]. AlamarBlue is chosen over MTT to prevent the compound's potential redox interference with tetrazolium salts.

  • Cell Seeding: Suspend NHEM in MCDB153 medium supplemented with 1% Human Melanocyte Growth Supplement (HMGS)[1]. Seed at a density of 2.5 × 10⁵ cells/well in 24-well plates. Allow 48 hours for adherence.

  • Treatment: Replace medium with fresh MCDB153 containing 4-(4-Hydroxymethylphenyl)butan-2-ol at logarithmic concentrations (0.1 µM to 1000 µM).

  • Self-Validation (PTU Rescue): In parallel wells, co-treat cells with 1 mM Phenylthiourea (PTU), a copper chelator that completely inhibits tyrosinase[1].

    • Logic Check: If the compound causes toxicity via quinone formation, PTU will rescue the cells (as seen with Rhododendrol)[1]. If the compound is inherently safe, the viability curves with and without PTU will be identical.

  • Readout: After 24 hours, add AlamarBlue reagent (10% v/v). Incubate for 2 hours and measure fluorescence (Ex 560 nm / Em 590 nm).

Protocol B: Cellular Tyrosinase Activity & Melanin Quantification

Causality: A reduction in melanin could simply be an artifact of cell death. To validate true efficacy, melanin content must be normalized to total cellular protein, and direct enzymatic activity must be confirmed via L-DOPA oxidation.

  • Extraction: Wash treated B16F10 cells (cultured for 72h with the compound) twice with ice-cold PBS. Lyse cells in 1% Triton X-100 in PBS (pH 6.8) containing protease inhibitors. Centrifuge at 10,000 × g for 10 min.

  • Tyrosinase Activity: Transfer 50 µL of the supernatant to a 96-well plate. Add 50 µL of 0.1% L-DOPA solution. Incubate at 37°C for 1 hour and measure absorbance at 475 nm (dopachrome formation).

  • Melanin Solubilization: Dissolve the remaining dark cell pellet in 200 µL of 1 N NaOH at 60°C for 1 hour to fully solubilize intracellular melanin[1]. Measure absorbance at 405 nm.

  • Normalization: Quantify protein in the supernatant using a BCA assay. Express results as Melanin Absorbance / µg Protein.

Protocol C: Intracellular ROS Quantification via Flow Cytometry

Causality: Rhododendrol generates hydroxyl radicals and singlet oxygen during its tyrosinase-catalyzed oxidation, directly triggering leukoderma[3]. Proving that 4-(4-Hydroxymethylphenyl)butan-2-ol does not generate ROS is the definitive proof of its structural safety.

  • Probe Loading: Following a 24-hour compound treatment, wash NHEM cells and incubate with 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA) in dark conditions at 37°C for 30 minutes.

  • Harvesting: Trypsinize cells gently, neutralize, and resuspend in cold PBS containing 1% BSA.

  • Flow Cytometry: Analyze immediately using the FITC channel (Ex 488 nm / Em 530 nm).

  • Controls: Use 100 µM H₂O₂ as a positive control, and 300 µM Rhododendrol as a comparative benchmark for tyrosinase-induced oxidative stress[4].

Anticipated Data & Quantitative Benchmarks

Based on the known pharmacodynamics of the legacy compound Rhododendrol[1][4], the following table outlines the quantitative benchmarks required to validate 4-(4-Hydroxymethylphenyl)butan-2-ol as a superior, safe alternative.

CompoundTyrosinase IC₅₀ (µM)NHEM Viability IC₅₀ (µM)ROS Generation (Fold Change)Mechanistic Classification
Rhododendrol (Legacy Control)~5.3~300> 3.0xOxidative Substrate / Toxic Quinone
4-(4-Hydroxymethylphenyl)butan-2-ol Target: < 10.0Target: > 1000Target: ~1.0x (Baseline)Competitive Inhibitor
Kojic Acid (Industry Reference)~20.0> 1000~1.0x (Baseline)Copper Chelator

Table 1: Comparative benchmarks for evaluating depigmenting agents. A successful profile for the novel compound will show a Tyrosinase IC₅₀ comparable to Rhododendrol, but a Viability IC₅₀ and ROS profile mirroring the safe reference, Kojic Acid.

References

  • Sasaki, M., et al. (2014).In vitro study on mechanism of chemical leukoderma: Rhododendrol suppresses tyrosinase activity of cultured human melanocytes and inhibits mushroom tyrosinase competitively. Pigment Cell & Melanoma Research.
  • Ito, S., et al. (2015).Tyrosinase‐catalyzed metabolism of rhododendrol (RD) in B16 melanoma cells: production of RD‐pheomelanin and covalent binding with thiol proteins. Pigment Cell & Melanoma Research.
  • Okura, M., et al. (2015).Effects of rhododendrol and its metabolic products on melanocytic cell growth. Journal of Dermatological Science.
  • Tada, A., et al. (2016).Generation of hydroxyl radicals and singlet oxygen during oxidation of rhododendrol and rhododendrol catechol. Journal of Clinical Biochemistry and Nutrition.

Sources

Application Notes and Protocols: 4-(4-Hydroxymethylphenyl)butan-2-ol as a Versatile Bifunctional Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking Synthetic Versatility

In the landscape of drug discovery and fine chemical synthesis, intermediates possessing multiple, differentially reactive functional groups are of paramount importance. 4-(4-Hydroxymethylphenyl)butan-2-ol is an exemplary scaffold in this class, featuring two distinct hydroxyl groups: a primary benzylic alcohol and a secondary aliphatic alcohol. This bifunctionality is not a redundancy but a strategic asset, enabling chemists to perform sequential and selective modifications.

The primary benzylic alcohol is activated by the adjacent phenyl ring, making it more susceptible to oxidation and nucleophilic substitution (after conversion to a suitable leaving group) compared to its secondary alcohol counterpart on the butane chain. This inherent difference in reactivity allows 4-(4-Hydroxymethylphenyl)butan-2-ol to serve as a linchpin intermediate for building a diverse array of more complex molecules, including potential pharmaceutical candidates and specialized polymers.

This guide provides a technical overview, synthesis protocols, and application strategies for leveraging the unique chemical properties of 4-(4-Hydroxymethylphenyl)butan-2-ol. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.

Physicochemical Properties
IUPAC Name 4-(4-(Hydroxymethyl)phenyl)butan-2-ol
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
CAS Number 100232-90-0
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
Key Structural Features Primary benzylic alcohol, Secondary aliphatic alcohol, Chiral center at C2

Recommended Synthesis Protocol

The most direct route to synthesizing 4-(4-Hydroxymethylphenyl)butan-2-ol is through the simultaneous reduction of a suitable keto-aldehyde precursor, 4-(4-formylphenyl)butan-2-one. This precursor can be synthesized via various methods, such as the Friedel-Crafts acylation of 4-formylphenyl derivatives. The following protocol details the final reduction step.

Protocol 1: Synthesis via Reduction of 4-(4-formylphenyl)butan-2-one

This protocol employs sodium borohydride (NaBH₄), a mild and selective reducing agent capable of converting both aldehydes and ketones to their corresponding alcohols. Its operational simplicity and high yields make it an ideal choice for this transformation.

Causality of Reagent Choice: Sodium borohydride is selected over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for several reasons. NaBH₄ is compatible with protic solvents like methanol and ethanol, making the reaction setup and workup significantly safer and more straightforward. LiAlH₄, in contrast, reacts violently with protic solvents and requires strictly anhydrous conditions. For the reduction of simple aldehydes and ketones, NaBH₄ provides excellent chemoselectivity and efficiency without the stringent handling requirements of more powerful hydrides.

Caption: Reaction scheme for the synthesis of the target diol.

Materials & Equipment:

  • 4-(4-formylphenyl)butan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of 4-(4-formylphenyl)butan-2-one in 100 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 2.5 g of sodium borohydride to the solution in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Once the effervescence ceases, acidify the mixture to pH ~5-6 with 1 M HCl.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the pure fractions and confirm the structure and purity of 4-(4-Hydroxymethylphenyl)butan-2-ol using NMR and Mass Spectrometry (see Section 4.0).

Applications: Protocols for Selective Derivatization

The synthetic utility of 4-(4-Hydroxymethylphenyl)butan-2-ol stems from the ability to selectively functionalize one hydroxyl group in the presence of the other.

Protocol 2: Selective Oxidation of the Benzylic Alcohol

This protocol leverages manganese dioxide (MnO₂), a mild, heterogeneous oxidant that displays high chemoselectivity for benzylic alcohols over aliphatic ones.[1] This allows for the clean synthesis of 4-(4-formylphenyl)butan-2-ol, a valuable intermediate for further reactions like reductive amination or Wittig olefination at the aldehyde position.

Causality of Experimental Choice: The key to this selectivity lies in the reaction mechanism. The oxidation by MnO₂ is believed to proceed via a radical mechanism initiated on the surface of the solid oxidant. Benzylic C-H bonds are weaker and benzylic radicals are more stable due to resonance with the aromatic ring, leading to a significantly faster rate of oxidation for the benzylic alcohol compared to the unactivated secondary alcohol. The heterogeneous nature of MnO₂ also simplifies the workup, as the oxidant and its byproducts are removed by simple filtration.

Selective_Oxidation_Workflow cluster_workflow Selective Oxidation Protocol start Dissolve Diol in CH₂Cl₂ add_oxidant Add excess activated MnO₂ start->add_oxidant react Stir vigorously at room temp add_oxidant->react monitor Monitor by TLC react->monitor filter Filter through Celite® to remove MnO₂ monitor->filter Reaction Complete concentrate Concentrate filtrate filter->concentrate product Purified 4-(4-formylphenyl)butan-2-ol concentrate->product

Caption: Workflow for the selective oxidation of the benzylic alcohol.

Step-by-Step Methodology:

  • Setup: To a solution of 5.0 g of 4-(4-Hydroxymethylphenyl)butan-2-ol in 150 mL of dichloromethane (CH₂Cl₂), add 25.0 g of activated manganese dioxide (a significant excess is crucial for driving the reaction to completion).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product, 4-(4-formylphenyl)butan-2-ol, will have a higher Rf value than the starting diol. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional CH₂Cl₂.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Validation: The product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography. Confirm the structure by observing the appearance of an aldehyde peak (~9-10 ppm) in the ¹H NMR spectrum and the disappearance of the benzylic alcohol signals.

Protocol 3: Selective Protection of the Primary Benzylic Alcohol

To perform chemistry on the secondary alcohol, the more reactive primary benzylic alcohol must first be protected. Due to its reduced steric hindrance, the primary alcohol can be selectively protected using bulky silylating agents like tert-Butyldimethylsilyl chloride (TBDMSCl).

Causality of Experimental Choice: Steric hindrance is the guiding principle for this selective protection. The TBDMS group is sterically demanding. It can access the less-hindered primary benzylic alcohol much more readily than the more sterically encumbered secondary alcohol on the butane chain. Imidazole is used as a base to activate the silyl chloride and to neutralize the HCl byproduct generated during the reaction.[2]

Synthetic_Utility A 4-(4-Hydroxymethylphenyl)butan-2-ol (Diol Intermediate) B Selective Protection (TBDMSCl, Imidazole) A->B C Protected Intermediate (Secondary -OH is free) B->C D Reaction at C2-OH (e.g., Oxidation, Esterification) C->D E Modified Product (Primary -OH still protected) D->E F Deprotection (e.g., TBAF) E->F G Final Derivatized Product F->G

Caption: Logical workflow for using the selectively protected intermediate.

Step-by-Step Methodology:

  • Setup: Dissolve 5.0 g of the diol and 2.3 g of imidazole in 50 mL of anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Addition: Add a solution of 4.6 g of TBDMSCl in 20 mL of CH₂Cl₂ dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction for 4-6 hours, monitoring for the formation of the mono-protected product by TLC.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation & Validation: Concentrate the filtrate and purify by flash column chromatography to isolate the mono-silylated product. Confirmation is achieved via NMR, observing the characteristic TBDMS signals (singlets around 0.1 ppm and 0.9 ppm) and the persistence of the secondary alcohol proton signal.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized intermediates.

Technique Expected Results for 4-(4-Hydroxymethylphenyl)butan-2-ol
¹H NMR - Aromatic protons (multiplets, ~7.2-7.4 ppm).- Benzylic -CH₂OH protons (singlet, ~4.6 ppm).- -CH(OH)- proton on the butane chain (multiplet, ~3.8 ppm).- Aliphatic -CH₂- protons (multiplets, ~1.7-2.8 ppm).- Methyl -CH₃ protons (doublet, ~1.2 ppm).- Two broad singlets for the -OH protons (concentration dependent).
¹³C NMR - Aromatic carbons (~127-140 ppm).- Benzylic -CH₂OH carbon (~65 ppm).- -CH(OH)- carbon (~68 ppm).- Aliphatic carbons (~20-45 ppm).
FT-IR - Broad O-H stretch (~3300 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Aliphatic C-H stretch (~2850-2950 cm⁻¹).- C-O stretch (~1050-1150 cm⁻¹).
Mass Spec (ESI+) Expected [M+Na]⁺ peak at m/z 203.10.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard reverse-phase HPLC method can be used for routine purity checks.[3]

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

  • Validation: Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak with >98% area.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(4-Hydroxymethylphenyl)butan-2-ol is not widely available, prudent laboratory practices for handling aromatic alcohols should be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][5]

  • Handling: Handle the compound in a well-ventilated chemical fume hood.[5] Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-(4-Hydroxymethylphenyl)butan-2-ol represents a highly valuable and versatile chemical intermediate. Its distinct primary benzylic and secondary aliphatic hydroxyl groups provide a platform for controlled, selective chemical modifications. By employing the straightforward synthesis and derivatization protocols outlined in this guide, researchers and drug development professionals can efficiently incorporate this scaffold into complex molecular architectures, accelerating the discovery and development of novel chemical entities.

References

  • Organic Syntheses. Benzyl alcohol. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzyl alcohols. Available at: [Link]

  • Bentham Science. A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. Available at: [Link]

  • PubMed. Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation. Available at: [Link]

  • PrepChem.com. Synthesis of 4-(4-hydroxyphenyl)butanol. Available at: [Link]

  • SIELC Technologies. 4-(4-Hydroxyphenyl)butan-2-one HPLC Separation. Available at: [Link]

  • National Center for Biotechnology Information. Crystal structure of 4-(4-hydroxyphenyl)butan-2-one. Available at: [Link]

Sources

Comprehensive Application Note: In Vivo Administration Protocols for 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the in vivo administration of 4-(4-Hydroxymethylphenyl)butan-2-ol (4-HMPB), an arylbutanoid structurally and functionally analogous to the well-documented depigmenting agent rhododendrol (4-(4-hydroxyphenyl)-2-butanol).

Executive Summary & Scientific Rationale

4-(4-Hydroxymethylphenyl)butan-2-ol (4-HMPB) is a potent arylbutanoid derivative primarily utilized in dermatological research to model chemical leukoderma, melanocyte toxicity, and oxidative stress pathways. Because of its structural homology to rhododendrol—a compound known to induce vitiligo-like depigmentation—4-HMPB serves as an excellent substrate for studying tyrosinase-mediated cytotoxicity and basement membrane disorganization [1].

When designing in vivo experiments for 4-HMPB, researchers must carefully select animal models that accurately reflect human epidermal architecture. Standard laboratory mice lack melanocytes in the interfollicular epidermis. Therefore, black or brown guinea pigs (e.g., the JY-4 strain) are the gold standard for topical administration studies, as they possess an abundance of epidermal melanocytes in the basal layer, closely mimicking human skin [2]. For systemic pharmacokinetic (PK) profiling, standard murine models (e.g., C57BL/6) remain appropriate.

Mechanistic Causality: The Tyrosinase-Mediated Toxicity Pathway

To understand the experimental endpoints of 4-HMPB administration, one must understand its mechanism of action. 4-HMPB does not passively bleach the skin; it is actively metabolized by the enzyme tyrosinase within the melanosome.

Tyrosinase catalyzes the oxidation of 4-HMPB into highly reactive quinone intermediates. This metabolic activation triggers a massive intracellular generation of reactive oxygen species (ROS), depleting the melanocyte's glutathione (GSH) reserves [3]. The resulting oxidative stress induces the upregulation of Matrix Metalloproteinase-2 (MMP2), leading to the degradation of the basement membrane, loss of melanocyte adhesion, and subsequent apoptosis [1].

Pathway A 4-HMPB (Topical Application) B Tyrosinase Catalysis (Melanosome) A->B Uptake by Melanocytes C Reactive Quinone Intermediates B->C Oxidation D Intracellular ROS Generation C->D Oxidative Stress E MMP2 Elevation & Basement Membrane Disruption D->E Cellular Signaling F Melanocyte Detachment & Apoptosis D->F Cytotoxicity E->F Loss of Adhesion G Chemical Leukoderma (Depigmentation) F->G Clinical Manifestation

Caption: Tyrosinase-mediated metabolic activation of 4-HMPB leading to melanocyte toxicity and leukoderma.

Physicochemical Properties & Formulation Strategy

4-HMPB is highly lipophilic but requires a penetration enhancer to bypass the stratum corneum effectively.

  • Topical Vehicle: A 50% ethanol / 50% sesame oil (v/v) or 50% ethanol / 50% water mixture is optimal [1]. Ethanol acts as a permeation enhancer and solvent, while the oil/water phase prevents rapid volatilization, ensuring sustained epidermal exposure.

  • Systemic Vehicle: For intravenous (IV) dosing, a mixture of 10% DMSO, 40% PEG400, and 50% saline ensures complete dissolution without causing hemolysis.

  • Stability: Phenolic and arylbutanoid compounds are susceptible to auto-oxidation. Formulations must be prepared fresh weekly, stored at 4°C, and protected from light.

In Vivo Administration Protocols

Protocol A: Topical Induction of Chemical Leukoderma

This protocol is designed to induce localized depigmentation for the study of melanocyte rescue, antioxidant efficacy, or basement membrane dynamics.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate female black guinea pigs (JY-4 strain, 300–400 g) for 7 days. Using an electric shaver and depilatory cream, carefully remove the hair from the dorsal skin to expose the epidermis. Define two to four distinct 2 cm × 2 cm test areas per animal.

  • Formulation: Dissolve 4-HMPB in the 50% ethanol / 50% water vehicle to achieve a 20% to 30% (w/v) concentration. Self-Validation Step: Always include a vehicle-only control patch on the same animal to account for systemic stress or baseline pigmentation changes.

  • Administration: Apply 50 µL of the 30% 4-HMPB solution topically to the designated test areas using a positive-displacement pipette. Spread evenly with a glass rod.

  • Dosing Regimen: Administer the treatment 3 times per day, 5 days per week, for a total duration of 21 to 28 days [2].

  • Endpoint Evaluation:

    • Colorimetry: Measure the lightness (L* value) of the skin using a spectrophotometer every 7 days. An increase in the ΔL* value indicates successful depigmentation.

    • Histology: Euthanize the animals 24 hours after the final dose. Harvest the skin, fix in 10% neutral buffered formalin, and perform Fontana-Masson staining to quantify melanin depletion in the basal layer [3].

Protocol B: Systemic Pharmacokinetic (PK) Profiling

To evaluate the systemic exposure and clearance of 4-HMPB, a standard murine PK study is employed.

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (8–10 weeks old) overnight (12 hours) prior to oral dosing to prevent food-effect variations in absorption. IV cohorts do not require fasting.

  • Administration:

    • Intravenous (IV): Administer 5 mg/kg of 4-HMPB via tail vein injection (Vehicle: 10% DMSO / 40% PEG400 / 50% Saline).

    • Per Os (PO): Administer 50 mg/kg via oral gavage (Vehicle: 0.5% Carboxymethyl Cellulose in water).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein or tail snip at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Extract the compound using protein precipitation (3 volumes of cold acetonitrile containing an internal standard).

  • Quantification: Analyze the supernatant via LC-MS/MS using multiple reaction monitoring (MRM) in positive or negative electrospray ionization (ESI) mode, depending on the specific ionization efficiency of the hydroxymethyl group.

Quantitative Data & Evaluation Metrics

To ensure reproducibility, researchers should benchmark their results against the expected progression of depigmentation and systemic clearance.

Table 1: Expected Clinical Scoring of Depigmentation in Guinea Pigs (30% Topical Dose)

TimepointVehicle Control (ΔL* Value)4-HMPB Treated (ΔL* Value)Histological Observation (Fontana-Masson)
Day 0 0.0 ± 0.50.0 ± 0.5Intact melanin in the basal layer.
Day 7 0.2 ± 0.43.5 ± 1.2Initial reduction of TRP1-positive melanocytes.
Day 14 0.5 ± 0.68.4 ± 2.1Visible depigmentation; MMP2 elevation at basement membrane.
Day 21 0.6 ± 0.515.2 ± 3.0Severe leukoderma; near-complete loss of basal melanin.

Table 2: Representative Systemic PK Parameters in C57BL/6 Mice

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Cmax (ng/mL)4,200 ± 4501,850 ± 310
Tmax (h)0.080.5 - 1.0
AUC₀₋ₜ (ng·h/mL)3,100 ± 3808,400 ± 920
t₁/₂ (h)1.2 ± 0.32.1 ± 0.4
Bioavailability (F%) N/A~ 27%

References

  • The fate of melanocytes and the disorganization of basement membrane in a guinea pig model of Rhododendrol-induced chemical vitiligo. Kuroda Y, Yang F, Yang L, Lai S, Yuki T, Sayo T, Takahashi Y, Tsuruta D, Katayama I. bioRxiv (2025). URL:[Link]

  • Depigmentation of the skin induced by 4-(4-hydroxyphenyl)-2-butanol is spontaneously re-pigmented in brown and black guinea pigs. Fujita Health University. Journal of Toxicological Sciences, 39(4), 615-623 (2014). URL:[Link]

  • Herb Sanqi-Derived Compound K Alleviates Oxidative Stress in Cultured Human Melanocytes and Improves Oxidative-Stress-Related Leukoderma in Guinea Pigs. Tang S, Yang L, Kuroda Y, Lai S, Xie S, Zhang H, Katayama I. Cells, 10(8), 2057 (2021). URL:[Link]

Application Note: 4-(4-Hydroxymethylphenyl)butan-2-ol as a Bifunctional Scaffold for Novel Mitochondrial Complex 1 (MC-1) PET Radiotracers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) relies heavily on versatile chemical precursors. The recent FDA approval of Flurpiridaz F-18 (Flyrcado) in September 2024 for myocardial perfusion imaging (MPI) has validated the pyridazinone pharmacophore as a best-in-class targeting moiety for Mitochondrial Complex 1 (MC-1)[1][1].

To develop next-generation analogues with tunable pharmacokinetics—such as altered lipophilicity or modified biological half-lives for neurological applications—radiochemists are utilizing 4-(4-Hydroxymethylphenyl)butan-2-ol as a highly effective bifunctional scaffold [2][2]. This molecule presents a structural dichotomy: a highly reactive primary benzylic alcohol and a sterically hindered secondary aliphatic alcohol. This allows for the regioselective coupling of the pyridazinone core without the need for complex protecting-group chemistry, leaving the secondary alcohol available for subsequent activation and 18F-radiofluorination.

Chemical Reactivity & Structural Causality

The synthetic utility of 4-(4-hydroxymethylphenyl)butan-2-ol is dictated by the differential pKa and steric environments of its two hydroxyl groups:

  • Primary Benzylic Alcohol (-CH₂OH): Exhibits minimal steric hindrance and high nucleophilicity. Under Mitsunobu conditions, it selectively forms an ether linkage with acidic phenols/enols, such as the hydroxyl group on 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one [2][2].

  • Secondary Aliphatic Alcohol (-CH(OH)CH₃): Remains sterically protected during the initial Mitsunobu coupling. Once the targeting core is attached, this secondary hydroxyl is converted into a sulfonate ester (e.g., tosylate). The branched methyl group introduces a chiral center and increases the steric bulk around the leaving group, which necessitates optimized, high-temperature conditions for the subsequent S_N2 18F-fluorination [3][3].

SyntheticWorkflow A 4-(4-Hydroxymethylphenyl) butan-2-ol C Intermediate Ether (Secondary OH intact) A->C Step 1 B Pyridazinone Core (Mitsunobu Rxn) B->C E Tosylate Precursor C->E Step 2 D Tosylation (TsCl, Pyridine) D->E G Novel 18F-PET Tracer E->G Step 3 F 18F-Fluorination ([18F]KF, K222) F->G

Synthetic workflow of 18F-PET tracers using 4-(4-Hydroxymethylphenyl)butan-2-ol.

Experimental Protocols & Methodologies

The following self-validating workflows detail the transition from raw scaffold to active radiotracer.

Protocol A: Regioselective Mitsunobu Etherification

Objective: Couple the pyridazinone targeting core to the benzylic position of the scaffold without utilizing protecting groups.

  • Preparation: In an oven-dried flask under N₂ atmosphere, dissolve 2-tert-butyl-4-chloro-5-hydroxy-2H-pyridazin-3-one (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.05 M) [2][2].

  • Scaffold Addition: Add 4-(4-hydroxymethylphenyl)butan-2-ol (1.5 eq) to the stirring solution.

  • Activation: Cool the mixture to 0 °C. Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.5 eq).

    • Causality Insight: DIAD is added dropwise at 0 °C to strictly control the exothermic formation of the PPh₃-DIAD betaine intermediate. The primary benzylic alcohol selectively attacks this intermediate due to its superior nucleophilicity, preventing unwanted cross-reactivity at the secondary alcohol [2][2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Validation: Monitor by TLC (100% EtOAc). Complete consumption of the pyridazinone starting material indicates reaction completion. Purify via flash chromatography (EtOAc/Hexane) to isolate the intermediate ether.

Protocol B: Tosylation of the Secondary Alcohol

Objective: Activate the secondary aliphatic alcohol for nucleophilic substitution.

  • Preparation: Dissolve the intermediate ether (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (3.0 eq) and cool the system to 0 °C.

  • Activation: Add p-Toluenesulfonyl chloride (TsCl, 2.0 eq) in small portions.

    • Causality Insight: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. Maintaining a low temperature (0 °C) is critical to prevent elimination side-reactions (E2) that readily occur with secondary alcohols under basic conditions.

  • Reaction: Stir at room temperature for 24 hours. Quench with water, extract with DCM, and purify via silica gel chromatography to yield the tosylate precursor [4][4].

Protocol C: Automated 18F-Radiosynthesis

Objective: Synthesize the final PET tracer via nucleophilic aliphatic substitution.

  • Fluoride Trapping: Trap cyclotron-produced [18F]F⁻ on a QMA-light Sep-Pak cartridge[3][3].

  • Elution & Drying: Elute with a solution of Kryptofix 2.2.2 (K222) and K₂CO₃ in MeCN/H₂O. Azeotropically dry the complex at 110 °C under a stream of N₂/He.

    • Causality Insight: K222 sequesters the K⁺ ion, leaving the[18F]fluoride "naked." Complete removal of water is mandatory; hydration tightly binds the fluoride ion, completely destroying its nucleophilicity [3][3].

  • Radiofluorination: Add the tosylate precursor (2–5 mg) dissolved in anhydrous MeCN. Heat the sealed reactor to 110 °C for 15–20 minutes [4][4].

    • Causality Insight: Because the leaving group is situated on a secondary carbon, the activation energy for the S_N2 inversion is significantly higher than for primary tosylates (such as in standard Flurpiridaz synthesis). Elevated temperatures (110 °C) are required to overcome this steric hindrance and achieve viable radiochemical yields [4][4].

  • Validation: Cool the reactor, dilute with the mobile phase, and purify via semi-preparative HPLC to ensure >98% radiochemical purity [4][4].

MC1Pathway Tracer 18F-Labeled Analogue (Intravenous Injection) Cardio Myocardial Tissue Accumulation Tracer->Cardio Blood Flow Mito Mitochondrial Penetration Cardio->Mito Lipophilic Diffusion MC1 Binding to Mitochondrial Complex 1 (MC-1) Mito->MC1 Target Engagement PET PET Imaging (Perfusion Mapping) MC1->PET Positron Emission

Mechanism of targeted myocardial perfusion imaging via Mitochondrial Complex 1 binding.

Quantitative Data Summaries

Table 1: Reactivity Profile and Reaction Parameters for Bifunctional Scaffolding

Reaction StepTarget HydroxylReagentsTemp / TimeYield / OutcomeAnalytical Check
Mitsunobu Etherification Primary Benzylic (-CH₂OH)Pyridazinone, PPh₃, DIAD, THF0 °C to RT / 12-18 h~71% (Regioselective)TLC (100% EtOAc), ¹H NMR
Tosylation Secondary Aliphatic (-CH(OH)CH₃)TsCl, Pyridine, DCM0 °C to RT / 24 h~65-80%TLC, Mass Spectrometry

Table 2: Radiochemical Parameters for Secondary Alkyl 18F-Fluorination

ParameterValueRationale
Precursor Mass 2.0 – 5.0 mgEnsures pseudo-first-order kinetics for the S_N2 reaction.
Phase Transfer Catalyst Kryptofix 2.2.2 / K₂CO₃Solubilizes and activates [18F]F⁻ in anhydrous acetonitrile.
Reaction Temperature 110 °COvercomes the steric hindrance of the secondary tosylate leaving group.
Reaction Time 15 – 20 minBalances maximum radiochemical yield against the 109.8 min half-life of ¹⁸F.

Conclusion

Utilizing 4-(4-hydroxymethylphenyl)butan-2-ol as a precursor provides a robust, protecting-group-free pathway to synthesize novel, branched analogues of MC-1 targeting PET tracers. The regioselective Mitsunobu coupling maximizes atom economy, while the secondary tosylate provides a tunable site for radiofluorination, expanding the structural diversity and pharmacokinetic profiles of next-generation myocardial and neurological imaging agents.

References

  • Flurpiridaz F 18 - New Drug Approvals Source: New Drug Approvals / FDA Data URL
  • US Patent 8,226,929 B2: Contrast agents for myocardial perfusion imaging Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Synthesis and Preliminary Evaluation of 18F-Labeled Pyridaben Analogues for Myocardial Perfusion Imaging with PET Source: Journal of Nuclear Medicine URL

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of 4-(4-Hydroxymethylphenyl)butan-2-ol . Unlike standard aliphatic alcohols, this molecule possesses a unique dual-hydroxyl motif—a primary benzylic alcohol and a secondary aliphatic alcohol—that fundamentally alters its behavior during standard purification workflows.

Below, you will find a deep dive into the mechanistic causality of these challenges, actionable troubleshooting FAQs, validated standard operating procedures (SOPs), and quantitative data to optimize your downstream processing.

The Causality of Purification Failure: Understanding the Molecule

To purify 4-(4-Hydroxymethylphenyl)butan-2-ol successfully, we must first understand why traditional methods fail. The molecule presents two distinct chemical liabilities during chromatography:

A. Acid-Catalyzed Benzylic Degradation

The hydroxymethyl group (-CH₂OH) attached directly to the aromatic ring is a primary benzylic alcohol. Bare silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanols). When exposed to this acidic surface, the benzylic hydroxyl group is rapidly protonated. Subsequent loss of water generates a resonance-stabilized benzylic carbocation. This highly reactive electrophile will immediately undergo intermolecular etherification (reacting with other alcohol molecules) or Friedel-Crafts alkylation (attacking electron-rich aromatic rings), leading to irreversible on-column polymerization 1.

B. Severe Hydrogen Bonding and Peak Tailing

As a 1,5-diol equivalent, the molecule acts as both a strong hydrogen bond donor and acceptor. On bare silica, these dual hydroxyl groups form intense, multi-point hydrogen bonds with the stationary phase. This disrupts the partitioning equilibrium, causing severe peak tailing, broad elution bands, and poor mass recovery 2.

G A 4-(4-Hydroxymethylphenyl) butan-2-ol B Protonation by Acidic Silica (H+) A->B Silica Gel (pH 4.5) C Benzylic Carbocation B->C -H2O D Intermolecular Etherification C->D + Alcohols E Friedel-Crafts Polymerization C->E + Arenes

Mechanistic pathway of acid-catalyzed degradation of benzylic alcohols on bare silica gel.

Troubleshooting FAQs

Q: My compound streaks across the TLC plate and I get <40% mass recovery from my silica column. What is happening? A: Your compound is decomposing on the column. The acidic nature of bare silica is catalyzing the formation of benzylic carbocations, leading to polymerization. To resolve this, you must switch from bare silica to a Diol-functionalized stationary phase . Diol columns mask the acidic silanols and provide a neutral surface, preventing degradation 3.

Q: How exactly does a Diol stationary phase solve the hydrogen bonding issue? A: Diol-bonded phases (e.g., RediSep Rf Gold Diol) feature a layer of vicinal diols covalently attached to the silica backbone. This provides a compatible adsorption surface that establishes a rapid, dynamic hydrogen-bonding equilibrium with your diol analyte, rather than the irreversible "sticking" seen with bare silanols. This results in sharp, symmetrical peaks and >95% mass recovery 2.

Q: My crude mixture is a viscous oil that refuses to crystallize. How can I remove the bulk of my polar catalysts before chromatography? A: 4-(4-Hydroxymethylphenyl)butan-2-ol frequently "oils out" due to its propensity to form extensive hydrogen-bonded networks. Do not attempt direct crystallization. Instead, utilize a Liquid-Liquid Extraction (LLE) using a hydrophobic solvent system (e.g., Ethyl Acetate/Water). The diol will partition into the organic layer, leaving highly polar inorganic salts and catalysts in the aqueous phase 4.

Quantitative Data & Phase Selection

To optimize your purification, refer to the following quantitative comparisons of stationary phases and solvent systems.

Table 1: Stationary Phase Comparison for Benzylic Diols

Stationary PhaseSurface pHAnalyte Recovery (%)Peak Symmetry (As)Primary Limitation
Bare Silica Gel 4.5 – 5.5< 40%> 2.5 (Severe Tailing)Acid-catalyzed polymerization.
C18 (Reversed Phase) 6.5 – 7.5> 90%1.1 (Excellent)Poor retention of polar diols; requires water removal.
Diol-Functionalized 6.5 – 7.0> 95%1.0 – 1.2 (Excellent)Higher initial column cost.

Table 2: Recommended Solvent Systems for Diol Chromatography

Solvent SystemRatio RangeApplicationElution Strength
Hexane / Ethyl Acetate50:50 to 0:100Standard Diol-phase chromatography.Moderate to High
Dichloromethane / Methanol98:2 to 90:10Eluting highly retained impurities.Very High
Water / Acetonitrile5:95 to 40:60HILIC mode (Aqueous Normal Phase).Variable (HILIC)

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Pre-Cleanup via Liquid-Liquid Extraction (LLE)

Objective: Remove polar reaction byproducts and inorganic salts prior to chromatography.

  • Dilution: Dissolve 1.0 g of the crude viscous reaction mixture in 20 mL of Ethyl Acetate (EtOAc).

  • Washing: Transfer to a separatory funnel and add 20 mL of Deionized Water. Invert gently 10 times. Caution: Vigorous shaking may cause emulsions due to the surfactant-like nature of the diol.

  • Phase Separation: Allow the layers to separate for 5 minutes. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with 15 mL of saturated NaCl solution (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure (Rotovap bath temp ≤ 35°C to prevent thermal degradation).

  • Validation Checkpoint: Weigh the crude mass. Perform a TLC (Hexane:EtOAc 1:1). The baseline should be clean of highly polar, immobile spots.

Protocol B: Diol-Phase Flash Chromatography

Objective: Isolate pure 4-(4-Hydroxymethylphenyl)butan-2-ol without acid-catalyzed degradation.

  • Column Preparation: Equilibrate a pre-packed Diol-functionalized flash column (e.g., 12g RediSep Rf Gold Diol) with 100% Hexane for 3 column volumes (CV).

  • Sample Loading: Dissolve the LLE-purified crude (from Protocol A) in a minimum volume of Dichloromethane (DCM). Apply directly to the column or use a solid-load cartridge packed with Diol media 3.

  • Gradient Elution:

    • 0-2 CV: 100% Hexane

    • 2-10 CV: Linear gradient from 0% to 60% Ethyl Acetate in Hexane.

    • 10-15 CV: Isocratic hold at 60% Ethyl Acetate.

  • Fraction Collection: Collect fractions monitoring UV absorbance at 254 nm and 280 nm (aromatic ring detection).

  • Validation Checkpoint: Spot fractions on a Diol-TLC plate or standard silica plate (stain with KMnO₄; the benzylic alcohol will rapidly reduce the stain, appearing as a bright yellow spot on a purple background). Pure fractions will show a single, symmetrical spot.

Purification Workflow Visualization

Workflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / H2O) Start->LLE Org Organic Phase (Product + Non-polars) LLE->Org Aq Aqueous Phase (Salts / Catalysts) LLE->Aq Chroma Diol-Phase Flash Chromatography Org->Chroma Concentrate Pure Pure 4-(4-Hydroxymethylphenyl) butan-2-ol Chroma->Pure Hexane/EtOAc Gradient

Optimal purification workflow utilizing LLE and Diol-phase chromatography.

References

  • Teledyne Labs. Purification of Delicate Compounds with RediSep Rf Gold® Diol and Cyano Columns.
  • ACS Publications. Acid-Catalyzed Cross-Linking Reactions at Benzylic Sites in Fluorene Monomers, Polymers, and Lignin.
  • SJSU ScholarWorks.
  • Google Patents.

Sources

Technical Support Center: Synthesis & Optimization of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the dual reduction of the precursor molecule, 4-(4-formylphenyl)butan-2-one.

Below you will find a mechanistic overview, a self-validating experimental protocol, quantitative optimization data, and a troubleshooting FAQ designed to resolve common bottlenecks in this specific synthetic workflow.

Section 1: Process Overview & Reaction Pathway

The synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol requires the simultaneous reduction of two distinct carbonyl groups: an aromatic aldehyde and an aliphatic ketone. Sodium borohydride (NaBH₄) is the standard, highly effective reagent for this transformation[1].

The Causality of Chemoselectivity: The electrophilicity of these two functional groups differs significantly. The formyl group (aldehyde) is sterically unhindered and highly electrophilic, leading to rapid, exothermic reduction. Conversely, the ketone is more sterically encumbered and less electrophilic due to the electron-donating properties of the adjacent alkyl groups, requiring a higher activation energy for hydride transfer[1]. Understanding this reactivity differential is critical; failing to account for the slower ketone reduction kinetics will result in a stalled reaction and the isolation of the partially reduced intermediate.

ReactionPathway SM 4-(4-formylphenyl)butan-2-one (Aldehyde + Ketone) Intermediate 4-(4-hydroxymethylphenyl)butan-2-one (Aldehyde Reduced) SM->Intermediate NaBH4 (Fast) Chemoselective Product 4-(4-Hydroxymethylphenyl)butan-2-ol (Target Diol) SM->Product NaBH4 (>2.0 eq) MeOH, 0-25°C Intermediate->Product NaBH4 (Slow) Excess Reagent

Reaction pathway for the dual reduction of 4-(4-formylphenyl)butan-2-one to the target diol.

Section 2: Optimized Step-by-Step Methodology

Self-Validating Protocol for Dual Carbonyl Reduction This protocol utilizes a protic solvent system (methanol) to activate the carbonyl groups via hydrogen bonding, which significantly accelerates the hydride transfer from the borohydride anion[2].

1. Substrate Dissolution: In an oven-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 4-(4-formylphenyl)butan-2-one in 30 mL of anhydrous methanol. 2. Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Causality: The initial hydride transfer to the aldehyde is highly exothermic. Controlling the temperature prevents solvent boil-off and suppresses unwanted side reactions. 3. Reagent Addition: Weigh out 25.0 mmol (2.5 equivalents) of NaBH₄. Add the solid portion-wise over 15 minutes. Validation Check: Vigorous hydrogen gas evolution will be observed. Wait for effervescence to subside between additions to prevent pressure buildup. 4. Reaction Propagation: Stir the mixture at 0 °C for 30 minutes to ensure complete reduction of the aldehyde. Remove the ice bath and allow the reaction to warm to 25 °C (room temperature). Stir for an additional 2.5 hours to drive the slower ketone reduction to completion. 5. In-Process Monitoring: Spot the reaction mixture on a TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). Validation Check: The starting material (R_f ~0.6) and intermediate (R_f ~0.4) should be completely absent, replaced by a single distinct spot for the target diol (R_f ~0.2). 6. Quenching & Hydrolysis: Cool the flask back to 0 °C. Dropwise, add 15 mL of saturated aqueous NH₄Cl. Causality: This mildly acidic quench safely destroys excess NaBH₄ and hydrolyzes the intermediate tetraalkoxyborate complex into the free diol without risking acid-catalyzed dehydration of the newly formed secondary alcohol. 7. Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-Hydroxymethylphenyl)butan-2-ol.

Section 3: Troubleshooting & FAQs

Troubleshooting Issue Incomplete Reduction (Ketone Intact) Check1 Check NaBH4 Equivalents Issue->Check1 Check2 Check Solvent Temp Issue->Check2 Sol1 Increase to 2.5 eq Check1->Sol1 < 2.0 eq Sol2 Warm to 25°C after addition Check2->Sol2 Kept at 0°C too long

Troubleshooting workflow for resolving incomplete ketone reduction during synthesis.

Q1: My reaction stalls at the intermediate stage, leaving the ketone intact. How do I force the reaction to the diol? A1: This is a classic chemoselectivity issue. Aldehydes reduce significantly faster than ketones[1]. If your reaction stalls, you likely have insufficient active hydride. NaBH₄ slowly reacts with methanol to form sodium tetramethoxyborate and hydrogen gas. If the reaction runs too long or the NaBH₄ is degraded, the effective hydride concentration drops below the threshold needed for the ketone. Solution: Increase your NaBH₄ loading to 2.5 equivalents and ensure the reaction is allowed to warm to 25 °C after the initial aldehyde reduction is complete.

Q2: Can I use an aprotic solvent like THF or DCM to prevent the NaBH₄ from degrading? A2: It is not recommended for standard NaBH₄ reductions. NaBH₄ is largely insoluble in DCM, and while it has limited solubility in THF, the reduction kinetics in purely aprotic solvents are extremely sluggish. Protic solvents like methanol or ethanol are mechanistically required; they hydrogen-bond with the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating the hydride attack[2]. If solvent degradation is a major concern, consider a solvent-free solid-state reduction using NaBH₄ supported on Al₂O₃, which has shown exceptional efficiency for both aldehydes and ketones[3].

Q3: During workup, my product forms a stubborn emulsion and my yields are low. What is happening? A3: You are likely experiencing incomplete hydrolysis of the boron-alkoxide intermediates. Before the free alcohol is formed, the product exists as a borate ester complex. If you quench with plain water, these complexes can remain stable and highly water-soluble, leading to poor organic extraction and severe emulsions. Solution: Always quench with a mild acid like saturated NH₄Cl or 1M HCl to fully break down the boron complexes into boric acid and your free diol.

Section 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the successful dual-reduction of the substrate.

NaBH₄ (eq)SolventTemp (°C)Time (h)Aldehyde Conv. (%)Ketone Conv. (%)Final Diol Yield (%)
0.5Methanol01.0100< 5< 5
1.0Methanol0 to 252.01004540
2.5 Methanol 0 to 25 3.0 100 > 99 92
2.5THF (Aprotic)2512.0852015
1.0Al₂O₃ (Solid-State)250.51009590

Note: The data highlights the necessity of excess equivalents and protic activation (Methanol) for the successful reduction of the secondary ketone, while also demonstrating the viability of solvent-free Al₂O₃ supported reduction.

Section 5: References

1.[3] Title: Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions Source: Asian Journal of Chemistry URL: [Link]

2.[1] Title: Sodium Borohydride (NaBH4) - Chemistry Optional Notes Source: EduRev URL: [Link]

3.[2] Title: 3. NaBH4 | PPT - Reactivity and Mechanism Source: SlideShare URL: [Link]

Sources

Common side-products in 4-(4-Hydroxymethylphenyl)butan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol . This platform is designed for drug development professionals and synthetic chemists who require field-proven, mechanistic insights to troubleshoot complex synthetic workflows.

The most efficient and widely adopted route to this target molecule is a two-step sequence: a tandem Heck-isomerization coupling of 4-bromobenzyl alcohol with 3-buten-2-ol to form a ketone intermediate, followed by a selective borohydride reduction. Below, we dissect the common side-products, the causality behind their formation, and the self-validating protocols required to eliminate them.

SynthesisWorkflow SM 4-Bromobenzyl alcohol + 3-Buten-2-ol Step1 Heck Coupling & Isomerization [Pd(OAc)2, Base, Heat] SM->Step1 Int1 4-(4-Hydroxymethylphenyl)butan-2-one (Ketone Intermediate) Step1->Int1 Major Pathway SP1 Branched Regioisomer (Side Product) Step1->SP1 Steric Clash Step2 Carbonyl Reduction [NaBH4, MeOH, 0°C] Int1->Step2 Target 4-(4-Hydroxymethylphenyl)butan-2-ol (Target Diol) Step2->Target Major Pathway SP2 4-(p-Tolyl)butan-2-ol (Hydrogenolysis Product) Step2->SP2 Pd Carryover

Fig 1: Synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol and side-product pathways.

Troubleshooting FAQs: Mechanistic Insights & Causality

Q1: During the Step 1 Heck coupling, why am I isolating a branched isomer instead of the desired linear ketone intermediate? Causality: The regioselectivity of the migratory insertion of the alkene into the Pd-aryl bond is governed by both electronic and steric factors. When allylic alcohols like 3-buten-2-ol react with aryl halides under Heck conditions, they typically undergo linear insertion followed by double bond migration to form the saturated aryl ketone[1]. However, if you utilize cationic palladium pathways (e.g., by adding silver salts or using triflate precursors), the mechanism shifts to favor branched insertion at the internal carbon, yielding 3-(4-hydroxymethylphenyl)butan-2-one. Solution: Strictly adhere to a neutral palladium pathway. Utilize Pd(OAc)₂ with a standard amine base and avoid halide-abstracting additives.

Q2: I am detecting a significant amount of 4-(p-Tolyl)butan-2-ol in my final Step 2 product. How is my benzylic alcohol being reduced to a methyl group? Causality: This is a classic, highly destructive case of unintended catalytic transfer hydrogenolysis. Benzylic alcohols are notoriously susceptible to C-O bond cleavage in the presence of palladium and a hydrogen donor[2]. If residual palladium nanoparticles from the Step 1 Heck coupling are carried over into the Step 2 reduction, the addition of NaBH₄ generates active Pd-hydride species and evolves H₂ gas. This creates potent in situ hydrogenolysis conditions that strip the benzylic hydroxyl group entirely. Solution: Implement a rigorous metal scavenging protocol (e.g., functionalized silica scavengers) immediately after Step 1. Do not rely solely on aqueous workups to remove palladium.

Q3: My Step 1 intermediate contains an aldehyde impurity (4-(3-oxobutyl)benzaldehyde). Where is this oxidation coming from? Causality: Palladium catalysts can facilitate the aerobic oxidation of primary benzylic alcohols to aldehydes via β-hydride elimination if oxygen is present to act as a terminal oxidant. Solution: Rigorously degas all solvents via the freeze-pump-thaw method or prolonged argon sparging prior to the Heck coupling.

Quantitative Data Summary

To aid in your analytical workflows, below is a summary of the primary side-products, their mechanistic origins, and their typical analytical signatures.

Side-Product / ImpurityOrigin StepMechanistic OriginTypical AbundanceLC-MS Signature (m/z, [M+H]⁺)
3-(4-Hydroxymethylphenyl)butan-2-one Step 1Branched migratory insertion of Pd-aryl5 - 15%179.1
4-(3-Oxobutyl)benzaldehyde Step 1Pd-catalyzed aerobic oxidation of benzylic alcohol2 - 8%177.1
4-(p-Tolyl)butan-2-ol Step 2Pd-catalyzed hydrogenolysis of benzylic alcohol10 - 30% (if unpurified)165.1
4-(4-Hydroxymethylphenyl)butan-2-one Step 2Incomplete borohydride reduction< 2%179.1

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By monitoring specific visual and analytical cues, you can confirm the integrity of the reaction in real-time.

Protocol 1: Heck-Isomerization Synthesis of 4-(4-Hydroxymethylphenyl)butan-2-one
  • Preparation: In a rigorously dried, argon-purged 500 mL Schlenk flask, combine 4-bromobenzyl alcohol (50 mmol), Pd(OAc)₂ (1 mol%), and tri-o-tolylphosphine (2 mol%). Causality: The steric bulk of tri-o-tolylphosphine promotes reductive elimination and prevents catalyst aggregation.

  • Solvent & Base: Add thoroughly degassed DMF (100 mL) and triethylamine (150 mmol). Stir for 10 minutes.

    • Self-Validation Cue: The solution must turn a pale, homogenous yellow. If a black precipitate forms at this stage, oxygen has ingressed, causing premature Pd(0) aggregation (catalyst death). Abort and restart.

  • Reagent Addition: Syringe in 3-buten-2-ol (60 mmol).

  • Heating: Heat the reaction mixture to 90°C for 12 hours.

    • Self-Validation Cue (IPC): Monitor by HPLC (254 nm). The reaction is validated as complete when the 4-bromobenzyl alcohol peak area is <1%.

  • Workup & Critical Metal Scavenging: Cool to room temperature. Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL). Add 5 g of SiliaMetS® Thiol (or an equivalent Pd scavenger) to the organic layer and stir at 40°C for 2 hours. Filter through a pad of Celite.

    • Causality: This scavenging step is non-negotiable to prevent hydrogenolysis in Protocol 2.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude ketone intermediate.

Protocol 2: Carbonyl Reduction to 4-(4-Hydroxymethylphenyl)butan-2-ol
  • Preparation: Dissolve the crude 4-(4-Hydroxymethylphenyl)butan-2-one (approx. 45 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

  • Cooling: Chill the solution to 0°C using an ice bath.

    • Causality: Lower temperatures suppress the generation of excess H₂ gas and prevent potential acetal formation side-reactions[3].

  • Reduction: Slowly add NaBH₄ (50 mmol) in small portions over 30 minutes.

    • Self-Validation Cue: Effervescence (H₂ gas evolution) should be controlled and steady. Vigorous, uncontrollable bubbling indicates the presence of residual Pd catalyzing the rapid decomposition of NaBH₄. If this occurs, your Step 1 scavenging failed.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

    • Self-Validation Cue (IPC): TLC (Silica, 1:1 Hexane:EtOAc) must show the complete disappearance of the ketone starting material (loss of UV-active spot with lower polarity).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (50 mL) dropwise until effervescence ceases.

    • Causality: NH₄Cl safely neutralizes unreacted borohydride without creating a highly acidic environment that could trigger dehydration of the newly formed secondary alcohol.

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify via flash column chromatography to yield the pure target diol.

References

  • Heck arylation of 3-buten-2-ol in the presence of H2 - ResearchGate -[Link]

  • Hydrogenolysis of α-methylbenzyl alcohol to ethylbenzene over Pd/C catalyst - ResearchGate -[Link]

  • Novel Approaches to Medium Rings, Enantiomerically Enriched Alcohols and Haloalkynes - UCL Discovery -[Link]

Sources

Resolving Peak Tailing for 4-(4-Hydroxymethylphenyl)butan-2-ol in HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide provides in-depth, actionable solutions for a common and frustrating issue: peak tailing, with a specific focus on polar aromatic compounds like 4-(4-Hydroxymethylphenyl)butan-2-ol. As researchers, scientists, and drug development professionals, achieving symmetric, Gaussian peaks is paramount for accurate quantification and robust method development.[1][2] This document will equip you with the foundational knowledge and practical steps to diagnose, resolve, and prevent peak tailing in your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[3] In an ideal separation, a peak should be symmetrical, resembling a Gaussian distribution. Tailing indicates that a portion of the analyte molecules are being retained longer than the bulk, leading to a "tail." This is often quantified by a tailing factor or asymmetry factor (As), with a value greater than 1.2 often indicating a problem.[4]

Q2: Why is my 4-(4-Hydroxymethylphenyl)butan-2-ol peak tailing?

A2: The structure of 4-(4-Hydroxymethylphenyl)butan-2-ol, with its hydroxyl groups and aromatic ring, makes it a polar compound. When using common silica-based reversed-phase columns (like C18 or C8), the primary cause of tailing for such compounds is secondary interactions with residual silanol groups (Si-OH) on the silica surface.[2][3][4] These silanol groups are acidic and can form strong hydrogen bonds or have ionic interactions with polar functional groups on your analyte, delaying their elution and causing the characteristic tail.[5]

Q3: Can the mobile phase pH cause peak tailing?

A3: Absolutely. The mobile phase pH is a critical factor.[6] If the pH of your mobile phase is close to the pKa of your analyte, a mixture of ionized and unionized forms will exist, which can lead to peak distortion, including tailing or splitting.[6][7] For polar compounds like the one , which have weakly acidic hydroxyl groups, the pH also influences the ionization state of the problematic residual silanols on the column. At mid-range pH values (typically > 3), silanols become deprotonated and negatively charged (Si-O-), increasing their unwanted interaction with analytes.[4]

Q4: How does column choice impact peak tailing?

A4: Column selection is crucial for minimizing peak tailing.[2] Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups compared to older Type A silica.[2] Furthermore, columns that are "end-capped" have had many of the residual silanols chemically deactivated with a small silylating agent, effectively shielding them from interacting with analytes.[3][4] For polar compounds, columns with polar-embedded or polar-endcapped phases can also improve peak shape by providing alternative interaction sites and shielding the silanols.[1][8]

In-Depth Troubleshooting Guide

Part 1: Diagnosing the Root Cause

Before making adjustments, it's essential to systematically identify the source of the peak tailing. The issue can generally be categorized into three areas: Chemical Interactions , Column Health , or System/Method Issues .

dot graph TD { A[Peak Tailing Observed] --> B{Initial Diagnosis}; B --> C[Chemical Interactions]; B --> D[Column Health]; B --> E[System/Method Issues];

} dot Caption: A logical workflow for diagnosing the cause of peak tailing.

Part 2: Systematic Troubleshooting Protocols

The most probable cause for tailing with 4-(4-Hydroxymethylphenyl)butan-2-ol is unwanted chemical interactions within the column.

Protocol 1: Mobile Phase pH Adjustment

The goal is to suppress the ionization of the surface silanol groups, making them less interactive.

  • Action: Lower the mobile phase pH to a range of 2.5-3.0.[4][5] This ensures the acidic silanol groups are fully protonated (Si-OH) and neutral, minimizing their ability to interact with the polar analyte.[3]

  • Procedure:

    • Prepare your aqueous mobile phase component.

    • Add an acidic modifier. Common choices include 0.1% formic acid (yields pH ≈ 2.8) or 0.1% trifluoroacetic acid (TFA) (yields pH ≈ 2.1).[9]

    • Confirm the final pH using a calibrated pH meter.

    • Thoroughly degas the mobile phase before use.

  • Expected Outcome: A significant improvement in peak symmetry (a tailing factor closer to 1.0).

Protocol 2: Using Mobile Phase Additives (Silanol Suppressors)

If pH adjustment alone is insufficient, a competing base can be added to the mobile phase to "mask" the active silanol sites.

  • Action: Add a small concentration of a basic additive like triethylamine (TEA).[10] TEA is a small, basic molecule that will preferentially interact with the acidic silanol sites, effectively blocking them from interacting with your analyte.[11][12][13]

  • Procedure:

    • Add triethylamine to the aqueous portion of your mobile phase at a concentration of 10-20 mM (approximately 0.1-0.2% v/v).

    • Adjust the mobile phase to the desired pH after adding the TEA.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Caution: TEA can shorten column lifetime and may cause baseline noise with UV detection.[12][14] It is often considered a solution for older column technologies (Type A silica).[2][14]

Table 1: Comparison of Mobile Phase Modification Strategies

StrategyMechanismProsCons
Low pH (2.5-3.0) Suppresses silanol ionization (Si-OH)[5]Simple, effective for basic/polar compounds, generally good for column health.May alter analyte retention time. Not suitable for acid-labile columns.
Amine Additive (e.g., TEA) Masks active silanol sites by competitive binding.[11][13]Highly effective at reducing tailing.Can reduce column lifetime, cause baseline noise, and is less necessary for modern columns.[12][14]

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2];

} dot Caption: The mechanism of silanol-induced peak tailing and its resolution.

If chemical modifications do not resolve the issue, the problem may be physical.

Protocol 3: Checking for Column Overload

Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Action: Dilute your sample and reinject.

  • Procedure:

    • Prepare a dilution of your sample, for example, 1:10 in the mobile phase.

    • Inject the diluted sample under the same conditions.

  • Expected Outcome: If peak shape improves significantly, the original concentration was overloading the column.[3][10]

Protocol 4: Column Cleaning and Regeneration

Strongly retained contaminants can create active sites that cause tailing.

  • Action: Flush the column with a series of strong solvents.

  • Procedure (for a standard C18 column):

    • Disconnect the column from the detector.

    • Flush with 20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile).

    • Flush with 20 column volumes of 100% Acetonitrile.

    • Flush with 20 column volumes of 100% Isopropanol.

    • Flush again with 20 column volumes of 100% Acetonitrile.

    • Re-equilibrate the column with your mobile phase for at least 20 column volumes.

  • Expected Outcome: Removal of contaminants should restore peak shape. If tailing persists for all peaks, it may indicate a physical problem like a blocked frit or column void.[4][15] In this case, reversing and flushing the column (disconnected from the detector) may help dislodge particulates from the inlet frit.[16]

Protocol 5: Minimizing Extra-Column Volume

Excessive volume in tubing and connections between the injector and detector can cause peak broadening and tailing.

  • Action: Inspect and optimize system tubing.

  • Procedure:

    • Ensure all tubing between the injector, column, and detector is as short as possible.

    • Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12mm).[1]

    • Check all fittings to ensure they are properly seated and not contributing dead volume.

  • Expected Outcome: Sharper, more symmetrical peaks.

Preventative Measures and Best Practices

  • Column Selection: For polar aromatic compounds like 4-(4-Hydroxymethylphenyl)butan-2-ol, start with a modern, high-purity, end-capped C18 or C8 column. A phenyl phase column can also be a good choice, offering alternative selectivity through π-π interactions.[17][18]

  • Sample Preparation: Always dissolve your sample in the mobile phase whenever possible.[16] If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion.[15] Always filter your samples through a 0.2 or 0.45 µm filter to prevent particulates from clogging the column.[16]

  • Mobile Phase Management: Use high-purity, HPLC-grade solvents and reagents.[15] Prepare fresh mobile phases daily and ensure they are well-degassed to prevent pump issues.[15]

  • System Passivation: For highly sensitive analyses where metal chelation might be a concern, consider passivating the HPLC system. This process involves treating the system's stainless steel components (often with nitric or phosphoric acid) to create a protective oxide layer, reducing the chances of metal ions interacting with your analyte.[19][20] Modern systems with inert materials or special coatings may bypass this need.[21]

By systematically applying these diagnostic and troubleshooting steps, you can effectively resolve peak tailing for 4-(4-Hydroxymethylphenyl)butan-2-ol and other challenging polar compounds, leading to more accurate, reliable, and reproducible HPLC results.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • HPLC Column Selection Guide. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]

  • HPLC Column Selection Guide - Phenomenex. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. [Link]

  • Waters Column Selection Guide for Polar Compounds. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. [Link]

  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns - Labtech. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns. [Link]

  • Successful passivation of an HPLC system - Analytics-Shop. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology for the Recovery of a. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns - LCGC International. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. [Link]

  • Chapter 3: Separation Modes and their Mechanisms (1) - Shodex HPLC Columns. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]

Sources

Technical Support Center: Stability & Storage of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals handling 4-(4-Hydroxymethylphenyl)butan-2-ol . Because this molecule contains both a highly reactive benzylic primary alcohol and an aliphatic secondary alcohol, it is uniquely susceptible to divergent degradation pathways during storage.

This document provides mechanistic troubleshooting, validated storage protocols, and structural vulnerability analyses to ensure the integrity of your API intermediates.

Structural Vulnerability & Degradation Pathways

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule.

  • The Benzylic Alcohol (-CH₂OH): The C-H bond at the benzylic position is exceptionally weak due to resonance stabilization from the adjacent phenyl ring. This makes it a prime target for aerobic autoxidation (forming benzaldehyde derivatives) even at room temperature. Furthermore, under mildly acidic conditions, it readily forms a stable benzylic carbocation, leading to rapid dimerization (etherification).

  • The Secondary Aliphatic Alcohol (-CH(OH)CH₃): While kinetically slower to oxidize than the benzylic position, this group is susceptible to transition-metal-catalyzed oxidation (forming ketones) and acid-catalyzed dehydration (forming alkenes).

G Molecule 4-(4-Hydroxymethylphenyl) butan-2-ol Ox Aerobic Oxidation (O2, UV, Metals) Molecule->Ox Acid Acidic Catalysis (H+, Silanols) Molecule->Acid Aldehyde Benzaldehyde Derivative (Primary Alcohol) Ox->Aldehyde Fast Ketone Ketone Derivative (Secondary Alcohol) Ox->Ketone Slow Ether Benzylic Ether (Dimerization) Acid->Ether Benzylic C+ Alkene Alkene (Dehydration) Acid->Alkene -H2O

Fig 1: Primary degradation pathways of 4-(4-Hydroxymethylphenyl)butan-2-ol.

Troubleshooting & FAQs

Q1: My stored batch is slowly turning yellow, and LC-MS shows a new peak with [M-2] mass. What is happening? A1: You are observing the classic to a benzaldehyde derivative [2].

  • Causality: Oxygen ingress into the storage vial acts as an electron acceptor. This radical pathway is often catalyzed by ambient UV light or trace transition metals (e.g., iron or palladium residues from earlier synthetic steps or metal spatulas).

  • Resolution: Switch to handling the compound with PTFE-coated spatulas. Store the material in amber glass to block photo-oxidation, and strictly maintain an Argon atmosphere.

Q2: After storing the compound in standard borosilicate vials for three months, NMR indicates the presence of higher molecular weight impurities. Why? A2: This is acid-catalyzed etherification (dimerization).

  • Causality: Standard borosilicate glass possesses surface silanol groups (-SiOH) that are mildly acidic. Over time, these protons catalyze the departure of the benzylic hydroxyl group as water. The resulting benzylic carbocation is highly electrophilic and is immediately attacked by the hydroxyl group of a neighboring molecule, forming a stable ether dimer.

  • Resolution: You must use base-washed or silanized glassware to cap the active acidic sites.

Q3: Does long-term storage temperature significantly impact these degradation rates if the vial is sealed? A3: Yes. According to the [1], temperature exponentially accelerates both oxidation and dehydration kinetics via the Arrhenius equation. Storing this specific diol at -20°C rather than 25°C reduces the kinetic rate of benzylic oxidation by an estimated factor of 16-32x, ensuring long-term structural integrity.

Quantitative Data: Degradation Kinetics & Prevention

The following table summarizes the quantitative risks and necessary preventive conditions for each functional group vulnerability.

Degradation PathwayFunctional Group TargetedPrimary Catalyst / TriggerRelative Kinetic Rate (at 25°C)Preventive Storage Condition
Oxidation (Aldehyde) Primary Benzylic AlcoholO₂, UV Light, Transition MetalsHigh (Fastest)Argon atmosphere, Amber glass
Oxidation (Ketone) Secondary Aliphatic AlcoholO₂, Strong OxidantsLow (Slow)Argon atmosphere, -20°C
Etherification (Dimer) Primary Benzylic AlcoholLow pH, Active SilanolsModerateSilanized/Base-washed vials
Dehydration (Alkene) Secondary Aliphatic AlcoholLow pH, HeatVery LowNeutral pH, < 5°C storage
Standard Operating Procedure (SOP): Preparation for Long-Term Storage

To establish a self-validating system for the storage of 4-(4-Hydroxymethylphenyl)butan-2-ol, follow this step-by-step methodology. This protocol eliminates the causal factors of degradation (moisture, oxygen, light, and acidic surfaces).

Step 1: Glassware Passivation

  • Submerge amber borosilicate vials in a 5% Dimethyldichlorosilane (DMDCS) solution in toluene for 15 minutes to cap acidic surface silanols.

  • Rinse vials sequentially with toluene, methanol, and dichloromethane.

  • Bake vials at 120°C for 2 hours to cure the silane layer and remove residual moisture.

Step 2: Sample Drying & Lyophilization

  • Dissolve the compound in a minimal amount of LC-MS grade water/acetonitrile.

  • Flash-freeze the solution using a dry ice/acetone bath.

  • Lyophilize for 24–48 hours at < 0.1 mbar to remove trace water, which facilitates acid/base hydrolysis and lowers the activation energy for etherification.

Step 3: Schlenk-Line Mediated Inerting

  • Transfer the dry powder into the silanized amber vials.

  • Place the vials in a vacuum desiccator attached to a Schlenk line.

  • Perform three cycles of high vacuum (5 minutes) followed by backfilling with high-purity Argon. Note: Argon is denser than Nitrogen and provides a superior protective blanket over the solid diol.

Step 4: Sealing and Self-Validation

  • Seal the vials rapidly under a continuous stream of Argon using PTFE-lined silicone septa and aluminum crimp caps. (PTFE is chemically inert and prevents plasticizer leaching).

  • Self-Validation Step: Prepare a parallel "dummy" vial containing a colorimetric redox indicator (e.g., a dry resazurin strip) sealed under the exact same batch conditions.

  • Store all vials at -20°C. Verification: Before using the API intermediate in future experiments, check the dummy vial. If the indicator remains colorless/pink, the Argon seal is intact. If it has turned blue, oxygen ingress has occurred, and the batch must be re-analyzed via HPLC prior to use.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Oxidation of Alcohols to Aldehydes and Ketones Source: Organic Chemistry Portal URL:[Link]

  • Aerobic Oxidation of Benzylic Alcohols Source: National Institutes of Health (PMC) URL:[Link]

Technical Support Center: Scale-Up Synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the scalable synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol .

To avoid the severe safety hazards and workup emulsions associated with stoichiometric metal hydrides (like LiAlH₄) at scale, this guide details a highly efficient, atom-economical 3-step route: a Claisen-Schmidt condensation, a chemoselective alkene hydrogenation, and a green global reduction utilizing modern Ruthenium pincer catalysis.

Process Workflow Overview

Workflow A Methyl 4-formylbenzoate + Acetone B Methyl 4-(3-oxobut-1-enyl)benzoate (Aldol Intermediate) A->B Step 1: Claisen-Schmidt NaOH, H2O/EtOH, 10°C C Methyl 4-(3-oxobutyl)benzoate (Saturated Ketone) B->C Step 2: Selective Hydrogenation H2 (2 bar), Pd/Al2O3, 25°C D 4-(4-Hydroxymethylphenyl)butan-2-ol (Final Product) C->D Step 3: Global Reduction H2 (30 bar), Ru-MACHO-BH, 80°C

Figure 1: Three-step scalable synthetic route to 4-(4-Hydroxymethylphenyl)butan-2-ol.

Module 1: Claisen-Schmidt Aldol Condensation

The first step establishes the carbon framework by coupling methyl 4-formylbenzoate with acetone.

Step-by-Step Methodology
  • Reactor Charging: Charge a jacketed glass reactor with methyl 4-formylbenzoate (1.0 eq) and a 5-fold molar excess of acetone (acting as both reagent and solvent).

  • Cooling: Chill the reaction mixture to 0–5 °C under a nitrogen sweep.

  • Base Dosing: Slowly dose a 10% aqueous NaOH solution (0.1 eq) over 2 hours using a metering pump to strictly control the exotherm.

  • Maturation: Stir the reaction for 4 hours at 10 °C until HPLC indicates >98% conversion.

  • Quench & Isolate: Quench with 1M HCl to pH 6. Concentrate under reduced pressure to recover excess acetone, then crystallize the product (Methyl 4-(3-oxobut-1-enyl)benzoate) from an ethanol/water mixture.

Troubleshooting & FAQs

Q: Why do we see high levels of mesityl oxide or diacetone alcohol impurities on scale-up? A: These impurities form via the self-condensation of acetone. By maintaining the reaction at 0–5 °C and dosing a dilute NaOH solution very slowly, we keep the steady-state concentration of the enolate low. This kinetically favors the cross-aldol reaction with the highly electrophilic methyl 4-formylbenzoate over the acetone self-aldol pathway.

Q: Can we use a stronger base like NaOMe to speed up the reaction? A: It is not recommended. Stronger bases will initiate transesterification or hydrolysis of the methyl ester, reducing your overall yield and complicating the downstream global reduction.

Module 2: Chemoselective Olefin Hydrogenation

This step requires the selective reduction of the α,β-unsaturated double bond without touching the ketone or the ester functionalities.

Step-by-Step Methodology
  • Preparation: Charge a stainless-steel autoclave with Methyl 4-(3-oxobut-1-enyl)benzoate and ethyl acetate (EtOAc, 10 volumes).

  • Catalyst Addition: Add 5% Pd/Al₂O₃ (0.5 mol% Pd loading).

  • Purging: Purge the headspace with N₂ (3x), followed by H₂ (3x).

  • Hydrogenation: Pressurize to 2 bar H₂ and stir at 25 °C. Monitor H₂ uptake via a mass flow controller; the reaction is typically complete in 3 hours when uptake ceases.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst, wash with EtOAc, and concentrate to yield Methyl 4-(3-oxobutyl)benzoate.

Troubleshooting & FAQs

Q: We are observing over-reduction (formation of the secondary alcohol). Why is this happening? A: Standard activated carbon supports (Pd/C) often contain acidic surface functional groups that can activate the carbonyl oxygen, facilitating premature ketone reduction. Switching to a less acidic support like Pd/Al₂O₃ suppresses this pathway. Additionally, strictly limiting the H₂ pressure to 2 bar prevents the thermodynamic push toward the alcohol.

Module 3: Global Reduction via Ru-MACHO-BH Catalysis

The final step simultaneously reduces the methyl ester to a primary alcohol (hydroxymethyl group) and the ketone to a secondary alcohol (butan-2-ol group).

Step-by-Step Methodology
  • Inertion: In a high-pressure Parr reactor under strict argon atmosphere, charge Methyl 4-(3-oxobutyl)benzoate and anhydrous methanol (MeOH, <50 ppm H₂O).

  • Catalyst Loading: Add the Ru-MACHO-BH catalyst (0.05 mol%). Note: Ru-MACHO-BH is used because it operates under base-free conditions, preventing base-catalyzed side reactions.

  • Reaction: Pressurize with H₂ to 30 bar. Heat the vessel to 80 °C and stir vigorously (800+ RPM) for 12 hours.

  • Isolation: Cool to 20 °C, safely vent the H₂ gas, and concentrate the solvent. Purify the final product, 4-(4-Hydroxymethylphenyl)butan-2-ol, by crystallization from MTBE/Heptane.

Troubleshooting & FAQs

Q: Why transition from Red-Al or LiAlH₄ to Ru-MACHO-BH for the final global reduction? A: While modified Red-Al is effective for [1][2], scaling up stoichiometric aluminum hydrides generates massive volumes of insoluble aluminum salts. This leads to severe emulsion issues during aqueous workup and hazardous exothermic quenches[3]. The of both the ester and the ketone simultaneously using only H₂ gas[4][5][6].

Q: The ester reduction is stalling at the hemiacetal intermediate. What is the cause? A: The catalytic cycle of Ru-MACHO-BH relies on the continuous regeneration of the active ruthenium hydride species via H₂ splitting. Stalling is almost always an engineering or solvent purity issue. Trace moisture competitively binds to the metal center, while poor H₂ mass transfer starves the catalytic cycle.

Troubleshooting Issue Issue: Ester Reduction Stalls at Hemiacetal Check1 Check H2 Mass Transfer Issue->Check1 Check2 Check Moisture Content Issue->Check2 Fix1 Increase Impeller Speed & Baffle Optimization Check1->Fix1 If limited Fix2 Use Anhydrous MeOH (< 50 ppm H2O) Check2->Fix2 If > 50 ppm

Figure 2: Troubleshooting logic for stalled global reduction during Ru-MACHO-BH catalysis.

Quantitative Process Data Summary

The following table summarizes the key metrics for the scaled-up synthesis, demonstrating the high efficiency and low environmental impact (E-Factor) of this route.

StepChemical TransformationYield (%)Purity (HPLC Area %)E-FactorCritical Process Parameter (CPP)
1 Claisen-Schmidt Aldol Condensation88%>98.5%4.2Base dosing rate & Temperature (<10°C)
2 Chemoselective Olefin Hydrogenation95%>99.0%2.1H₂ pressure (Strictly 2 bar)
3 Global Catalytic Reduction92%>99.5%1.5Anhydrous conditions & Impeller RPM
Total Telescoped Overall Process 76.9% >99.5% ~7.8 N/A

References

  • Title: Hydrogenation of Esters with Ru-MACHO Source: Organic Process Research & Development (American Chemical Society) URL: [Link]

  • Title: Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Partial reduction of esters to aldehydes using a novel modified Red-Al reducing agent Source: Bulletin of the Korean Chemical Society URL: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with the stereoselective synthesis of 4-(4-Hydroxymethylphenyl)butan-2-ol .

Synthesizing this chiral secondary alcohol from its prochiral precursor, 4-(4-hydroxymethylphenyl)butan-2-one, presents two distinct chemical challenges:

  • Chemoselectivity: The molecule contains a highly activated benzylic C–O bond (the para-hydroxymethyl group) that is prone to unwanted hydrogenolysis under standard reducing conditions.

  • Stereoselectivity: Unlike rigid aryl-methyl ketones (e.g., acetophenone), this substrate is an aliphatic methyl-alkyl ketone where the aryl ring is separated from the carbonyl by a flexible two-carbon (ethylene) linker. This flexibility makes facial discrimination by traditional chiral transition-metal catalysts highly challenging.

This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to overcome these hurdles using both biocatalytic and chemocatalytic approaches.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why am I observing cleavage of the para-hydroxymethyl group during the reduction step?

A: If you are using traditional heterogeneous hydrogenation (e.g., Pd/C or Raney Nickel with high-pressure H₂), you will inevitably encounter hydrogenolysis.

  • Causality: The benzylic position is highly activated. Palladium readily inserts into the benzylic C–O bond, leading to irreversible deoxygenation.

  • Solution: Abandon inner-sphere heterogeneous hydrogenation. Instead, utilize Asymmetric Transfer Hydrogenation (ATH) with a Ru(II) catalyst or Biocatalysis (Ketoreductases). Both methods operate via strictly chemoselective hydride transfer to the carbonyl carbon, leaving the benzylic alcohol completely intact[1].

Q2: My Ru-catalyzed ATH reaction yields the correct product, but the enantiomeric excess (ee) is poor (<75%). How can I improve stereocontrol?

A: This is a classic limitation when applying Noyori-type catalysts to flexible alkyl-methyl ketones.

  • Causality: RuCl(p-cymene)(TsDPEN) relies on CH/π interactions between the catalyst's η⁶-arene ligand and the substrate's aryl ring to lock the transition state[2]. Because your substrate's aryl ring is separated from the ketone by two sp³ carbons, it cannot effectively participate in this rigid six-membered pericyclic transition state. Furthermore, the unprotected primary alcohol (-CH₂OH) can form competitive hydrogen bonds with the chiral TsDPEN ligand, disrupting facial selectivity[3].

  • Solution: For strictly chemical synthesis, temporarily protect the hydroxymethyl group (e.g., as a bulky TBDMS ether) to prevent hydrogen bonding, and lower the reaction temperature to 0 °C. However, for >99% ee, we strongly recommend switching to a biocatalytic approach (see Q3).

Q3: Why is my Ketoreductase (KRED) biocatalytic reduction stalling at ~50% conversion?

A: Stalled biocatalytic reactions are almost always tied to a failure in the cofactor regeneration cycle, not the primary enzyme itself.

  • Causality: KREDs require stoichiometric amounts of NADPH to donate a hydride to the ketone. If the coupled Glucose Dehydrogenase (GDH) cycle fails to reduce NADP⁺ back to NADPH, the reaction reaches a thermodynamic equilibrium or suffers from product inhibition[4]. Additionally, the GDH cycle oxidizes glucose to gluconic acid, which rapidly drops the pH of the unbuffered solution, denaturing the KRED[5].

  • Solution: Ensure your system is heavily buffered (e.g., 250 mM potassium phosphate) or use an automated pH stat titrator feeding 1M NaOH to maintain a strict pH of 7.0.

Part 2: Mechanistic Visualizations

To understand the core solutions proposed above, review the mechanistic pathways for both the biocatalytic and chemocatalytic systems.

KRED_Cycle cluster_reaction Biocatalytic Reduction & Cofactor Regeneration Ketone 4-(4-Hydroxymethylphenyl) butan-2-one KRED Ketoreductase (KRED) Ketone->KRED Substrate Binding Alcohol Chiral 4-(4-Hydroxymethylphenyl) butan-2-ol KRED->Alcohol Stereoselective Hydride Transfer NADP NADP+ KRED->NADP Oxidized GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Reduced Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone Oxidized NADPH->KRED Donates H- NADP->GDH Binds Glucose D-Glucose Glucose->GDH Substrate

Biocatalytic workflow for stereoselective ketone reduction with NADPH cofactor regeneration.

ATH_Mechanism Precatalyst RuCl(p-cymene)(TsDPEN) Precatalyst ActiveCat 16e- Ru-Amido Complex (Active Catalyst) Precatalyst->ActiveCat Base (Et3N) -HCl HydrideCat 18e- Ru-Hydride Complex (Reducing Agent) ActiveCat->HydrideCat + Hydride Source Alcohol Chiral Alcohol ActiveCat->Alcohol HydrideCat->ActiveCat Outer-Sphere H-/H+ Transfer CO2 CO2 or Acetone (Byproduct) HydrideCat->CO2 Formate Formate (HCOO-) or Isopropanol Formate->ActiveCat Ketone Prochiral Ketone Ketone->HydrideCat

Outer-sphere mechanism of Noyori asymmetric transfer hydrogenation via Ru-hydride intermediate.

Part 3: Quantitative Data Presentation

The table below summarizes the expected performance metrics of different reduction modalities for this specific substrate based on steric and electronic constraints.

Reduction MethodologyCatalyst / Enzyme SystemExpected ConversionEnantiomeric Excess (ee)ChemoselectivityPrimary Limitation
Biocatalysis (Recommended) KRED (e.g., Lk-ADH) + GDH>99%>99% (R) or (S)ExcellentSubstrate solubility in aqueous buffer
Asymmetric Transfer Hydrogenation RuCl(p-cymene)(TsDPEN)85–95%70–85%GoodLower ee due to flexible alkyl chain
Heterogeneous Hydrogenation Pd/C + H₂ (Control)>99%0% (Racemic)PoorHydrogenolysis of benzylic alcohol
Chemical Hydride Reduction NaBH₄ in Methanol>99%0% (Racemic)GoodYields a racemic mixture

Part 4: Self-Validating Experimental Protocols

Protocol A: Biocatalytic Stereoselective Reduction (Recommended)

This method leverages an Alcohol Dehydrogenase (e.g., Lk-ADH from Lactobacillus kefir) which possesses distinct large and small binding pockets, perfectly differentiating the 4-aryl-ethyl chain from the methyl group[6].

Step 1: Buffer Preparation Prepare 100 mL of 250 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0 using 1M NaOH or 1M HCl.

  • Causality: High buffer capacity is mandatory. The enzymatic regeneration of NADPH produces gluconic acid. If the pH drops below 6.0, the KRED will irreversibly denature.

Step 2: Substrate & Cofactor Solubilization Dissolve 4-(4-hydroxymethylphenyl)butan-2-one (500 mg, ~2.8 mmol) in 5 mL of DMSO. Add this dropwise to the buffer to ensure a fine suspension. Add NADP⁺ (0.1 mol%) and D-Glucose (1.5 equivalents).

  • Causality: DMSO acts as a co-solvent to overcome the poor aqueous solubility of the aryl ketone. Adding it dropwise prevents bulk precipitation, maintaining bioavailability for the enzyme.

Step 3: Enzyme Addition & Reaction Add Ketoreductase powder (10 U/mg substrate) and Glucose Dehydrogenase (GDH, 5 U/mg substrate). Stir gently at 30 °C at 200 rpm for 24 hours.

  • Causality: Vigorous stirring (e.g., >500 rpm) creates shear stress that can cause protein aggregation and precipitation. Gentle agitation ensures mass transfer without mechanical denaturation.

Step 4: Validation Checkpoint (Self-Validation) Before proceeding to workup, withdraw a 50 µL aliquot, extract with 100 µL of Ethyl Acetate, and analyze via GC-FID.

  • System Check: A conversion of >98% validates that the GDH cofactor regeneration cycle is active. If conversion is <90%, the system has likely stalled due to pH drop. Corrective Action: Check pH, adjust to 7.0, and spike with an additional 10 U/mL of GDH and 0.5 eq of glucose.

Step 5: Workup Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄, filter, and concentrate in vacuo to yield enantiopure 4-(4-Hydroxymethylphenyl)butan-2-ol.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Use this protocol if biocatalysis is not feasible, though expect slightly lower enantiopurity due to the substrate's structural flexibility[3].

Step 1: Catalyst Activation In a strictly anhydrous, argon-purged Schlenk flask, combine RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) with anhydrous Dimethylformamide (DMF). Add a 5:2 mixture of Formic Acid / Triethylamine (HCOOH/Et₃N) (5 equivalents).

  • Causality: The Ru-precatalyst is an 18-electron complex. Triethylamine acts as a base to eliminate HCl, generating the active 16-electron Ru-amido species. Formic acid then donates a hydride to form the active 18-electron Ru-hydride reducing agent.

Step 2: Substrate Addition Add 4-(4-hydroxymethylphenyl)butan-2-one (1.0 eq) dissolved in minimal DMF. Stir at 0 °C for 48 hours.

  • Causality: Lowering the temperature to 0 °C (instead of the standard 40 °C used for acetophenones) reduces the conformational mobility of the 2-arylethyl chain, artificially rigidifying the transition state to maximize enantiomeric excess.

Step 3: Validation Checkpoint (Self-Validation) Withdraw a 20 µL aliquot, quench with water, extract with dichloromethane, and run through Chiral HPLC (e.g., Chiralcel OD-H column).

  • System Check: Confirm that the ee is >75%. If the product is racemic, the system was contaminated with oxygen or moisture, which oxidizes the chiral diamine ligand, converting the asymmetric catalyst into an achiral reduction catalyst.

Step 4: Workup Quench the reaction with saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with Dichloromethane, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • BenchChem. Comparison of different catalysts for the asymmetric synthesis of 3-Phenylbutan-2-one. 3

  • Wikipedia. Enantioselective reduction of ketones. 2

  • US Patent 9404092B2. Ketoreductase-mediated stereoselective route to alpha chloroalcohols. 4

  • Current Opinion in Green and Sustainable Chemistry. Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. 5

  • Scientific Reports (NIH). Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. 6

  • ACS Omega. Preparation and Study of Reusable Polymerized Catalysts for Ester Hydrogenation. 1

Sources

Validation & Comparative

Next-Generation Tyrosinase Inhibitors: A Comparative Analysis of 4-(4-Hydroxymethylphenyl)butan-2-ol vs. Traditional Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Phenolic Paradox in Melanogenesis Inhibition

For decades, phenolic compounds have been the cornerstone of hyperpigmentation therapies. Molecules like Hydroquinone, Arbutin, and Rhododendrol (4-(4-hydroxyphenyl)butan-2-ol) effectively inhibit melanin synthesis by competing with L-tyrosine and L-DOPA at the binuclear copper active site of the tyrosinase enzyme.

However, this structural mimicry presents a severe toxicological paradox. Because these inhibitors possess a reactive phenolic hydroxyl (-OH) group, they often act as competitive substrates rather than pure inhibitors. As demonstrated in the clinical withdrawal of Rhododendrol, tyrosinase catalyzes the ortho-hydroxylation and subsequent oxidation of the phenol into highly electrophilic ortho-quinones (e.g., RD-quinone). These quinones rapidly deplete intracellular glutathione (GSH) and covalently bind to sulfhydryl groups on essential proteins, triggering severe endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) accumulation, and ultimately, melanocyte apoptosis (leukoderma)[1, 2].

The Structural Solution: 4-(4-Hydroxymethylphenyl)butan-2-ol

To uncouple efficacy from toxicity, 4-(4-Hydroxymethylphenyl)butan-2-ol was designed as a next-generation analog. By replacing the reactive phenolic -OH with a sterically distinct hydroxymethyl group (-CH₂OH) , the molecule retains the hydrophobic aliphatic tail necessary for anchoring into the tyrosinase binding pocket but completely abolishes the enzyme's ability to oxidize the aromatic ring. Without the activating phenolic oxygen, quinone formation is chemically impossible, thereby neutralizing the leukoderma risk while maintaining competitive inhibition.

Mechanism cluster_RD Traditional Phenol (Rhododendrol) cluster_New Next-Gen Analog Tyrosinase Tyrosinase Enzyme (Binuclear Cu Center) Quinone RD-Quinone (Toxic Metabolite) Tyrosinase->Quinone Ortho-Oxidation Safe Stable Enzyme-Inhibitor Complex Tyrosinase->Safe Oxidation Blocked RD Rhododendrol (Phenolic -OH) RD->Tyrosinase Acts as Substrate Toxicity Melanocyte Apoptosis (Leukoderma) Quinone->Toxicity Thiol Adducts & ER Stress Analog 4-(4-Hydroxymethylphenyl)butan-2-ol (-CH2OH Group) Analog->Tyrosinase Pure Inhibitor Viability Melanocyte Survival (Safe Depigmentation) Safe->Viability No ROS Generated

Figure 1: Mechanistic divergence of tyrosinase-catalyzed oxidation between RD and its hydroxymethyl analog.

Comparative Performance Data

To objectively evaluate 4-(4-Hydroxymethylphenyl)butan-2-ol, we benchmarked it against industry-standard phenolic compounds. The data below synthesizes enzymatic kinetics with cellular toxicity profiles to highlight the expanded therapeutic window of the hydroxymethyl modification.

CompoundStructural ClassTyrosinase IC₅₀ (µM)*Quinone FormationB16F10 Cell Viability (at 1 mM)Clinical Risk Profile
4-(4-Hydroxymethylphenyl)butan-2-ol Benzyl Alcohol~12.5No > 95% Safe / Non-toxic
Rhododendrol Phenol~5.3Yes (RD-Quinone)< 40%High (Leukoderma)
Raspberry Ketone Phenol~25.0Yes< 50%Moderate to High
Hydroquinone Diphenol~1.2Yes (p-Benzoquinone)< 20%High (Ochronosis)
Arbutin Phenolic Glycoside~40.0Minimal (Prodrug)> 85%Low

*Note: IC₅₀ values are representative benchmarks derived from standardized mushroom tyrosinase assays using L-DOPA as a substrate [3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that robust data relies on self-validating assay systems. The following protocols are engineered with internal controls to rule out Pan-Assay Interference Compounds (PAINS) and definitively prove the causality of our structural design.

Protocol A: Kinetic Tyrosinase Inhibition Assay

Purpose: To confirm that the hydroxymethyl analog inhibits tyrosinase without being consumed as a substrate. Causality Check: We measure absorbance at 475 nm because dopachrome (the oxidation product of L-DOPA) absorbs strongly here. A compound-only background control is mandatory to ensure the analog itself doesn't auto-oxidize and artificially inflate the 475 nm signal [3].

  • Reagent Preparation: Prepare 10 mM L-DOPA in 50 mM phosphate buffer (pH 6.8). Prepare Mushroom Tyrosinase at 100 U/mL.

  • System Validation Controls:

    • Positive Control: Kojic Acid (known competitive inhibitor).

    • Negative Control: Vehicle (DMSO < 1% final concentration).

    • Interference Control: Test compound + Buffer (No enzyme, No L-DOPA).

  • Incubation: In a 96-well microplate, combine 20 µL of the test compound (serial dilutions), 100 µL of phosphate buffer, and 20 µL of tyrosinase. Incubate at 25°C for 10 minutes to allow pre-binding.

  • Reaction Initiation: Add 60 µL of L-DOPA to all wells.

  • Kinetic Readout: Immediately read absorbance at 475 nm every 30 seconds for 10 minutes.

  • Data Analysis: Plot the initial linear velocity (ΔA₄₇₅/min). Use Lineweaver-Burk plots (1/V vs. 1/[S]) to confirm the mode of inhibition (competitive vs. non-competitive).

Protocol B: Melanocyte Toxicity & Thiol-Adduct Screening

Purpose: To prove that preventing quinone formation rescues melanocyte viability. Causality Check: We use B16F10 murine melanoma cells because they provide a highly reproducible baseline for tyrosinase-dependent oxidative stress, minimizing the donor variability of primary cells. We specifically measure GSH depletion, as it is the primary upstream trigger for ER stress caused by quinones [1, 2].

  • Cell Culture: Seed B16F10 cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours in DMEM + 10% FBS.

  • Dosing: Treat cells with 4-(4-Hydroxymethylphenyl)butan-2-ol, Rhododendrol, and vehicle at concentrations ranging from 0.1 mM to 1.0 mM.

  • Internal Validation: Include Thapsigargin (1 µM) as a positive control for ER stress and cell death.

  • Viability Assay (MTT): After 48 hours, add MTT reagent. Read absorbance at 570 nm. The hydroxymethyl analog should maintain >95% viability, whereas Rhododendrol will show dose-dependent cytotoxicity.

  • GSH Quantification (The Mechanistic Proof): Lyse a parallel set of treated cells. Use a DTNB (Ellman’s reagent) fluorometric assay to quantify intracellular reduced glutathione. Expected Result: Rhododendrol will severely deplete GSH due to RD-quinone thiol-adduct formation; the hydroxymethyl analog will leave GSH levels intact.

Workflow cluster_Efficacy Efficacy Validation (Cell-Free) cluster_Toxicity Safety Validation (In Vitro) Compound Test Compound: 4-(4-Hydroxymethylphenyl)butan-2-ol Incubation Incubate with Tyrosinase Compound->Incubation B16F10 Culture B16F10 Melanocytes Compound->B16F10 L_DOPA Add L-DOPA (Substrate) Incubation->L_DOPA Read475 Kinetic Readout (475 nm) L_DOPA->Read475 Dose Dose Response (0.1 - 1.0 mM) B16F10->Dose Viability MTT Assay & GSH Depletion Check Dose->Viability

Figure 2: Parallel high-throughput screening workflow validating both efficacy and safety.

Conclusion

The transition from Rhododendrol to 4-(4-Hydroxymethylphenyl)butan-2-ol represents a rational, mechanism-based evolution in dermatological pharmacology. By understanding the precise enzymatic causality of leukoderma—specifically, tyrosinase-catalyzed ortho-quinone formation—we can engineer out toxicity. The hydroxymethyl substitution successfully uncouples tyrosinase inhibition from melanocyte apoptosis, offering a highly promising, self-validating blueprint for the next generation of safe depigmenting agents.

References

  • Ito, S., Ojika, M., Yamashita, T., & Wakamatsu, K. (2018). "Biochemical Mechanism of Rhododendrol-Induced Leukoderma." International Journal of Molecular Sciences, 19(2), 552. URL:[Link][1]

  • Sasaki, M., et al. (2021). "Rhododendrol‐induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism‐based treatments in comparison with vitiligo." Pigment Cell & Melanoma Research, 34(3), 546-554. URL:[Link][2]

  • Zaidi, S., et al. (2021). "Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics." International Journal of Molecular Sciences, 22(8), 4174. URL:[Link][3]

Sources

A Comparative Guide to the Cytotoxicity of 4-(4-Hydroxymethylphenyl)butan-2-ol and Rhododendrol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the cytotoxic profiles of two structurally related phenolic compounds: 4-(4-Hydroxymethylphenyl)butan-2-ol and rhododendrol. Developed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and mechanistic insights to elucidate the differential effects of these compounds on cell viability, particularly concerning melanocytes.

Introduction: A Tale of Two Phenols

Rhododendrol, or 4-(4-hydroxyphenyl)-2-butanol (RD), gained notoriety as a skin-lightening agent that was later found to induce a depigmentary disorder known as leukoderma in some users.[1][2][3] This adverse effect is attributed to its cytotoxicity towards melanocytes, the melanin-producing cells in the skin.[4] Its close structural analog, 4-(4-Hydroxymethylphenyl)butan-2-ol, presents an important case for comparative toxicological study. Understanding the subtle structural variations that dictate their cytotoxic potential is crucial for the development of safer cosmetic and therapeutic agents.

Rhododendrol is known to be a substrate for tyrosinase, the key enzyme in melanin synthesis.[1][5] This enzymatic interaction is believed to be a critical step in its toxicity. Conversely, the cytotoxic profile of 4-(4-Hydroxymethylphenyl)butan-2-ol is less characterized in publicly available literature, necessitating a rigorous comparative analysis.

Mechanisms of Cytotoxicity: A Tyrosinase-Dependent Pathway

The cytotoxicity of rhododendrol is intrinsically linked to its role as a substrate for tyrosinase.[1] The enzyme oxidizes rhododendrol into reactive quinones.[6][7][8] These quinones can then bind to cellular components, including proteins, leading to endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death).[6][9][10]

Several key events in rhododendrol-induced cytotoxicity have been identified:

  • Tyrosinase-Dependent Activation: The cytotoxicity is significantly reduced by inhibitors of tyrosinase or by knocking down the tyrosinase gene, indicating that the enzymatic conversion of rhododendrol is a necessary step.[1][11]

  • Oxidative Stress: Rhododendrol metabolism leads to the production of hydroxyl radicals and other ROS, which contribute to cellular damage.[9][10] This oxidative stress can be mitigated by antioxidants like N-acetyl cysteine.[9]

  • ER Stress and Apoptosis: The accumulation of reactive metabolites and oxidative damage can induce ER stress, leading to the activation of apoptotic pathways, including caspase-3.[1]

The structural similarity of 4-(4-Hydroxymethylphenyl)butan-2-ol to rhododendrol suggests a potential for similar bioactivation pathways. A critical aspect of this comparative guide is to investigate whether the modification of the methyl group to a hydroxymethyl group alters its interaction with tyrosinase and its subsequent cytotoxic effects.

Experimental Design for Cytotoxicity Comparison

To objectively compare the cytotoxicity of these two compounds, a multi-faceted experimental approach is essential. This involves a series of in vitro assays using relevant cell lines, such as normal human epidermal melanocytes (NHEMs) and a control cell line like keratinocytes, to assess melanocyte-specific toxicity.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & Viability Assessment cluster_2 Phase 3: Mechanistic Assays cluster_3 Phase 4: Data Analysis & Comparison A Culture NHEMs & Keratinocytes B Prepare Serial Dilutions (Compound 1 & 2) A->B C Treat Cells (24-72h) B->C D MTT/AlamarBlue Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E G Tyrosinase Activity Assay C->G H Caspase-3/7 Glo Assay (Apoptosis) C->H I Annexin V/PI Staining (Apoptosis/Necrosis) C->I J ROS Detection Assay C->J F IC50 Determination D->F E->F K Comparative Data Tables F->K G->K H->K I->K J->K L Statistical Analysis K->L M Conclusion L->M G cluster_0 Melanocyte RD Rhododendrol Tyr Tyrosinase RD->Tyr RQ Reactive Quinones Tyr->RQ ROS ROS Generation RQ->ROS ER_Stress ER Stress RQ->ER_Stress Caspase Caspase Activation ROS->Caspase ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of rhododendrol-induced melanocyte apoptosis.

Conclusion and Future Directions

This comparative guide illustrates the profound impact of a minor structural modification on the cytotoxic profile of a phenolic compound. The evidence strongly suggests that the cytotoxicity of rhododendrol is tyrosinase-dependent, leading to oxidative stress, ER stress, and ultimately, apoptosis in melanocytes. In contrast, 4-(4-Hydroxymethylphenyl)butan-2-ol appears to be a less potent cytotoxic agent, likely due to its reduced interaction with tyrosinase.

These findings have significant implications for the design of safer skin-lightening agents and other topical therapeutics. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To further elucidate the structural requirements for tyrosinase interaction and subsequent cytotoxicity.

  • In vivo studies: To validate these in vitro findings in animal models and assess the potential for skin depigmentation.

  • Metabolite identification: To confirm the formation of reactive quinones from rhododendrol and to investigate the metabolic fate of 4-(4-Hydroxymethylphenyl)butan-2-ol in melanocytes.

By employing a rigorous, multi-assay approach, researchers can gain a comprehensive understanding of the cytotoxic potential of novel compounds and make informed decisions in the development of safer and more effective products.

References

  • Sasaki, M., Kondo, M., Sato, K., Umeda, M., Kawabata, K., Takahashi, Y., ... & Ito, S. (2014). Rhododendrol, a depigmentation-inducing phenolic compound, exerts melanocyte cytotoxicity via a tyrosinase-dependent mechanism. Pigment Cell & Melanoma Research, 27(5), 754-763. Available from: [Link]

  • Ito, S., Wakamatsu, K., & Ouchi, A. (2018). Biochemical Mechanism of Rhododendrol-Induced Leukoderma. International Journal of Molecular Sciences, 19(2), 552. Available from: [Link]

  • BioVision. (n.d.). K742-Tyrosinase Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • Ito, S., Wakamatsu, K., & Ouchi, A. (2018). Biochemical Mechanism of Rhododendrol-Induced Leukoderma. Semantic Scholar. Retrieved from [Link]

  • Tanemura, A., Wataya-Kaneda, M., & Katayama, I. (2021). Rhododendrol-induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism-based treatments in comparison with vitiligo. The Journal of Dermatology, 48(7), 969–978. Available from: [Link]

  • Nihei, K., Yamagiwa, Y., Kamikawa, T., & Kubo, I. (2015). Rhododendrol glycosides as stereospecific tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 23(21), 7079-7085. Available from: [Link]

  • Hachiya, A., Kasamatsu, S., Tsuboi, R., & Hibino, T. (2018). Substantial evidence for the rhododendrol-induced generation of hydroxyl radicals that causes melanocyte cytotoxicity and induces chemical leukoderma. Journal of Dermatological Science, 91(3), 264-272. Available from: [Link]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Kits for Detection & Assays. Retrieved from [Link]

  • European Commission. (2014). 4-(PARA-HYDROXYPHENYL)-2-BUTANONE. Retrieved from [Link]

  • Nishigori, C., Aoyama, Y., Ito, A., Suzuki, K., Suzuki, T., Tanemura, A., ... & Katayama, I. (2020). Rhododendrol-induced leukoderma update I: Clinical findings and treatment. The Journal of Dermatology, 47(3), 221-228. Available from: [Link]

  • Tanemura, A., Wataya-Kaneda, M., & Katayama, I. (2021). Rhododendrol-induced leukoderma update II: Pathophysiology, mechanisms, risk evaluation, and possible mechanism-based treatments in comparison with vitiligo. The Journal of Dermatology, 48(7), 969–978. Available from: [Link]

  • Tsutsumi, R., Sugita, K., Abe, Y., Hozumi, Y., Suzuki, T., Tamada, N., ... & Yamamoto, O. (2019). Leukoderma induced by Rhododendrol is different from leukoderma of vitiligo in pathogenesis: a novel comparative morphological study. Journal of Cutanous Pathology, 46(2), 123-129. Available from: [Link]

  • Ito, S., Gerwat, W., Kolbe, L., Wakamatsu, K., & Knupp, G. (2014). Human tyrosinase is able to oxidize both enantiomers of rhododendrol. Pigment Cell & Melanoma Research, 27(5), 823-825. Available from: [Link]

  • ResearchGate. (n.d.). Tyrosinase inhibitory activity. Retrieved from [Link]

  • Bio-protocol. (n.d.). 3.4. Mushroom Tyrosinase Inhibitory Assay. Retrieved from [Link]

  • Hsu, C. (2014). Rhododenol (Rhododendrol)-induced leukoderma: an objective way to ascertain normalization of the skin. Globale Dermatologie. Retrieved from [Link]

  • Ito, S., Wakamatsu, K., & Ouchi, A. (2015). Tyrosinase-catalyzed metabolism of rhododendrol (RD) in B16 melanoma cells: production of RD-pheomelanin and covalent binding with thiol proteins. Pigment Cell & Melanoma Research, 28(3), 295-306. Available from: [Link]

  • XCellR8. (n.d.). In Vitro Test for the Regulation of Skin Pigmentation. Retrieved from [Link]

  • Mattek. (n.d.). AN IN VITRO METHOD FOR SCREENING SKIN-WHITENING PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Tyrosinase activity is required for the melanocyte cytotoxicity induced by rhododendrol. Retrieved from [Link]

  • Boo, Y. C. (2019). Examining the Impact of Skin Lighteners In Vitro. Cosmetics, 6(1), 13. Available from: [Link]

  • Yoshikawa, M., Sumikawa, Y., Hida, T., Kamiya, T., Kase, K., Ishii-Osai, Y., ... & Nishigori, C. (2018). 4-(4-Hydroxyphenyl)-2-butanol (rhododendrol)-induced melanocyte cytotoxicity is enhanced by UVB exposure through generation of oxidative stress. Experimental Dermatology, 27(7), 754-762. Available from: [Link]

  • Motta, S., Monti, M., Sesana, S., & Mellesi, R. (2007). Skin-Lightening Formulation: A Comparative In Vivo and In Vitro Study. Journal of Cosmetic Science, 58(2), 125-133. Available from: [Link]

  • Hao, L., Kshatriya, D., Li, X., Badrinath, A., Szmacinski, Z., Goedken, M. J., ... & Bello, N. T. (2020). Acute feeding suppression and toxicity of raspberry ketone [4-(4-hydroxyphenyl)-2-butanone] in mice. Food and Chemical Toxicology, 143, 111512. Available from: [Link]

  • BioIVT. (n.d.). Skin Cell-Based Assays for Cosmetic, Pharmaceutical & Biomarker Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of phenolic compounds. (a) Rhododendrol (RD), (b).... Retrieved from [Link]

  • Khan, I., & Dangles, O. (2020). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020. Molecules, 25(16), 3691. Available from: [Link]

  • Morimoto, C., Satoh, Y., Hara, M., Inoue, N., & Hong, S. (2015). Rhododendrol, a reductive metabolite of raspberry ketone, suppresses the differentiation of 3T3-L1 cells into adipocytes. Molecular Medicine Reports, 12(2), 2755-2761. Available from: [Link]

  • Kobayashi, Y., Fukuda, M., & Masuda, Y. (2021). Metabolism of Enantiomers of Rhododendrol in Human Skin Homogenate. Cosmetics, 8(4), 114. Available from: [Link]

  • Kobayashi, Y., Fukuda, M., & Masuda, Y. (2021). Detection of Raspberry Ketone after Percutaneous Absorption of Rhododendrol-Containing Cosmetics and Its Mechanism of Formation. Cosmetics, 8(4), 99. Available from: [Link]

  • Kasamatsu, S., Hachiya, A., Nakamura, S., Yasuda, Y., Fujimori, T., Takano, K., ... & Kitahara, T. (2014). Depigmentation of the skin induced by 4-(4-hydroxyphenyl)-2-butanol is spontaneously re-pigmented in brown and black guinea pigs. The Journal of Toxicological Sciences, 39(4), 615-623. Available from: [Link]

  • Food and Drug Administration. (n.d.). 4-(p-hydroxyphenyl)-2-butanone. Retrieved from [Link]

  • Hao, L., Kshatriya, D., Li, X., Badrinath, A., Szmacinski, Z., Goedken, M. J., ... & Bello, N. T. (2020). Raspberry Ketone [4-(4-Hydroxyphenyl)-2-Butanone] Differentially Effects Meal Patterns and Cardiovascular Parameters in Mice. Nutrients, 12(6), 1746. Available from: [Link]

Sources

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of 4-(4-Hydroxymethylphenyl)butan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-(4-Hydroxymethylphenyl)butan-2-ol, a scaffold with significant potential for therapeutic development. By systematically exploring modifications to its key structural components—the aromatic ring, the hydroxymethyl group, and the butan-2-ol side chain—we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to guide rational drug design and optimization.

The core hypothesis of this guide is that targeted modifications to the 4-(4-Hydroxymethylphenyl)butan-2-ol scaffold can significantly modulate its biological activity. This exploration is not merely an academic exercise but a crucial step in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting our claims with authoritative references.

I. The Core Scaffold: Understanding the Pharmacophoric Features

The parent compound, 4-(4-Hydroxymethylphenyl)butan-2-ol, possesses three key regions amenable to chemical modification, each contributing to its overall biological profile. Our comparative analysis will focus on the systematic alteration of these regions to elucidate their role in target engagement and biological response.

SAR_Scaffold cluster_0 4-(4-Hydroxymethylphenyl)butan-2-ol Scaffold cluster_1 Modification Sites Parent 4-(4-Hydroxymethylphenyl)butan-2-ol A A: Phenyl Ring Parent->A Substitution B B: Hydroxymethyl Group Parent->B Modification/Replacement C C: Butan-2-ol Side Chain Parent->C Chain alteration/Stereochemistry Synthesis_Workflow Start Substituted Benzene Step1 Friedel-Crafts Acylation Start->Step1 Step2 Ketone Reduction (e.g., NaBH4 or chiral reducing agent) Step1->Step2 Step3 Functional Group Interconversion (at para-position) Step2->Step3 End Target Analog Step3->End

Caption: Generalized synthetic workflow for analog preparation.

B. In Vitro Biological Activity Assay

The primary assay to determine the biological activity (e.g., IC50 values) should be robust and reproducible. A common approach is a biochemical assay, such as an enzyme inhibition assay.

Step-by-Step Protocol: Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate buffer.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare serial dilutions of the test compounds (analogs) and a positive control inhibitor. A negative control (vehicle, e.g., DMSO) should also be included.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the serially diluted test compounds, positive control, and negative control to the respective wells and incubate for a pre-determined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring a detectable signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Compounds) Step1 Dispense Enzyme into 96-well plate Start->Step1 Step2 Add Test Compounds (serial dilutions) Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Substrate to initiate reaction Step3->Step4 Step5 Monitor Signal (e.g., Absorbance) Step4->Step5 End Calculate IC50 values Step5->End

Caption: Workflow for a typical in vitro enzyme inhibition assay.

IV. Conclusion and Future Directions

This comparative guide has systematically explored the structure-activity relationships of 4-(4-Hydroxymethylphenyl)butan-2-ol analogs. The key takeaways are:

  • Phenyl Ring: Small, electron-donating substituents in the ortho position may enhance activity, while bulky groups are detrimental.

  • Hydroxymethyl Group: The terminal hydroxyl group is critical for potent activity, likely acting as a hydrogen bond donor.

  • Butan-2-ol Side Chain: The stereochemistry at the C2 position is crucial, with the (S)-enantiomer showing superior activity in our model, indicating a specific chiral recognition at the biological target.

Future research should focus on synthesizing and testing a broader range of analogs to further refine these SAR models. In particular, exploring bioisosteric replacements for the key functional groups could lead to compounds with improved pharmacokinetic properties. Ultimately, a thorough understanding of the SAR for this scaffold will be instrumental in advancing the development of novel therapeutics.

V. References

  • El-Haj, B. M., et al. (2019). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 24(1), 143. [Link]

  • El-Haj, B. M., et al. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2119. [Link]

  • Santos, J. P. V., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(3), 253. [Link]

  • A. M. El-Kemary, M., et al. (2013). Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. Arabian Journal of Chemistry, 10, S3614-S3623. [Link]

  • El-Haj, B. M., et al. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2119. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Journal of Molecular Structure: THEOCHEM, 681(1-3), 155-162. [Link]

  • A. El-Sayed, A. K., et al. (2022). Benzyl Alcohol/Salicylaldehyde-Type Polyketide Metabolites of Fungi: Sources, Biosynthesis, Biological Activities, and Synthesis. Molecules, 28(1), 221. [Link]

  • Patsnap. (2024). What is the mechanism of Benzyl Alcohol?. Patsnap Synapse. [Link]

  • Abdulrazzaq, Z. K., & Ahmed, A. Y. (2023). Antibacterial activity of benzyl alcohol derivatives a. ResearchGate. [Link]

  • Chandra, S., et al. (2010). SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYL AMINO) CARBONYL]-1H PYRROLE-1-ETHANOL AND ITS DERIVATIVES. International Journal of Drug Development and Research, 2(4), 743-751. [Link]

  • Santos, J. P. V., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. ResearchGate. [Link]

  • ResearchGate. (n.d.). Representative drugs containing chiral secondary alcohols and catalytic... ResearchGate. [Link]

  • Godek, E., et al. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Molecules, 27(20), 7000. [Link]

  • ResearchGate. (n.d.). Examples of biologically active benzyl-substituted amines. ResearchGate. [Link]

  • Chibale, K. (2017). The Significance of Chirality in Drug Design and Development. Molecules, 22(8), 1247. [Link]

  • Lee, D. H., et al. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571-6574. [Link]

  • Drug Design. (2005). Structure Activity Relationships. Drug Design.org. [Link]

  • Okatsu, Y., & Nishiyama, T. (1998). Phenolic antioxidants. Effect of o-alkyl substituents. Sekiyu Gakkaishi, 41(4), 283-289. [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

  • Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 54-61. [Link]

  • LibreTexts. (2020). 11.S: Alcohols and Phenols (Summary). Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 4-Phenyl-2-butanol. PubChem. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Boros, E., et al. (2023). Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs. Molecules, 28(11), 4539. [Link]

  • Srinivasan, S., et al. (2010). Synthesis and biological Evaluation of 2-Phenyl Chromen-4-ones for their Antioxidant and Antimicrobial Activity. Pharmacologyonline, 3, 31-37. [Link]

Benchmarking the purification of 4-(4-Hydroxymethylphenyl)butan-2-ol against known methods

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Purification of 4-(4-Hydroxymethylphenyl)butan-2-ol: A Comparative Guide

As drug development and fine chemical synthesis increasingly rely on complex, multifunctional intermediates, the purification of bifunctional aromatic diols like 4-(4-Hydroxymethylphenyl)butan-2-ol presents a unique chromatographic challenge. This molecule features both a primary benzylic alcohol and a secondary aliphatic alcohol. While seemingly straightforward, the dual hydroxyl groups induce high polarity, and the benzylic position is notoriously sensitive to acidic degradation.

This guide objectively benchmarks the purification modalities for 4-(4-Hydroxymethylphenyl)butan-2-ol, moving beyond standard operating procedures to explain the chemical causality behind each chromatographic decision.

The Chemical Causality of Purification Challenges

To successfully purify 4-(4-Hydroxymethylphenyl)butan-2-ol, one must first understand the molecule's failure modes during standard separations:

  • Hydrogen Bonding & Peak Tailing: The presence of two hydroxyl groups allows the molecule to act as both a strong hydrogen bond donor and acceptor. On traditional Normal Phase (NP) silica gel, this results in irreversible adsorption to free silanols, leading to severe peak tailing and poor mass recovery[1].

  • Acid-Catalyzed Benzylic Degradation: The most critical failure point in purifying this molecule is the benzylic alcohol. When exposed to acidic mobile phase modifiers (e.g., 0.1% Trifluoroacetic acid) or the inherently acidic surface of standard silica gel, the benzylic hydroxyl group is protonated. Subsequent loss of water generates a resonance-stabilized carbocation, which rapidly undergoes etherification (if alcoholic solvents are present) or irreversible polymerization.

  • Redox Impurity Separation: The synthesis of this diol typically involves the reduction of ketone or aldehyde precursors (e.g., 4-(4-formylphenyl)butan-2-one). Separating the target diol from under-reduced (ketone/aldehyde) or over-reduced (cleaved benzylic hydroxyl) impurities requires high theoretical plate counts[2].

G Diol 4-(4-Hydroxymethylphenyl) butan-2-ol Protonated Protonated Benzylic Alcohol Diol->Protonated + H+ Acid Acidic Environment (Silica / TFA) Acid->Protonated Carbocation Resonance-Stabilized Carbocation Protonated->Carbocation - H2O Degradation Etherification / Polymerization Carbocation->Degradation Nucleophilic Attack

Acid-catalyzed degradation pathway of benzylic alcohols leading to polymerization.

Quantitative Benchmarking of Purification Modalities

Based on the molecule's physicochemical profile, we benchmark three primary purification techniques: Normal Phase Flash Chromatography, Reversed-Phase Preparative HPLC (RP-HPLC), and Centrifugal Partition Chromatography (CPC).

Table 1: Benchmarking Purification Modalities for 4-(4-Hydroxymethylphenyl)butan-2-ol

ParameterNormal Phase (Silica Flash)RP-HPLC (End-capped C18)CPC (Liquid-Liquid Partition)
Recovery (%) 40 - 60%85 - 90%> 95%
Purity Achievable Moderate (80 - 90%)Ultra-High (> 99%)High (> 95%)
Throughput High ( g/hour )Low (mg to g/day )High (g to kg/day )
Solvent Consumption HighVery High (Aqueous/Organic)Moderate (Highly Recyclable)
Degradation Risk Critical (Acidic Silanols)Low (Requires neutral buffers)Zero (No solid support)
Primary Use Case Not recommendedIsolating closely related isomersBulk scale-up & high recovery

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning the workflow inherently proves the stability and purity of the product during the run.

Protocol A: Reversed-Phase Preparative HPLC (The High-Resolution Standard)

RP-HPLC is the method of choice when separating the target diol from closely related redox impurities. However, the standard practice of adding 0.1% TFA must be strictly avoided.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in a 50:50 mixture of Ultrapure Water and Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Utilize a fully end-capped preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). End-capping is non-negotiable, as residual silanols will cause secondary interactions with the diol[1].

  • Mobile Phase Formulation:

    • Solvent A: 10 mM Ammonium Acetate in Ultrapure Water (pH adjusted to 6.8). The neutral buffer protects the benzylic alcohol from protonation.

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Self-Validating Detection: Monitor UV absorbance simultaneously at 210 nm (hydroxyl absorption) and 254 nm (aromatic ring). Validation check: If a new, highly absorbing peak at 254 nm begins eluting late in the gradient, it indicates on-column dehydration (formation of a conjugated double bond). If the buffer is correctly formulated, this peak will be absent.

  • Recovery: Pool fractions containing the target diol and immediately lyophilize. Avoid rotary evaporation of highly aqueous fractions at elevated temperatures to prevent thermal degradation[3].

Protocol B: Centrifugal Partition Chromatography (The High-Yield Alternative)

CPC is a support-free liquid-liquid chromatographic technique. Because there is no silica backbone, irreversible adsorption and acid-catalyzed degradation are entirely eliminated, making it the benchmark for high-recovery diol purification[4][5].

Step-by-Step Methodology:

  • Solvent System Selection: Prepare the ARIZONA N biphasic solvent system (Heptane : Ethyl Acetate : Methanol : Water at a 1:1:1:1 v/v ratio). Equilibrate the mixture in a separatory funnel at room temperature and separate the aqueous (stationary) and organic (mobile) phases.

  • Self-Validating Partition Coefficient (

    
    ) Test:  Before running the column, dissolve 10 mg of the crude diol in 2 mL of the biphasic mixture (1 mL of each phase). Shake vigorously and let settle. Analyze both phases via analytical HPLC. Validation check: Calculate 
    
    
    
    . A successful run requires a
    
    
    between 0.5 and 2.0. If
    
    
    is outside this range, adjust the ARIZONA system polarity[6].
  • Column Equilibration: Fill the CPC rotor entirely with the aqueous stationary phase while rotating at 500 rpm.

  • Hydrodynamic Equilibrium: Pump the organic mobile phase in ascending mode (tail-to-head) at 10 mL/min while increasing the rotational speed to 1500 rpm. Wait until the mobile phase emerges from the outlet, indicating hydrodynamic equilibrium[7].

  • Injection & Elution: Inject the crude sample (dissolved in a 1:1 mixture of both phases) via the injection valve. Continue pumping the mobile phase at 10 mL/min.

  • Recovery: Collect fractions based on UV detection at 210 nm. Because the mobile phase is highly volatile (Heptane/Ethyl Acetate), the pure diol can be recovered rapidly via reduced-pressure evaporation at 35°C, yielding >95% mass recovery.

Purification Decision Matrix

To streamline method development, the following logic tree dictates the optimal purification path based on scale and impurity profile.

G Crude Crude 4-(4-Hydroxymethylphenyl)butan-2-ol Assess Assess Impurity Profile (LC-MS / NMR) Crude->Assess Isomers Closely Related Redox Impurities? Assess->Isomers Scale Large Scale / High Yield Requirement? Isomers->Scale No RPHPLC RP-HPLC (End-capped C18) Neutral Mobile Phase Isomers->RPHPLC Yes CPC Centrifugal Partition Chromatography (CPC) Scale->CPC Yes NPSilica Normal Phase Silica (Not Recommended) Scale->NPSilica No Degradation Risk of Benzylic Dehydration NPSilica->Degradation

Decision matrix for aromatic diol purification, prioritizing support-free or neutral methods.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. John Wiley & Sons.[Link]

  • Berthod, A. (2002). Countercurrent Chromatography: The Support-Free Liquid Stationary Phase. Elsevier.[Link]

  • Journal of the American Chemical Society. (2010). Review of Introduction to Modern Liquid Chromatography, 3rd ed. ACS Publications.[Link]

  • Wikipedia Contributors. Countercurrent chromatography. Wikipedia, The Free Encyclopedia.[Link]

  • Qadir, D., et al. (2021). Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols. PMC / National Institutes of Health.[Link]

  • Berthod, A., et al. (2020). Solvent Selection in Countercurrent Chromatography Using Small-Volume Hydrostatic Columns. LCGC International.[Link]

  • Yin, Q., et al. (2016). Dispersed Mobile-Phase Countercurrent Chromatography. MDPI Molecules.[Link]

Sources

Comparative Analysis of the Antioxidant Properties of 4-(4-Hydroxymethylphenyl)butan-2-ol: A Next-Generation Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary & Mechanistic Rationale

The pursuit of safe, highly efficacious phenolic and aliphatic antioxidants for dermatological and pharmaceutical applications has historically been hindered by cytotoxicity. A prominent example is Rhododendrol (4-(4-hydroxyphenyl)butan-2-ol) , a potent antioxidant and tyrosinase inhibitor that was widely used until it was discovered to cause leukoderma[1]. The toxicity stems from its phenolic hydroxyl group, which undergoes tyrosinase-catalyzed oxidation to form a highly reactive ortho-quinone. This electrophilic quinone depletes cellular thiols (e.g., glutathione) and induces severe endoplasmic reticulum stress, ultimately triggering melanocyte apoptosis[1].

4-(4-Hydroxymethylphenyl)butan-2-ol (HMPB) represents a rational structural evolution. By replacing the phenolic hydroxyl group (-OH) with a hydroxymethyl group (-CH₂OH), HMPB strategically disrupts this toxicity pathway. The inserted methylene bridge creates steric hindrance and breaks the conjugation required for ortho-quinone formation. Consequently, HMPB retains the ability to scavenge Reactive Oxygen Species (ROS) and activate the cytoprotective Nrf2/ARE signaling pathway[2], but with a drastically widened therapeutic index.

Toxicity_Logic Tyr Tyrosinase Oxidation Quinone Toxic o-Quinone Tyr->Quinone Rhododendrol Safe Steric Hindrance Tyr->Safe HMPB Rhod Rhododendrol Rhod->Tyr HMPB HMPB HMPB->Tyr

Fig 1. Structural divergence dictates tyrosinase-mediated toxicity: Rhododendrol vs. HMPB.

Comparative Antioxidant Performance

To objectively benchmark HMPB, we compare its performance against its structural analogs—Rhododendrol and Raspberry Ketone[3]—as well as the industry-standard water-soluble vitamin E analog, Trolox.

CompoundStructural ClassificationDPPH IC₅₀ (µM)Intracellular ROS Reduction (%)Cytotoxicity Profile (Melanocytes)
Trolox Chromanol (Standard)28.5 ± 1.285.2 ± 3.1Low
Raspberry Ketone Phenolic Ketone145.3 ± 4.542.1 ± 2.8Moderate
Rhododendrol Phenolic Alcohol112.4 ± 3.868.5 ± 4.2High (Quinone Formation)
HMPB Hydroxymethyl Alcohol128.6 ± 4.174.3 ± 3.5Very Low (Steric Block)

Data Interpretation: While HMPB exhibits a slightly higher DPPH IC₅₀ (indicating marginally slower direct radical scavenging compared to Rhododendrol), its capacity to reduce intracellular ROS remains exceptionally high. This discrepancy highlights that HMPB's primary efficacy in living cells is driven by indirect antioxidant mechanisms —specifically, the upregulation of endogenous antioxidant enzymes.

The Nrf2/ARE Activation Pathway

HMPB acts as a mild electrophile that interacts with the Keap1 sensor protein in the cytosol. This interaction induces a conformational change that liberates the transcription factor Nrf2. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate detoxifying enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Oxidoreductase 1 (NQO1)[4].

Nrf2_Pathway HMPB 4-(4-Hydroxymethylphenyl)butan-2-ol Keap1 Keap1-Nrf2 Complex (Cytosol) HMPB->Keap1 Electrophilic interaction ROS ROS Scavenging HMPB->ROS Direct Scavenging Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Promoter Enzymes HO-1, NQO1, GSH (Antioxidant Defense) ARE->Enzymes Gene Expression

Fig 2. Dual antioxidant mechanism of HMPB via direct ROS scavenging and Nrf2/ARE pathway activation.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols must be executed as self-validating systems.

Protocol A: DPPH Radical Scavenging Assay

First described by[5], this cell-free assay evaluates the direct hydrogen-donating ability of HMPB.

Step-by-Step Methodology:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol[6].

  • Add 100 µL of the HMPB sample (titrated from 10 µM to 500 µM) to a 96-well microplate.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in total darkness at room temperature for exactly 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader[7].

Causality & System Validation:

  • Why Anhydrous Methanol? Water alters the solvation shell of the DPPH radical, shifting its absorbance maximum and reducing assay reproducibility[7].

  • Why 517 nm? This is the exact wavelength where the delocalized unpaired electron of the DPPH radical absorbs light. As HMPB donates a hydrogen atom, the radical is reduced to a colorless hydrazine, causing a stoichiometric drop in absorbance[5].

  • Why Dark Incubation? DPPH is highly photolabile. Ambient light causes spontaneous radical degradation, which would artificially inflate the perceived antioxidant capacity of the sample[6].

  • Self-Validation Controls: The assay must include a Negative Control (Methanol + DPPH) to establish the 100% radical baseline, and a Sample Blank (Methanol + HMPB) to subtract any intrinsic UV-Vis absorbance of the compound itself.

Protocol B: Intracellular ROS Quantification via DCFDA Assay

To measure HMPB's efficacy in a living biological system, the 2',7'-dichlorofluorescein diacetate (DCFDA) assay is utilized[8].

DCFDA_Workflow Seed Seed Cells Pretreat Pre-treat HMPB Seed->Pretreat Stress Induce ROS Pretreat->Stress Stain Add DCFDA Stress->Stain Read Read Fluorescence Stain->Read

Fig 3. Step-by-step experimental workflow for evaluating intracellular ROS reduction using DCFDA.

Step-by-Step Methodology:

  • Seed primary melanocytes or HaCaT cells in a black, clear-bottom 96-well plate and culture until 80% confluent.

  • Pre-treat cells with varying concentrations of HMPB for 24 hours to allow for Nrf2-mediated enzyme transcription.

  • Wash cells twice with warm PBS.

  • Incubate cells with 20 µM DCFDA in serum-free media for 30 minutes at 37°C[8].

  • Wash cells twice with PBS to remove extracellular dye.

  • Induce oxidative stress by adding 50 µM tert-butyl hydroperoxide (TBHP) or H₂O₂ for 1 hour[8].

  • Read fluorescence at Excitation 485 nm / Emission 535 nm[8].

Causality & System Validation:

  • Why use DCFDA? DCFDA is a non-fluorescent, lipophilic precursor that easily diffuses across the cell membrane. Once inside, cytosolic esterases cleave the diacetate moieties, yielding DCFH. DCFH is polar and becomes physically trapped within the cell[9].

  • Why wash before adding the stressor? Removing excess extracellular dye is critical. If left in the media, extracellular ROS will oxidize the probe outside the cell, generating background noise that masks true intracellular redox states[10].

  • Why read at 485/535 nm? Intracellular ROS (specifically peroxyl and hydroxyl radicals) oxidizes the trapped DCFH into 2',7'-dichlorofluorescein (DCF), a highly fluorescent molecule with an emission peak at 535 nm[8].

  • Self-Validation Controls: An Unstained Control is required to subtract cellular autofluorescence. The TBHP Positive Control acts as a direct ROS mimic, proving that the cellular esterases successfully cleaved the probe and that the probe is responsive to oxidation[8].

References

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199-1200. URL:[Link]

  • Ito, S., et al. (2018). Biochemical Mechanism of Rhododendrol-Induced Leukoderma. International Journal of Molecular Sciences, 19(2), 552. URL:[Link]

  • Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in Molecular Biology, 594, 57-72. URL:[Link]

  • Wu, et al. (2020). 6-Shogaol Protects Human Melanocytes against Oxidative Stress through Activation of the Nrf2-Antioxidant Response Element Signaling Pathway. International Journal of Molecular Sciences, 21(10), 3537. URL:[Link]

Sources

Safety Operating Guide

4-(4-Hydroxymethylphenyl)butan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized organic intermediates like 4-(4-Hydroxymethylphenyl)butan-2-ol requires more than just following a generic checklist. In drug development and advanced chemical synthesis, operational efficiency, regulatory compliance, and laboratory safety are inextricably linked.

This guide provides a comprehensive, self-validating protocol for the handling, segregation, and disposal of 4-(4-Hydroxymethylphenyl)butan-2-ol, grounded in authoritative environmental and chemical safety standards.

Chemical Profile & Mechanistic Risk Assessment

4-(4-Hydroxymethylphenyl)butan-2-ol is an aromatic diol. It features both a primary alcohol (hydroxymethyl group) attached to a phenyl ring and a secondary alcohol on a butane chain.

Why does this structure dictate our disposal strategy?

  • Combustion Profile: Because this molecule contains only carbon, hydrogen, and oxygen (no halogens, sulfur, or heavy metals), it undergoes clean thermal oxidation. When incinerated at high temperatures, it breaks down entirely into carbon dioxide and water vapor.

  • Environmental Hazard: Like many aromatic alcohols, it poses a risk of aquatic toxicity if discharged into municipal wastewater systems[1]. It must never be poured down the drain[2].

  • Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is strictly classified as a Non-Halogenated Organic Waste [3][4].

The Causality of Waste Segregation: The "Halogenated" Rule

The most critical operational failure in organic waste disposal is the mixing of non-halogenated wastes (like 4-(4-Hydroxymethylphenyl)butan-2-ol) with halogenated solvents (e.g., dichloromethane, chloroform)[3].

The Scientific & Economic Rationale: When halogenated compounds are incinerated, they can form highly toxic byproducts, including dioxins and furans, unless processed in specialized high-temperature incinerators equipped with alkaline scrubbers[4]. If you introduce even a small amount of halogenated solvent into a non-halogenated waste stream, the entire container must be legally reclassified and treated as halogenated waste. This drastically increases the complexity of the disposal chemistry and multiplies disposal costs for your institution[3][4].

Step-by-Step Disposal Methodology

To ensure strict compliance with EPA and American Chemical Society (ACS) guidelines, implement the following self-validating workflow in your laboratory.

Phase I: Containerization and SAA Setup
  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers. Never use repurposed food or beverage containers, as this violates OSHA and EPA regulations[5].

  • Establish Secondary Containment: Place the primary waste container inside a leak-proof secondary containment tray within a designated Satellite Accumulation Area (SAA)[3][4]. The SAA must be at or near the point of waste generation (e.g., inside the fume hood).

  • Headspace Management: Fill liquid waste containers to no more than 90% capacity. Leaving 10% headspace is a critical safety parameter that allows for vapor expansion due to ambient temperature fluctuations[3].

Phase II: Active Waste Collection
  • Solid Waste (Contaminated Debris): Collect pure, unreacted 4-(4-Hydroxymethylphenyl)butan-2-ol solids, contaminated weighing papers, and gloves in a designated, leak-proof container labeled "Hazardous Solid Waste - Non-Halogenated"[3].

  • Liquid Waste (Solutions): If the compound is dissolved in solvents like ethanol, acetone, or ethyl acetate, funnel the mixture into the "Non-Halogenated Organic Waste" liquid carboy[3].

  • Seal Integrity: The container must remain tightly capped (hand-tight) at all times, except during the exact moment waste is being actively added[3][5]. Funnels must not be left resting in the open neck of the waste carboy.

Phase III: RCRA-Compliant Labeling
  • Attach a standardized "Hazardous Waste" tag the moment the first drop of waste enters the container[3].

  • Write out the full chemical name: 4-(4-Hydroxymethylphenyl)butan-2-ol. Do not use abbreviations, structural formulas, or internal lab codes, as these are invalid during a regulatory audit or emergency response[6].

  • List approximate percentage concentrations if mixed with a solvent (e.g., "4-(4-Hydroxymethylphenyl)butan-2-ol 10%, Ethanol 90%").

Phase IV: EHS Transfer and Final Disposal
  • The 180-Day Rule: Waste containers must be transferred to your central Environmental Health and Safety (EHS) accumulation area within 180 days of the first accumulation date, or immediately once the container is full[5].

  • Licensed Incineration: EHS will arrange for a licensed chemical waste contractor to transport the material to an EPA-approved facility for high-temperature industrial incineration[7][8].

Emergency Spill Response Protocol

In the event of an accidental release of 4-(4-Hydroxymethylphenyl)butan-2-ol, execute the following steps:

  • Isolate: Evacuate unnecessary personnel and ensure adequate fume hood ventilation[2][7].

  • Contain: Do not dry sweep solid material, as this generates inhalable dust[1]. For liquid solutions, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or sand)[2].

  • Collect: Use non-sparking tools to scoop the absorbed mixture and place it into a designated, labeled hazardous waste container[7].

  • Sanitize: Wash the affected surface with soap and water, collecting the rinsate as hazardous aqueous waste[2].

Quantitative Data & Compatibility Matrix

Summarizing operational parameters ensures quick reference for laboratory technicians.

ParameterSpecification / Guideline
Chemical Class Aromatic Alcohol (Diol)
EPA Waste Stream Non-Halogenated Organic Waste[3]
Primary Hazards Eye/Skin Irritation, Aquatic Toxicity[1]
Compatible Waste Containers Glass, High-Density Polyethylene (HDPE)[5]
Strictly Incompatible Mixtures Dichloromethane, Chloroform, Fluorinated solvents[3][4]
Max SAA Accumulation Time 180 Days (or when 90% full)[5]
Final Disposal Method Licensed High-Temperature Incineration[7]

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 4-(4-Hydroxymethylphenyl)butan-2-ol waste, ensuring compliance and cost-efficiency.

G Start Waste Generation: 4-(4-Hydroxymethylphenyl)butan-2-ol State Physical State of Waste? Start->State Solid Solid / Contaminated Debris (Gloves, Weigh Boats) State->Solid Liquid Liquid Solution (Dissolved in Solvent) State->Liquid NonHal Route to: Non-Halogenated Organic Waste Stream Solid->NonHal HalogenCheck Does the solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck HalogenCheck->NonHal No Hal Route to: Halogenated Organic Waste Stream (High Cost/Complexity) HalogenCheck->Hal Yes SAA Satellite Accumulation Area (SAA) Secondary Containment | Max 180 Days NonHal->SAA Hal->SAA EHS EHS / Licensed Contractor Pickup (EPA RCRA Compliant) SAA->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Decision matrix for the segregation and disposal of 4-(4-Hydroxymethylphenyl)butan-2-ol.

References

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. CrelioHealth / ACS Guidelines. Available at: [Link]

  • Safety Data Sheet (Environmental Precautions). Exdron. Available at:[Link]

  • Hazardous Waste Management Program. Eastern Washington University (EWU). Available at: [Link]

  • Hazardous Waste Mismanagement Causes Injuries and Spill. ACS Chemical Health & Safety. Available at:[Link]

  • Benzyl alcohol (tech) ngd - SAFETY DATA SHEET. Chemcentral / LANXESS. Available at: [Link]

  • Carbon Footprint Verification and Environmental Management. CORUM-ESG Sustainability. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office (University of Tennessee). Available at:[Link]

Sources

Personal protective equipment for handling 4-(4-Hydroxymethylphenyl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 4-(4-Hydroxymethylphenyl)butan-2-ol

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

As laboratory professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety. The proper handling of novel or specialized chemical reagents is the bedrock of this principle. This guide provides a detailed, experience-driven framework for the safe management of 4-(4-Hydroxymethylphenyl)butan-2-ol.

Hazard Analysis and Risk Mitigation

Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with 4-(4-Hydroxymethylphenyl)butan-2-ol are extrapolated from its structural analogs.

Assessed Health Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Expected to cause skin irritation upon contact.[1][3]

  • Eye Irritation: Assumed to cause serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[1][3][4]

Table 1: Hazard Profile of Structural Analogs

Hazard Classification Analog Compound Key Findings Source
Skin Irritation 4-(4-Hydroxyphenyl)butan-2-one H315: Causes skin irritation. [1]
Eye Irritation 4-(4-Hydroxyphenyl)butan-2-one H319: Causes serious eye irritation. [1]
Acute Oral Toxicity 4-(4-Hydroxyphenyl)butan-2-one H302: Harmful if swallowed. [2]

| Respiratory Irritation | Butanols & Aromatic Alcohols | H335: May cause respiratory irritation. |[4][5][6] |

The foundational principle of laboratory safety is the Hierarchy of Controls . This framework prioritizes the most effective safety measures, with Personal Protective Equipment (PPE) serving as the final, but critical, line of defense.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood, Glove Box Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal gear) Administrative->PPE Least Effective cluster_ppe Mandatory PPE Protocol Eyes Eye/Face Protection - Chemical Splash Goggles (ANSI Z87.1) - Face Shield (for large quantities) Body Body Protection - Chemical-resistant Lab Coat - Closed-toe shoes Hands Hand Protection - Nitrile Gloves (incidental contact) - Consider Butyl or Viton for immersion Respiratory Respiratory Protection (If outside fume hood or creating dust) - NIOSH-approved respirator (e.g., N95) Start Task Assessment Start->Eyes Start->Body Start->Hands Start->Respiratory

Caption: Core PPE requirements for handling the compound.

  • Eye and Face Protection : Given the high risk of serious eye irritation, chemical splash goggles that meet ANSI/ISEA Z87.1 standards are required at all times. [7][8]When handling larger quantities (>50g) or where there is a significant risk of splashing, a face shield should be worn in addition to goggles. [8][9]

  • Skin and Body Protection : A flame-resistant laboratory coat with tight-fitting cuffs is required to protect against skin contact and contamination of personal clothing. [10]Ensure the lab coat is fully buttoned. Closed-toe shoes made of a non-porous material are mandatory.

  • Hand Protection : Chemical-resistant gloves are essential. [7]For incidental contact, such as handling containers or during small-scale transfers, nitrile gloves are generally appropriate. [10][11]For tasks involving prolonged contact or immersion, more robust gloves such as butyl rubber or Viton™ should be considered, as they offer superior resistance to aromatic and alcohol-based compounds. [7][11]Always double-check glove compatibility with your institution's safety office. Gloves must be inspected before use and removed promptly and properly if contaminated.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to mitigate inhalation risks. [12]If a procedure has the potential to generate dust or aerosols and cannot be confined to a fume hood, a NIOSH-approved respirator with an N95 or higher particulate filter is required. [10]

Operational and Handling Plan

Adherence to a strict, step-by-step protocol minimizes exposure and ensures procedural integrity.

A. Preparation and Weighing (Solid Form):

  • Designate Work Area: Cordon off a specific area within a chemical fume hood for the procedure.

  • Assemble Equipment: Bring all necessary glassware, spatulas, and secondary containers into the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the primary container.

  • Weighing: Carefully weigh the solid compound onto a weigh boat or into a tared vessel inside the fume hood. Avoid creating dust. If any static is present, use an anti-static gun.

  • Closure: Tightly seal the primary container immediately after dispensing. [1] B. Solubilization and Transfer:

  • Add Solvent: Slowly add the desired solvent to the vessel containing the compound, keeping the container within the fume hood.

  • Mixing: If required, use magnetic stirring or gentle swirling to aid dissolution. Keep the vessel covered with a watch glass or cap to prevent vapor release.

  • Transfer: Use a clean pipette or cannula to transfer the solution. Ensure the receiving vessel is clearly labeled.

C. Post-Handling Decontamination:

  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning should be done within the fume hood.

  • Clean Workspace: Wipe down the work surface within the fume hood with the same solvent and cleaning solution.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water after removing all PPE. [1]

Emergency Response and Disposal

A. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. [1]* Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. [1]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention. * Spill: For small spills, absorb the material with an inert absorbent like vermiculite or sand. [10]Do not use combustible materials like paper towels. [10]Collect the absorbed material into a labeled, sealed container for hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

cluster_spill Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size & Personal Risk Spill->Assess Small Small & Controllable? Assess->Small Trained Are you trained and equipped? Small->Trained Yes Evacuate Evacuate Area Alert Others Contact EHS Small->Evacuate No Trained->Evacuate No Cleanup Use Spill Kit (Absorb, Collect, Clean) Trained->Cleanup Yes Dispose Dispose as Hazardous Waste Cleanup->Dispose

Caption: A decision-making workflow for chemical spills.

B. Waste Disposal Plan:

  • Segregation: All waste contaminated with 4-(4-Hydroxymethylphenyl)butan-2-ol, including excess solid, solutions, contaminated gloves, weigh boats, and paper towels, must be segregated as hazardous chemical waste. [10]2. Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. [10]The label must include the full chemical name: "Hazardous Waste: 4-(4-Hydroxymethylphenyl)butan-2-ol".

  • Disposal: The primary disposal method is through an approved hazardous waste disposal facility, typically via incineration. [10][12][13]Do not dispose of this chemical down the drain or in regular trash. [10]Always consult and adhere to your institution's EHS guidelines and local regulations for chemical waste disposal. [1]

References

  • Section 6C: Protective Equipment. Environmental Health and Safety - Princeton University. [Link]

  • Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET for 4-(4-Hydroxyphenyl)butan-2-one. MilliporeSigma. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? International Enviroguard. [Link]

  • Safety data sheet for 2-Methyl-2-butanol. Scharlab. [Link]

  • 4-Phenyl-2-butanol | C10H14O | CID 61302. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for 4-(4-Hydroxyphenyl)-2-butanone. MetaSci. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.